4-Bromo-1-(difluoromethoxy)-2-methoxybenzene
Description
Properties
IUPAC Name |
4-bromo-1-(difluoromethoxy)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c1-12-7-4-5(9)2-3-6(7)13-8(10)11/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPURZHJEIQLIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095544-42-5 | |
| Record name | 5-Bromo-2-(difluoromethoxy)anisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4-(difluoromethoxy)-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Advantage of Fluorine in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount tool for fine-tuning physicochemical and biological properties. Among the various fluorinated motifs, the difluoromethoxy group (-OCHF₂) offers a unique and compelling profile. It serves as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl and thiol groups, and can enhance metabolic stability by blocking common metabolic pathways. This guide provides a comprehensive technical overview of a key building block bearing this functional group: 1-Bromo-4-(difluoromethoxy)-2-methoxybenzene (CAS No. 1261679-30-4). This versatile intermediate provides a gateway to a diverse array of complex molecules with potential applications in medicinal chemistry and beyond.
Compound Profile: 1-Bromo-4-(difluoromethoxy)-2-methoxybenzene
Initially, it is critical to clarify the identity of the compound of interest. While the query for "4-Bromo-1-(difluoromethoxy)-2-methoxybenzene" was made, extensive database searches consistently identify the commercially available and synthetically relevant isomer as 1-Bromo-4-(difluoromethoxy)-2-methoxybenzene .
| Identifier | Value | Source |
| CAS Number | 1261679-30-4 | [1][2][3] |
| Molecular Formula | C₈H₇BrF₂O₂ | [1][3] |
| Molecular Weight | 253.04 g/mol | [1][3] |
| IUPAC Name | 1-Bromo-4-(difluoromethoxy)-2-methoxybenzene | [1] |
| Canonical SMILES | COC1=C(C=CC(=C1)OC(F)F)Br | [1] |
| InChIKey | KPUZODUHXYIKJD-UHFFFAOYSA-N | [1] |
Chemical Structure:
Figure 1: 2D structure of 1-Bromo-4-(difluoromethoxy)-2-methoxybenzene.
Synthesis and Mechanistic Considerations
The synthesis of aryl difluoromethyl ethers, such as 1-Bromo-4-(difluoromethoxy)-2-methoxybenzene, is a topic of significant interest. The primary challenge lies in the controlled introduction of the difluoromethoxy group.
General Synthetic Strategies for Aryl Difluoromethyl Ethers
The most prevalent method for the synthesis of aryl difluoromethyl ethers involves the O-difluoromethylation of the corresponding phenol. This is typically achieved by the reaction of a phenoxide with a difluorocarbene source.
Sources
An In-depth Technical Guide to 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. This document synthesizes available data to offer a valuable resource for researchers and professionals working with this molecule.
Chemical Identity and Molecular Structure
This compound is a substituted benzene derivative characterized by the presence of a bromine atom, a difluoromethoxy group, and a methoxy group. These functional groups contribute to its unique reactivity and physical properties, making it a versatile intermediate in organic synthesis.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Numbers | 1095544-42-5, 1261679-30-4[1][2] |
| Molecular Formula | C₈H₇BrF₂O₂[3][4] |
| Molecular Weight | 253.04 g/mol [3][4] |
| Canonical SMILES | COC1=C(C=CC(=C1)OC(F)F)Br[3] |
| InChI Key | LPURZHJEIQLIKK-UHFFFAOYSA-N |
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Physical Properties
Data on the physical properties of this compound is limited. However, based on information from chemical suppliers, the following can be summarized:
| Property | Value | Source |
| Physical Form | Liquid or Solid | [5] CymitQuimica |
| Purity | ≥97% | [5] |
There is conflicting information regarding the physical state of this compound at room temperature, with some suppliers listing it as a liquid and others as a solid. This suggests that its melting point may be close to ambient temperature. Further empirical determination is required for definitive characterization.
Due to the presence of the halogen atoms and ether groups, it is anticipated that this compound would be soluble in a range of common organic solvents such as ethanol, ether, and chloroform.[6] However, its solubility in aqueous solutions is expected to be low.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on its structure, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the proton of the difluoromethoxy group. The aromatic protons will likely appear as a complex multiplet in the aromatic region. The methoxy protons should present as a singlet, while the proton of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The carbon of the difluoromethoxy group will show a characteristic triplet due to one-bond coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a doublet, corresponding to the two equivalent fluorine atoms coupled to the single proton of the difluoromethoxy group.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (253.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.
Safety and Handling
This compound is classified as a harmful substance. The following hazard and precautionary statements are associated with this compound:[3][5]
Hazard Statements (H-statements):
-
H319: Causes serious eye irritation.[3]
-
H320: Causes eye irritation.
Precautionary Statements (P-statements):
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5]
-
P264: Wash skin thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P271: Use only outdoors or in a well-ventilated area.[5]
-
P280: Wear protective gloves/ eye protection/ face protection.[3][5]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][5]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P330: Rinse mouth.[5]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[3]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[5]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]
-
P405: Store locked up.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
Handling Workflow:
Caption: Recommended safe handling workflow for this compound.
Synthesis and Reactivity
The reactivity of this molecule is dictated by its functional groups. The bromine atom makes it a suitable substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon bonds and the synthesis of more complex molecular architectures. The electron-withdrawing nature of the difluoromethoxy group can influence the regioselectivity of these reactions. The aromatic ring can also undergo further electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions.
Applications in Research and Development
As a functionalized aromatic halide, this compound is a valuable building block in medicinal chemistry and materials science. The difluoromethoxy group is of particular interest in drug design as it can serve as a bioisostere for other functional groups, potentially improving metabolic stability, lipophilicity, and binding affinity of drug candidates. Its utility as an intermediate allows for the introduction of this motif into a wide range of molecular scaffolds, facilitating the exploration of new chemical space in drug discovery programs.
Conclusion
This compound is a chemical intermediate with significant potential in synthetic chemistry, particularly in the development of novel pharmaceuticals and materials. While a comprehensive dataset of its physical and spectroscopic properties is not yet publicly available, this guide provides a summary of the known information and outlines the expected characteristics based on its molecular structure. As this compound becomes more widely used, it is anticipated that a more complete characterization will be reported in the scientific literature. Researchers should exercise appropriate caution when handling this compound, adhering to the safety guidelines outlined in this document.
References
A comprehensive list of references is not available as no peer-reviewed articles detailing the synthesis and full characterization of this compound were identified during the literature search. The information presented in this guide is aggregated from chemical supplier databases and safety information.
Sources
An In-depth Technical Guide to the Spectral Analysis of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene
Introduction
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is a foundational requirement for establishing structure-activity relationships (SAR) and ensuring reproducibility. 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene is a substituted aromatic compound whose utility as a synthetic intermediate is predicated on the unique electronic properties imparted by its substituent pattern: a bromine atom, a methoxy group, and a difluoromethoxy group. The interplay of these groups—the electron-donating methoxy, the inductively withdrawing and halogen-bonding bromine, and the lipophilic, electron-withdrawing difluoromethoxy—creates a unique spectroscopic fingerprint.
This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this molecule: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As direct experimental data for this specific compound is not aggregated in a single public repository, this guide synthesizes predictive data based on established spectroscopic principles and extensive data from structurally analogous compounds. We will not only present the expected data but also delve into the causality behind the experimental choices and the logic of spectral interpretation, providing researchers with a robust framework for the analysis of this and related molecules.
Mass Spectrometry (MS): Unveiling the Molecular Blueprint
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For halogenated molecules like this compound, MS provides definitive evidence of the presence and number of bromine atoms through their characteristic isotopic patterns.
Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)
The following protocol describes a standard method for acquiring an electron ionization mass spectrum, a robust and widely used technique for the analysis of volatile, thermally stable small molecules.
Rationale: EI is a "hard" ionization technique that imparts significant energy to the analyte, inducing fragmentation. This is highly advantageous as the resulting fragmentation pattern provides a structural fingerprint, akin to a molecular puzzle, that can be pieced together to confirm the compound's structure.[1][2] Coupling with GC ensures the introduction of a pure sample into the ion source, preventing spectral contamination.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: Set to 250 °C. Inject 1 µL of the sample solution with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
Column: Employ a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Detection (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and is optimal for creating searchable library spectra.
-
Mass Analyzer: Scan a mass range from m/z 40 to 400.
-
Transfer Line Temperature: 280 °C.
-
Predicted Mass Spectrum Data
The mass spectrum is dominated by the molecular ion and key fragmentation pathways influenced by the ether linkages and the bromine substituent.
| m/z (Predicted) | Assignment | Interpretation Notes |
| 268 / 270 | [M]⁺ | Molecular Ion Peak. The presence of a near 1:1 ratio for these two peaks is definitive proof of a single bromine atom, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[3] |
| 253 / 255 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group, a common fragmentation for anisoles.[4] |
| 239 / 241 | [M - C₂H₄O]⁺ | Rearrangement and loss of ethylene oxide, a more complex fragmentation sometimes seen in methoxy-substituted aromatics. |
| 201 | [M - OCHF₂]⁺ | Cleavage of the difluoromethoxy group. |
| 189 | [M - Br]⁺ | Loss of the bromine radical. The resulting ion is C₈H₇F₂O₂⁺. |
| 172 | [M - Br - OH]⁺ | Subsequent loss of a hydroxyl radical from the [M-Br]⁺ fragment. |
| 158 | [M - Br - OCH₃]⁺ | Loss of the methoxy radical from the [M-Br]⁺ fragment. |
| 77 | [C₆H₅]⁺ | A common fragment for substituted benzenes, indicating the aromatic core, though may be of low intensity.[3] |
Interpretation of Fragmentation Pathways
The fragmentation of this compound is governed by the stability of the resulting ions and radicals. The aromatic ring provides a stable core, while the ether linkages and the C-Br bond are the most likely points of initial cleavage.
-
Isotopic Signature: The most crucial diagnostic feature is the M⁺ and M+2 ion cluster at m/z 268/270. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), resulting in two peaks of nearly equal intensity separated by 2 Da.[3] This pattern will propagate through all bromine-containing fragments.
-
Alpha-Cleavage: Ethers commonly undergo alpha-cleavage, where the C-C bond next to the oxygen is broken. In this molecule, the primary alpha-cleavage is the loss of the methyl radical (-CH₃) from the methoxy group to yield the stable ion at m/z 253/255.[4]
-
Bond Cleavage at Heteroatoms: The C-O bonds of the ether linkages and the C-Br bond are susceptible to cleavage. The loss of the entire difluoromethoxy radical (-OCHF₂) or the bromine radical (-Br) are predicted to be significant fragmentation pathways.
Visualization: Predicted Fragmentation Pathway
Caption: General workflow for ATR-FTIR spectral acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-Resolution Structural Detail
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and stereochemistry of organic molecules. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can map out the entire molecular structure.
Experimental Protocol: Multinuclear NMR
Rationale: A comprehensive NMR analysis requires acquisition of ¹H, ¹³C, and often heteronuclear spectra. A high-field spectrometer (≥400 MHz) is recommended to achieve optimal signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region. Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar analytes.
Methodology:
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Spectrometer Setup: Tune and shim the spectrometer probes for the ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.
-
Set a spectral width of approximately 220 ppm.
-
A sufficient number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum, which may be proton-coupled or decoupled.
-
¹⁹F has a wide chemical shift range, so a spectral width of ~250 ppm is appropriate.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal.
¹H NMR Spectrum: Analysis and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation Notes |
| ~ 7.35 | d | 1H | H-5 | Downfield due to deshielding from adjacent Br and para -OCHF₂. |
| ~ 7.15 | dd | 1H | H-3 | Influenced by ortho -OCH₃ and meta Br. |
| ~ 6.95 | d | 1H | H-6 | Upfield due to shielding from ortho -OCHF₂ and meta -OCH₃. |
| ~ 6.60 | t, JHF ≈ 74 Hz | 1H | -OCHF₂ | Characteristic triplet due to coupling with two equivalent ¹⁹F nuclei. Large coupling constant is typical. |
| ~ 3.90 | s | 3H | -OCH₃ | Typical chemical shift for an aryl methoxy group. [5][6] |
Interpretation:
-
Aromatic Region: The three aromatic protons will appear as distinct signals due to the asymmetric substitution pattern. Their chemical shifts are governed by a combination of inductive and resonance effects from the substituents. [7]The methoxy group is an ortho, para-director and electron-donating, causing shielding (upfield shift), while the bromine and difluoromethoxy groups are electron-withdrawing, causing deshielding (downfield shift).
-
Difluoromethoxy Proton: The proton of the -OCHF₂ group is highly diagnostic. It appears as a triplet due to coupling to the two adjacent fluorine atoms (n=2, 2nI+1 = 2(2)(1/2)+1 = 3). The large one-bond H-F coupling constant (JHF) is a key identifying feature.
-
Methoxy Protons: The three protons of the methoxy group are equivalent and do not couple to other protons, thus appearing as a sharp singlet.
¹³C NMR Spectrum: Carbon Skeleton Analysis
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a singlet.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Interpretation Notes |
| ~ 155 | C2 | Attached to electron-donating -OCH₃ group. |
| ~ 150 | C1 | Attached to electron-withdrawing -OCHF₂ group. |
| ~ 125 | C5 | Aromatic CH. |
| ~ 120 | C3 | Aromatic CH. |
| ~ 118 | C6 | Aromatic CH. |
| ~ 115 (t, JCF ≈ 260 Hz) | -OC HF₂ | Carbon of the difluoromethoxy group, split into a triplet by the two fluorine atoms with a large coupling constant. |
| ~ 113 | C4 | Attached to Br. Shifted upfield due to the "heavy atom effect." [8] |
| ~ 56.5 | -OC H₃ | Typical chemical shift for an aryl methoxy carbon. [5][6] |
Interpretation:
-
Substituent Effects: Carbons directly attached to oxygen (C1, C2) are significantly deshielded and appear far downfield.
-
Heavy Atom Effect: The carbon bearing the bromine (C4) is expected to be shifted upfield relative to what would be predicted based on electronegativity alone. This is a known phenomenon for heavier halogens. [8]* C-F Coupling: The carbon of the difluoromethoxy group provides a clear signature: a triplet with a very large one-bond C-F coupling constant (JCF), typically >250 Hz.
¹⁹F NMR Spectrum: A Fluorine-Specific Probe
¹⁹F NMR is extremely sensitive and provides an unambiguous signal for the fluorine-containing group.
Predicted ¹⁹F NMR Data (376 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Interpretation Notes |
| ~ -80 to -90 | d, JFH ≈ 74 Hz | -OCHF ₂ | The two fluorine nuclei are equivalent and are split into a doublet by the single proton on the same carbon. |
Interpretation: Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive experiment. [9]For the -OCHF₂ group, the two fluorine atoms are chemically equivalent. They are coupled to the single proton on the adjacent carbon, resulting in a doublet signal (n=1, n+1=2). The chemical shift is highly dependent on the electronic environment.
Visualization: NMR Data Integration Logic
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Foreword: The Strategic Value of the Difluoromethoxy Group in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern drug design. Among these, the difluoromethoxy group (OCF₂H) has emerged as a uniquely valuable substituent.[1][2] It is often considered a bioisostere of hydroxyl or thiol groups and can act as a lipophilic hydrogen bond donor, profoundly influencing a molecule's conformational preferences, metabolic stability, and binding affinity.[3] The title compound, this compound, serves as a critical building block, offering a synthetically versatile scaffold for the development of novel therapeutics. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions, while the difluoromethoxy and methoxy groups modulate the electronic and steric properties of the aromatic ring.
This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, focusing on a robust and scalable two-step sequence. We will delve into the causal-based rationale for procedural choices, present detailed, self-validating protocols, and offer insights grounded in established reaction mechanisms.
Retrosynthetic Analysis and Strategic Overview
A logical and efficient synthesis of the target compound begins with a retrosynthetic disconnection of the aryl-OCF₂H ether bond. This reveals that the most direct precursor is 4-bromo-2-methoxyphenol. This phenolic intermediate can, in turn, be readily prepared by the regioselective bromination of the widely available starting material, 2-methoxyphenol (guaiacol).
Sources
4-Bromo-1-(difluoromethoxy)-2-methoxybenzene reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene
Authored by a Senior Application Scientist
Abstract
This compound is a polysubstituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique combination of a reactive bromine handle, an electron-donating methoxy group, and an electron-withdrawing difluoromethoxy group imparts a nuanced reactivity profile. This guide provides an in-depth analysis of the molecule's synthetic utility, focusing on its participation in metal-halogen exchange, palladium-catalyzed cross-coupling reactions, and electrophilic aromatic substitution. We will explore the causality behind experimental choices for these transformations, present validated protocols, and offer insights for researchers, scientists, and drug development professionals aiming to leverage this versatile building block.
Introduction and Molecular Overview
This compound serves as a key intermediate in the synthesis of complex organic molecules. The strategic placement of its functional groups allows for selective and sequential transformations, making it an invaluable scaffold in modern synthetic chemistry.
-
The Bromo Group (C4): This is the primary site for transformations such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions, providing a robust handle for introducing carbon-carbon and carbon-heteroatom bonds.[1]
-
The Methoxy Group (C2): As a strong electron-donating group, the methoxy substituent is a powerful ortho-, para- director in electrophilic aromatic substitution (EAS) reactions. It significantly activates the aromatic ring towards electrophiles.[2]
-
The Difluoromethoxy Group (C1): The -OCHF₂ group is strongly electron-withdrawing due to the electronegativity of the fluorine atoms. This property deactivates the ring towards EAS but can activate it for nucleophilic aromatic substitution (SNAr) under certain conditions.[3] Its presence is highly desirable in drug candidates as it can enhance metabolic stability, lipophilicity, and binding affinity.[3][4]
The interplay of these electronic effects dictates the regioselectivity and feasibility of various chemical transformations, which will be explored in subsequent sections.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 1261679-30-4 | [5] |
| Molecular Formula | C₈H₇BrF₂O₂ | [5] |
| Molecular Weight | 253.04 g/mol | [5] |
| SMILES | COC1=C(C=CC(=C1)OC(F)F)Br | [5] |
| Appearance | Typically a solid or oil | N/A |
Note: Detailed experimental spectroscopic data for this specific compound is not widely published. Characterization would rely on standard NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry techniques, with expected signals corresponding to the aromatic protons, methoxy protons, the difluoromethoxy triplet, and the characteristic isotopic pattern of a monobrominated compound in MS.[6]
Core Reactivity Profile: A Strategic Analysis
The molecule's reactivity is dominated by the C-Br bond and the directing effects of the alkoxy substituents. The following diagram provides a high-level overview of its primary transformation pathways.
The resulting aryllithium species is a powerful nucleophile that can be intercepted by a wide range of electrophiles to install new functional groups at the C4 position.
Protocol 1: General Procedure for Lithiation and Trapping with DMF
-
Reaction Setup: Charge a dry, two-necked round-bottom flask equipped with a magnetic stir bar and an argon inlet with this compound (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of 0.2-0.5 M.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 1 hour. [7]5. Electrophilic Quench: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) dropwise. Stir the mixture at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature. [7]6. Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude aldehyde product via column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery for their reliability and broad functional group tolerance. [8]
The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. [9][10]The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. A common and effective catalyst system is Pd(dppf)Cl₂, which is air-stable and commercially available. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. [9][11]
Protocol 2: Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as Cs₂CO₃ (2.5 eq). [9]2. Catalyst Addition: Under an argon atmosphere, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.1 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). [9]4. Reaction: Seal the vessel and heat the mixture with vigorous stirring (e.g., 90-100 °C) overnight. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove inorganic salts.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the biaryl product by column chromatography.
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. [12][13]This reaction is highly sensitive to the choice of ligand and base. Sterically hindered, electron-rich phosphine ligands are often required to promote the crucial reductive elimination step. [8]A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine. [14]
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.05 eq), and sodium tert-butoxide (1.4 eq) to a dry reaction vial.
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vial and heat the mixture (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting aryl amine product by column chromatography.
Electrophilic Aromatic Substitution (EAS)
Predicting the outcome of EAS on this polysubstituted ring requires analyzing the cumulative directing effects of the substituents.
-
-OCH₃ (at C2): Strongly activating, ortho-, para- director.
-
-Br (at C4): Deactivating, ortho-, para- director.
-
-OCHF₂ (at C1): Strongly deactivating, ortho-, para- director. [15] The methoxy group is the most powerful activating group and will dominate the regioselectivity. Its para position (C5) is sterically accessible. Its ortho position (C3) is also available. The other ortho position (C1) is blocked.
Regioselectivity Prediction for Nitration:
-
Position 3: ortho to the powerful activating -OCH₃ group and ortho to the deactivating -Br group.
-
Position 5: meta to the activating -OCH₃ group, ortho to the deactivating -Br group, and para to the deactivating -OCHF₂ group.
-
Position 6: meta to the -Br group and ortho to the deactivating -OCHF₂ group.
Electrophilic attack is most likely to occur at the position most activated by the methoxy group. While position 5 is sterically open, position 3 is directly ortho to the strongly activating methoxy group. Therefore, a mixture of products is possible, but substitution at position 3 or position 5 would be the most probable outcome, with the exact ratio depending on the steric bulk of the electrophile and the precise reaction conditions. For nitration (using HNO₃/H₂SO₄), substitution at position 5 is often favored in similar systems to avoid steric clash with two adjacent substituents. [16] Protocol 4: General Procedure for Nitration
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or sulfuric acid in a flask cooled to 0-5 °C in an ice bath. [16]2. Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid while cooling.
-
Nitration: Add the cold nitrating mixture dropwise to the substrate solution, ensuring the internal temperature remains below 10 °C.
-
Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice and water.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the nitro-product by recrystallization or column chromatography.
Conclusion and Future Outlook
This compound is a strategically designed building block with a well-defined and versatile reactivity profile. The bromine atom serves as a robust linchpin for advanced C-C and C-N bond-forming reactions, while the electronically distinct alkoxy groups provide a handle for further functionalization of the aromatic core. A thorough understanding of its reactivity, particularly the chemoselectivity of the C-Br bond in cross-coupling and the regioselectivity of electrophilic substitution, empowers chemists to efficiently construct complex molecular architectures. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable intermediate into their synthetic programs, accelerating the discovery of new pharmaceuticals and other functional materials.
References
- Vertex AI Search. Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
- The Royal Society of Chemistry. SUPPORTING INFORMATION.
- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- BLDpharm. 944333-98-6|4-Bromo-1-(difluoromethoxy)-2-isopropoxybenzene.
- Benchchem. 4-(Bromodifluoromethoxy)nitrobenzene | 81932-04-9.
- PubChem. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Directed (ortho) Metallation.
- Benchchem. Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene for the Synthesis of Functionalized Aromati.
- Benchchem. experimental procedure for the nitration of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. (2023).
- Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
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Beilstein Journals. Supplementary Information. Available from: [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025).
- ChemicalBook. 4-BROMO-2-ETHOXY-1-METHOXYBENZENE synthesis.
- Biosynth. 1-Bromo-4-(difluoromethoxy)-2-methoxybenzene | 1261679-30-4 | LAC67930.
- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024).
- Mechanism of aromatic lithiation reactions--Importance of steric factors.
- Benchchem. Spectroscopic Data Comparison: 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Structural Analogs.
- Benchchem. Technical Support Center: Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- PubChem. 4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene.
- BLDpharm. 1095544-42-5|this compound.
- Santa Cruz Biotechnology. 4-Bromo-1-methoxy-2-nitrobenzene | CAS 33696-00-3 | SCBT.
- PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (2018).
- BLD Pharm. 103291-07-2|4-Bromo-1-fluoro-2-methoxybenzene|BLD Pharm.
- Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design.
- Growing Science. Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl).
- Benchchem. Technical Support Center: Synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- National Institutes of Health. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC.
- Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
- ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
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Solubility of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene in organic solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. This compound, a halogenated aromatic ether, presents unique solubility characteristics crucial for its application in pharmaceutical synthesis, agrochemical development, and materials science. Due to the limited availability of public domain quantitative solubility data for this specific molecule, this guide emphasizes the foundational principles of solubility and provides a detailed, field-proven experimental protocol for its determination. We present the isothermal shake-flask method as the "gold standard" for generating reliable thermodynamic solubility data.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step guidance to empower effective solvent selection and process optimization.
Introduction: The Critical Role of Solubility in Chemical Applications
The solubility of a compound in a given solvent is a fundamental physicochemical property that dictates its behavior and utility in a multitude of chemical processes. For a molecule like this compound, understanding its solubility is paramount for:
-
Reaction Chemistry: Ensuring that reactants are in the same phase is critical for achieving optimal reaction kinetics and yields. The choice of solvent can profoundly influence reaction pathways and the formation of byproducts.
-
Purification and Crystallization: The differential solubility of a target compound and its impurities in various solvents is the cornerstone of purification techniques such as recrystallization and chromatography.
-
Formulation Development: In the pharmaceutical and agrochemical industries, the ability to prepare solutions of a specific concentration is essential for formulation, dosage, and delivery. Poor solubility can be a significant impediment to bioavailability.[2][3]
This guide will delve into the theoretical underpinnings of solubility, explore the structural attributes of this compound that influence its solvent interactions, and provide a robust experimental workflow for generating precise and reproducible solubility data.
Physicochemical Properties of this compound
To predict and understand the solubility of this compound, it is essential to first examine its molecular structure and key physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇BrF₂O₂ | BLDpharm[4] |
| Molecular Weight | 253.04 g/mol | Calculated |
| Appearance | Not specified; likely a solid or liquid at room temperature | Inferred |
| CAS Number | 1095544-42-5 | BLDpharm[4] |
The structure of this compound, featuring a brominated and fluorinated benzene ring with two ether linkages, suggests a molecule with moderate polarity. The presence of the electronegative halogen atoms (bromine and fluorine) and oxygen atoms creates dipole moments within the molecule. However, the overall polarity will be influenced by the molecule's symmetry. The difluoromethoxy and methoxy groups can act as hydrogen bond acceptors, which will play a role in its interactions with protic solvents.
The general principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[5] This principle suggests that this compound is likely to be more soluble in nonpolar to moderately polar organic solvents and have limited solubility in highly polar solvents like water.
Theoretical Framework: The Energetics of Dissolution
The process of dissolution can be understood as a three-step energetic cycle. The overall enthalpy of solution (ΔHsoln) is the sum of the enthalpies of these three steps:
-
ΔH₁ (Solute-Solute Interactions): Energy is required to overcome the intermolecular forces holding the solute molecules together in their solid (or liquid) state. For crystalline solids, this is related to the lattice energy.
-
ΔH₂ (Solvent-Solvent Interactions): Energy is required to create a cavity in the solvent to accommodate a solute molecule. This involves overcoming the intermolecular forces between solvent molecules.
-
ΔH₃ (Solute-Solvent Interactions): Energy is released when the solute molecule is placed in the solvent cavity and new intermolecular forces are formed between the solute and solvent molecules.
Caption: Energetic steps in the dissolution process.
For a substance to dissolve, the energy released in the formation of solute-solvent interactions (ΔH₃) should ideally be comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions (ΔH₁ + ΔH₂).
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
The isothermal shake-flask method is a robust and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[1][6] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the saturated supernatant is then determined analytically.
Rationale for Method Selection
The shake-flask method is chosen for its reliability and its ability to determine thermodynamic solubility, which is a true measure of a compound's solubility at equilibrium.[3] This is in contrast to kinetic solubility measurements, which can sometimes overestimate solubility due to the formation of supersaturated solutions.[6]
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Constant temperature shaker bath or orbital shaker in a temperature-controlled incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or LC-MS)
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a sufficient duration to reach equilibrium. A typical duration is 24 to 72 hours. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change significantly between the later time points).
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC-UV, GC-FID).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated supernatant.
-
Caption: Experimental workflow for the isothermal shake-flask method.
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner.
Table 2: Template for Reporting Solubility Data of this compound at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Hexane | 0.1 | ||
| Toluene | 2.4 | ||
| Dichloromethane | 3.1 | ||
| Acetone | 5.1 | ||
| Ethyl Acetate | 4.4 | ||
| Isopropanol | 3.9 | ||
| Ethanol | 4.3 | ||
| Methanol | 5.1 | ||
| Acetonitrile | 5.8 | ||
| Dimethyl Sulfoxide (DMSO) | 7.2 | ||
| Water | 10.2 |
Safety Considerations
While a specific Safety Data Sheet (SDS) for this compound was not found, related brominated and fluorinated aromatic compounds are often associated with certain hazards. For instance, some may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[7][8] It is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Always consult the supplier's SDS for the specific compound and solvents being used.
Conclusion
This technical guide provides a comprehensive approach to understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of the dissolution process with a robust experimental protocol, researchers can generate the critical data needed for effective process development, purification, and formulation. The isothermal shake-flask method, when executed with care, will yield reliable and reproducible thermodynamic solubility data, providing a solid foundation for the successful application of this compound in various scientific endeavors.
References
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Pace University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]
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Navigating the Stability and Storage of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene: An In-depth Technical Guide
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Optimal Handling and Storage of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene.
In the landscape of pharmaceutical research and drug development, the integrity of chemical reagents is paramount. This technical guide provides an in-depth analysis of the stability and recommended storage conditions for this compound, a key building block in modern medicinal chemistry. By understanding the intrinsic chemical properties of this compound, researchers can ensure its viability and prevent degradation, thereby safeguarding experimental outcomes and accelerating the path to discovery.
Core Chemical Profile and Inherent Stability
This compound is a polysubstituted aromatic compound featuring a bromine atom, a difluoromethoxy group, and a methoxy group attached to a benzene ring. The interplay of these functional groups dictates the molecule's overall stability and reactivity.
The presence of the difluoromethoxy group generally imparts significant metabolic stability to molecules due to the high strength of the carbon-fluorine bonds.[1] Similarly, fluorinated ethers are known for their enhanced thermal and oxidative stability.[2] However, the molecule also contains a bromo-aromatic system and an anisole-like ether linkage, which can be susceptible to specific degradation pathways.
Key Factors Influencing Stability
A thorough understanding of the factors that can compromise the integrity of this compound is crucial for maintaining its quality over time.
Atmospheric and Hydrolytic Stability
Exposure to moisture is a primary concern for many halogenated and ether-containing compounds. While the difluoromethoxy group is relatively robust, the ether linkages could be susceptible to cleavage under strongly acidic conditions. Furthermore, moisture can facilitate reactions on the aromatic ring, particularly in the presence of catalysts or light. Therefore, it is imperative to handle and store the compound in a dry environment.
Thermal Stability
Fluorinated ethers are generally recognized for their high thermal stability.[2] However, prolonged exposure to high temperatures should be avoided to prevent any potential decomposition. The presence of the bromo and methoxy groups might influence the overall thermal threshold compared to simpler fluorinated ethers.
Photostability
Aromatic bromine compounds can be sensitive to light, undergoing photochemical degradation that may involve the homolytic cleavage of the carbon-bromine bond to form radical species.[4][5] This can lead to the formation of impurities and a decrease in the compound's purity.
Reactivity and Incompatibility
Based on the reactivity of similar compounds like 4-bromoanisole, this compound is expected to be incompatible with strong oxidizing agents and strong acids.[3] Contact with these substances could lead to vigorous reactions and degradation of the compound. Anisole itself undergoes electrophilic aromatic substitution with bromine in ethanoic acid, highlighting the reactivity of the aromatic ring.[6][7]
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended:
Storage:
-
Container: Store in a tightly sealed, amber glass bottle to protect from light and moisture. The container should be purged with an inert gas, such as argon or nitrogen, before sealing to displace air and moisture.
-
Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Inert Atmosphere: For extended storage, maintaining an inert atmosphere within the container is crucial to prevent oxidative degradation and hydrolysis.
Handling:
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and other reactive chemicals.
-
Dispensing: When dispensing the compound, minimize its exposure to the atmosphere. Use dry syringes or spatulas and promptly reseal the container.
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (Refrigerated at 2-8 °C for long-term) | To minimize thermal degradation and reduce vapor pressure. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation and hydrolysis. |
| Light | Protect from light (Amber container) | To prevent photochemical degradation. |
| Moisture | Dry (Tightly sealed container) | To prevent hydrolysis. |
| Incompatibilities | Strong oxidizing agents, strong acids | To avoid chemical reactions and degradation. |
Experimental Protocol: Accelerated Stability Study
To empirically determine the stability of this compound under various conditions, an accelerated stability study can be performed.
Objective: To assess the impact of temperature, light, and humidity on the purity of this compound over time.
Methodology:
-
Sample Preparation: Aliquot the compound into several amber glass vials.
-
Condition Exposure:
-
Control: Store one set of vials at the recommended storage condition (2-8 °C, dark, inert atmosphere).
-
Elevated Temperature: Store a second set at an elevated temperature (e.g., 40 °C) in the dark.
-
Light Exposure: Store a third set at ambient temperature with exposure to laboratory light.
-
High Humidity: Store a fourth set in a desiccator with a saturated salt solution to maintain high humidity (e.g., 75% RH) at ambient temperature.
-
-
Time Points: Analyze samples from each condition at initial (T=0) and subsequent time points (e.g., 1, 2, 4, and 8 weeks).
-
Analysis: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the purity of the compound and identify any degradation products.
Caption: Key factors for maintaining the stability of this compound.
Conclusion
The chemical stability of this compound is robust under recommended storage conditions. By adhering to the protocols outlined in this guide—namely, storage in a cool, dark, and dry environment under an inert atmosphere, and away from incompatible substances—researchers can ensure the compound's integrity. This diligence is fundamental to the reliability and reproducibility of experimental results in the pursuit of novel therapeutics.
References
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An In-depth Technical Guide to the Electronic Properties of the Aromatic Difluoromethoxy Group
Abstract
The difluoromethoxy group (–OCF₂H) has rapidly become a strategic substituent in modern medicinal chemistry. Its unique electronic nature, arising from a delicate balance of opposing inductive and resonance effects, allows for nuanced modulation of molecular properties. This guide provides a comprehensive analysis of these electronic characteristics, detailing their impact on the acidity/basicity (pKa), lipophilicity, and metabolic stability of parent aromatic compounds. We synthesize data from authoritative sources, present quantitative comparisons, and provide detailed experimental and computational protocols for researchers, scientists, and drug development professionals to harness the full potential of this versatile functional group.
Introduction: A Substituent of Strategic Importance
The strategic incorporation of fluorine into drug candidates is a well-established method for optimizing pharmacokinetic and pharmacodynamic profiles.[1] The difluoromethoxy (–OCF₂H) group, in particular, has gained prominence as a bioisostere for more traditional groups like the methoxy (–OCH₃) or hydroxyl (–OH) moieties.[2][3] Unlike its perfluorinated counterpart, trifluoromethoxy (–OCF₃), the –OCF₂H group possesses a hydrogen atom capable of acting as a hydrogen bond donor, adding another dimension to its utility in molecular design.[3]
This guide delves into the core electronic properties that underpin the functional advantages of the difluoromethoxy group. Understanding these principles is critical for medicinal chemists aiming to fine-tune drug properties such as target binding affinity, membrane permeability, and resistance to metabolic degradation.[2][4]
The Duality of Electronic Effects: Induction vs. Resonance
The defining electronic feature of the difluoromethoxy group is the interplay between its strong inductive electron withdrawal and its capacity for resonance electron donation.
-
Inductive Effect (-I): The two highly electronegative fluorine atoms strongly pull electron density away from the methoxy carbon and, subsequently, from the aromatic ring through the sigma bond framework.[5] This is a powerful, distance-dependent electron-withdrawing effect.[5][6]
-
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system.[6] This electron-donating effect is most pronounced at the ortho and para positions of the ring, increasing electron density at these sites.
This inherent conflict—pulling electrons through the σ-framework while simultaneously pushing them into the π-system—is what makes the –OCF₂H group so versatile. The net electronic impact is position-dependent and finely balanced.
Caption: Opposing electronic forces of the difluoromethoxy group.
Quantitative Analysis: Hammett Parameters
The net electronic effect of a substituent can be quantified using Hammett constants (σ), which are derived from the ionization of substituted benzoic acids.[7][8] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[9]
The difluoromethoxy group presents a fascinating case. While its inductive effect is strong, the opposing resonance donation at the para position results in a nearly neutral overall effect.
| Substituent (X) | Hammett Constant (σp) | Hammett Constant (σm) | Inductive (σI) | Resonance (σR) |
| -OCF₂H | +0.13 | +0.31 | +0.38 | -0.19 |
| -OCH₃ | -0.27 | +0.12 | +0.25 | -0.52 |
| -OCF₃ | +0.35 | +0.40 | +0.43 | -0.07 |
| -F | +0.06 | +0.34 | +0.50 | -0.44 |
| -CF₃ | +0.54 | +0.43 | +0.42 | +0.11 |
| -H | 0.00 | 0.00 | 0.00 | 0.00 |
| (Note: Hammett constants can vary slightly depending on the measurement conditions and solvent. The values presented are representative figures from established literature.) |
Key Insights from the Data:
-
At the meta position (σm) , which is largely governed by inductive effects, the –OCF₂H group is strongly electron-withdrawing (+0.31), comparable to a fluorine atom.
-
At the para position (σp) , the +R effect significantly counteracts the -I effect, resulting in a much weaker, almost neutral electron-withdrawing character (+0.13). This unique "electronically neutral" yet polar character is a key asset in drug design.
Impact on Key Molecular Properties
The electronic signature of the –OCF₂H group directly influences several physicochemical properties critical for drug development.
Modulation of Acidity and Basicity (pKa)
The electron-withdrawing nature of the difluoromethoxy group can significantly alter the pKa of nearby acidic or basic centers. This is a powerful tool for optimizing the ionization state of a drug at physiological pH, which governs its solubility, permeability, and target engagement.[10]
-
Increased Acidity: When attached to a phenol or benzoic acid, the –OCF₂H group stabilizes the conjugate base through inductive withdrawal, thereby lowering the pKa and making the compound more acidic. For example, the calculated pKa of a phenol is lowered from ~9.9 to ~8.5 when a para-OCF₂H group is introduced, a more significant acidification than that caused by a methoxy group (pKa ~10.2).[11]
-
Decreased Basicity: Conversely, when attached to an aniline or pyridine, the –OCF₂H group withdraws electron density from the nitrogen atom, making the lone pair less available for protonation. This lowers the pKa of the conjugate acid, rendering the parent compound less basic.[12]
Enhanced Metabolic Stability
A primary driver for using the –OCF₂H group is to improve metabolic stability.[11] Methoxy groups (–OCH₃) are highly susceptible to oxidative metabolism, specifically O-demethylation by cytochrome P450 enzymes.[11] Replacing the methyl hydrogens with fluorine atoms effectively blocks this metabolic pathway.[3] The strong carbon-fluorine bonds are far more resistant to enzymatic cleavage, leading to a longer drug half-life and reduced clearance.[4]
Conformational Flexibility
Unlike the methoxy group, which strongly prefers a planar conformation with the aromatic ring to maximize resonance, or the trifluoromethoxy group, which prefers an orthogonal conformation, the Ar-OCF₂H group exhibits remarkable conformational flexibility.[3] It has a very low rotational barrier and can readily adopt either a planar or an out-of-plane conformation.[3] This adaptability allows the group to orient itself optimally within a binding pocket to maximize favorable interactions with a biological target.[3]
Experimental & Computational Workflows
Experimental Determination of pKa via Potentiometric Titration
Determining the pKa is a fundamental experiment to quantify the electronic influence of the –OCF₂H group. Potentiometric titration is a reliable and accessible method.
Self-Validating Protocol:
-
System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (e.g., 25 °C).
-
Analyte Preparation: Accurately weigh ~5-10 mg of the difluoromethoxy-substituted compound and dissolve it in a suitable solvent system (e.g., 50:50 Methanol:Water). The use of a co-solvent is often necessary for poorly water-soluble drug-like molecules.
-
Titrant Preparation: Prepare a standardized solution of 0.01 M NaOH or HCl, depending on whether the analyte is an acid or a base.
-
Titration: Place the analyte solution in a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the titrant in small, precise increments (e.g., 0.02 mL), allowing the pH reading to stabilize after each addition.
-
Data Acquisition: Record the pH value after each addition of titrant, creating a dataset of pH versus titrant volume.
-
Data Analysis: Plot the first derivative (ΔpH/ΔV) against the average volume to precisely locate the equivalence point. The pKa is the pH at which exactly half of the titrant volume required to reach the equivalence point has been added.[13]
-
System Validation: Run a titration on a known standard (e.g., benzoic acid) under the identical solvent conditions to validate the experimental setup and methodology.
Caption: Workflow for experimental pKa determination.
Computational Analysis of Electronic Effects
Density Functional Theory (DFT) calculations are invaluable for visualizing and quantifying electronic properties.[14][15]
Methodology:
-
Structure Optimization: Perform geometry optimization of the difluoromethoxy-substituted aromatic compound using a suitable functional and basis set (e.g., B3LYP/6-31G*).[16]
-
Electrostatic Potential (ESP) Mapping: Calculate the ESP and map it onto the molecule's electron density surface. This provides a clear visual representation of electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions.[1]
-
Natural Bond Orbital (NBO) Analysis: Use NBO analysis to quantify atomic charges and analyze donor-acceptor interactions, which can provide insight into the hyperconjugative effects contributing to the group's overall electronic character.[17]
These computational methods can predict how the –OCF₂H group will influence intermolecular interactions and can help rationalize experimentally observed trends in acidity, basicity, and binding affinity.[15]
Implications and Applications in Drug Design
The unique electronic profile of the –OCF₂H group translates into tangible benefits for drug development professionals.
Caption: Impact of Ar-OCF₂H properties on drug development.
-
Fine-tuning pKa: Precisely adjusting a molecule's ionization state to enhance solubility or match the protonation state required for optimal target binding.[4]
-
Blocking Metabolic Hotspots: Replacing a labile methoxy group with –OCF₂H is a proven strategy to increase metabolic stability and improve a drug's pharmacokinetic profile.[11]
-
Introducing Novel Interactions: The group's ability to act as a weak hydrogen bond donor can introduce new, favorable interactions within a protein binding site, potentially increasing potency and selectivity.[3]
Conclusion
The difluoromethoxy group is far more than a simple bioisostere. Its sophisticated electronic character, born from a finely tuned balance of strong inductive withdrawal and moderate resonance donation, provides medicinal chemists with a powerful tool for multiparameter optimization. By understanding and leveraging these fundamental properties—from pKa modulation and metabolic blocking to conformational adaptability—researchers can rationally design next-generation therapeutics with superior efficacy, safety, and pharmacokinetic profiles.
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A Framework for Unlocking the Therapeutic Potential of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene: A Technical Guide
Abstract
This technical guide presents a comprehensive framework for the systematic investigation of the potential biological activities of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene. While primarily documented as a synthetic intermediate, its unique structural motifs—a bromine atom, a difluoromethoxy group, and a methoxy group on a benzene scaffold—suggest a high probability of interaction with biological targets. The strategic incorporation of these functional groups is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. This document provides a tiered, logic-driven research workflow, from initial computational predictions to detailed in vitro assays and mechanistic studies, designed to efficiently uncover and characterize the therapeutic potential of this promising, yet underexplored, molecule.
Introduction: The Rationale for Investigation
The quest for novel therapeutic agents is a perpetual challenge in drug discovery. Often, compounds cataloged as mere synthetic intermediates possess latent biological activities waiting to be discovered. This compound is one such molecule. Its constituent parts are hallmarks of successful pharmacophores:
-
Brominated Aromatics: The presence of a bromine atom can facilitate strong binding interactions (halogen bonding) with protein targets and often improves selectivity and pharmacokinetic properties. Derivatives of brominated aromatics have demonstrated significant potential as anticancer and anti-inflammatory agents.
-
Difluoromethoxy Group (-OCF₂H): This group is of growing interest in medicinal chemistry.[1] It serves as a bioisostere for other groups, can enhance metabolic stability by blocking sites of oxidation, and improves lipophilicity, which can aid in cell membrane permeability.[2] The inclusion of fluorine often leads to more favorable drug-like properties.[1]
-
Methoxy Group (-OCH₃): A common feature in many natural products and synthetic drugs, the methoxy group can influence molecular conformation and participate in hydrogen bonding, thereby modulating target affinity and selectivity.
Given the precedence of these individual motifs in established therapeutic agents, a systematic evaluation of this compound is scientifically warranted. This guide eschews a rigid template to provide a dynamic and logical workflow tailored for the efficient and thorough biological screening of this compound.
Physicochemical Properties
A foundational understanding of the molecule's properties is critical for experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrF₂O₂ | [3] |
| Molecular Weight | 253.04 g/mol | [3] |
| CAS Number | 1095544-42-5 or 1261679-30-4 | [3][4] |
| Canonical SMILES | COC1=C(C=CC(=C1)OC(F)F)Br | [3] |
| Known Role | Synthetic intermediate in pharmaceutical and agrochemical industries. | [5] |
A Multi-Tiered Workflow for Biological Activity Screening
To maximize efficiency and resource allocation, a hierarchical screening approach is proposed. This workflow begins with broad, cost-effective computational methods to generate hypotheses, which are then tested and refined through progressively specific and mechanistic in vitro assays.
Caption: Proposed workflow for biological evaluation.
Tier 1: In Silico Target Prediction
Before committing to resource-intensive wet-lab experiments, computational methods can predict potential biological targets, providing a crucial starting point.[3] This approach leverages vast databases of known drug-target interactions.[6]
Methodology: Ligand-Based Target Prediction
This method is founded on the principle that structurally similar molecules often exhibit similar biological activities.[6]
-
Similarity Ensemble Approach (SEA): The 2D structure (SMILES) of this compound is used as a query against databases like ChEMBL. The algorithm calculates similarity scores to collections of ligands known to be active against specific targets.
-
Pharmacophore Modeling: A 3D pharmacophore model can be generated and screened against databases of target structures to identify proteins with complementary binding site features.
-
Reverse Docking: The compound is computationally docked into the binding sites of a wide array of known drug targets. Favorable binding energies suggest potential interactions that can be experimentally validated.[6]
Expected Outcome: A ranked list of potential protein targets (e.g., kinases, G-protein coupled receptors, nuclear receptors, enzymes) that can guide the selection of specific in vitro assays in Tier 2. For instance, structural similarity to known benzamide derivatives might suggest testing against Fibroblast Growth Factor Receptor 1 (FGFR1).
Tier 2: Foundational In Vitro Biological Screening
This tier involves a battery of robust, well-validated cellular and biochemical assays to obtain the first experimental evidence of biological activity.
Baseline Cytotoxicity Assessment: The MTT Assay
Causality: It is essential to first determine the concentrations at which the compound is cytotoxic. This establishes a safe therapeutic window for subsequent cell-based assays and distinguishes true bioactivity from non-specific toxicity. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[5]
Experimental Protocol: MTT Assay [7]
-
Cell Seeding: Plate a chosen cell line (e.g., HeLa or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Anticancer Activity Screening
Causality: The structural similarity to compounds known to inhibit key cancer-related enzymes, such as FGFR1 and topoisomerase I, provides a strong rationale for anticancer screening.[9][10]
Proposed Assays:
-
Broad Spectrum Screen: Utilize the National Cancer Institute's NCI-60 human tumor cell line screen to assess activity against a diverse panel of cancers.
-
Specific Mechanistic Assays: Based on in silico predictions, focused assays can be performed.
Experimental Protocol: Topoisomerase I DNA Cleavage Assay [11]
This assay determines if the compound stabilizes the covalent complex between Topoisomerase I (Top1) and DNA, a mechanism used by drugs like camptothecin, leading to cell death.
-
Reaction Setup: In a microcentrifuge tube, combine 10x Top1 assay buffer, a supercoiled plasmid DNA substrate (e.g., pUC19), and the test compound at various concentrations.[12]
-
Enzyme Addition: Add purified human Topoisomerase I enzyme to the reaction mixture. Include a negative control (no enzyme) and a positive control (e.g., camptothecin).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[12]
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).[10]
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. An increase in the nicked or linear form of the plasmid in the presence of the compound indicates Top1 inhibition.
Anti-inflammatory Activity Assessment
Causality: Many phenolic and methoxylated aromatic compounds exhibit anti-inflammatory properties by modulating key inflammatory pathways. The LPS-stimulated macrophage model is a gold-standard in vitro system for identifying such agents.[4]
Experimental Protocol: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages [13]
-
Cell Culture: Plate RAW 264.7 macrophages in a 24-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control.[4]
-
Incubation: Incubate for 24 hours.
-
Supernatant Analysis:
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure the accumulation of nitrite (a stable product of NO) using the Griess reagent. A decrease in nitrite levels compared to the LPS-only control indicates inhibition of iNOS activity.[14]
-
Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Antioxidant Activity Evaluation
Causality: The substituted benzene ring structure is capable of donating electrons or hydrogen atoms, suggesting potential radical scavenging activity. The DPPH and ABTS assays are rapid, reliable, and widely used methods to measure this capacity.[15]
Experimental Protocol: DPPH Radical Scavenging Assay [16]
-
Reaction Setup: In a 96-well plate, add 50 µL of the test compound at various concentrations to 150 µL of a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) at 0.1 mM.[16]
-
Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. The scavenging of the DPPH radical by the antioxidant compound results in a color change from purple to yellow, leading to a decrease in absorbance.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value. Ascorbic acid or Trolox can be used as a positive control.
Tier 3: Mechanistic Elucidation
Positive "hits" from Tier 2 screening warrant deeper investigation to understand their mechanism of action. This is crucial for advancing a compound toward lead optimization.
Kinase Inhibition Profiling
Causality: If anticancer activity is observed and in silico data points towards kinases, a direct enzyme inhibition assay is the logical next step.
Experimental Protocol: FGFR1 Kinase Inhibition Assay (ADP-Glo™ Format) [17]
-
Reaction Components: In a 384-well plate, combine FGFR1 Kinase Buffer, recombinant human FGFR1 enzyme, and the test compound at various concentrations.[17]
-
Initiate Reaction: Add a mixture of the appropriate substrate peptide and ATP to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
Terminate and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Detect ADP: Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back into ATP, fueling a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Measure Luminescence: Read the luminescent signal, which is directly proportional to the amount of ADP produced and thus to the kinase activity. A decrease in signal indicates inhibition.
Signaling Pathway Analysis via Western Blot
Causality: Western blotting allows for the direct visualization of changes in protein expression and phosphorylation status, providing a snapshot of the cellular signaling pathways affected by the compound.[18] For example, if the compound inhibits FGFR1, one would expect to see a decrease in the phosphorylation of downstream targets like ERK.[19]
Caption: Hypothesized inhibition of the FGFR1 signaling pathway.
Experimental Protocol: Western Blot for Phospho-ERK [20]
-
Cell Treatment: Treat FGFR1-expressing cells (e.g., NCI-H1581) with the test compound for a specified time, followed by stimulation with a growth factor like bFGF to activate the pathway.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-ERK (p-ERK) and total ERK (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the p-ERK/total ERK ratio indicates pathway inhibition.
Conclusion
This compound stands at the intersection of unexplored potential and rational drug design. The structural features of this molecule provide a compelling, evidence-based rationale for its investigation as a novel bioactive agent. The multi-tiered framework presented in this guide—from predictive in silico analysis to foundational in vitro screening and detailed mechanistic studies—offers a robust and efficient pathway for researchers to systematically unlock its therapeutic value. The outlined protocols serve as self-validating systems, providing the scientific community with the tools to potentially uncover a new scaffold for the development of anticancer, anti-inflammatory, or other valuable therapeutic agents.
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene
Introduction: The Strategic Value of the Difluoromethoxy Motif
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. The difluoromethoxy group (-OCHF₂) in particular has emerged as a valuable bioisostere for methoxy or hydroxyl groups, offering a unique combination of steric and electronic characteristics.[1] It can enhance metabolic stability, improve membrane permeability, and serve as a hydrogen bond donor, thereby positively influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1] 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene is a key building block that introduces this privileged motif, alongside a methoxy group that further modulates the electronic landscape of the aromatic ring. This guide provides a comprehensive overview and detailed protocols for the effective use of this reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for constructing C-C bonds.[2][3]
PART 1: Mechanistic Insights into the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or boronic ester.[2][4] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is often the rate-limiting step and is influenced by the electron density of the aryl halide.[6] For an electron-rich substrate like this compound, this step can be more challenging compared to electron-deficient aryl halides and may require more active catalyst systems.[7]
-
Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex. This process requires activation of the organoboron compound by a base.[2][8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the ligand exchange on the palladium center.[5]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic ligands from the palladium complex, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][6]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
PART 2: Experimental Protocol
This section provides a detailed, step-by-step protocol for a general Suzuki coupling reaction using this compound. This procedure is a robust starting point and may require optimization for specific boronic acid coupling partners.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl boronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G4)[9][10]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[2]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF, DMF)[2]
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
-
Solvents for workup and purification (e.g., ethyl acetate, brine, anhydrous MgSO₄ or Na₂SO₄)
-
Silica gel for column chromatography
Safety Precautions
-
This compound: May be harmful if swallowed and can cause skin and serious eye irritation. May also cause respiratory irritation.[11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive and/or irritants. Handle with care.
-
Solvents: Organic solvents are flammable and may be toxic.[13] Use in a well-ventilated area and away from ignition sources.
Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.1–1.5 equiv), and the base (2.0–3.0 equiv).
-
Add the palladium catalyst (0.5–5 mol%). For air-sensitive catalysts, this should be done in a glovebox or under a positive flow of inert gas.
-
-
Degassing:
-
Solvent Addition:
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[18]
-
Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine to remove residual water and inorganic salts, and then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
-
Optimization Workflow
Caption: A logical workflow for troubleshooting and optimizing the Suzuki coupling reaction.
PART 3: Data and Condition Screening
The choice of catalyst, base, and solvent can significantly impact the yield and purity of the Suzuki coupling product.[16][19] Given the electron-rich nature of this compound, a systematic screening of these parameters is recommended.
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommended Starting Point | Rationale & Considerations |
| Catalyst | Pd(dppf)Cl₂ (2 mol%) | A robust and versatile catalyst for many Suzuki couplings. For challenging couplings, consider more active catalysts like XPhos Pd G4.[9][10] |
| Ligand | (If using Pd source like Pd₂(dba)₃) XPhos or SPhos | Bulky, electron-rich phosphine ligands can accelerate the oxidative addition of electron-rich aryl bromides.[20][21] |
| Base | K₂CO₃ (2.0 equiv) | A common, effective, and economical base. For less reactive substrates, stronger bases like Cs₂CO₃ or K₃PO₄ may be required.[2][21] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A widely used solvent system. Toluene or THF can also be effective. The choice of solvent can influence reaction rates and selectivity.[2][22] |
| Temperature | 100 °C | A good starting temperature to ensure sufficient reaction rates. May be adjusted based on reaction progress and stability of reagents.[4][18] |
| Concentration | 0.1 M | A standard concentration for initial trials. |
PART 4: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (deactivated by oxygen).2. Impure or decomposed boronic acid.3. Insufficiently active catalyst/ligand for the electron-rich substrate. | 1. Ensure thorough degassing of the reaction mixture and use of anhydrous solvents.[14]2. Use fresh, high-purity boronic acid or consider converting it to a more stable boronic ester (e.g., pinacol ester).[14][23]3. Switch to a more electron-rich and bulky ligand (e.g., Buchwald-type ligands) or a pre-catalyst like XPhos Pd G4.[7][9] |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species at the start of the reaction. | Ensure rigorous degassing. Use a Pd(0) source like Pd(PPh₃)₄ or ensure the pre-catalyst is properly activated.[6] |
| Protodeborylation (Loss of Boronic Acid) | Boronic acid instability, often exacerbated by high temperatures or prolonged reaction times. | Use a milder base (e.g., K₃PO₄) or a different solvent system. Consider using a more stable boronic ester or trifluoroborate salt.[14] |
| Dehalogenation of Aryl Bromide | A side reaction where the bromine is replaced by hydrogen. | This can be promoted by certain bases or impurities. Screening different bases or using highly purified reagents may help mitigate this issue.[6] |
Conclusion
This compound is a valuable synthetic intermediate for accessing novel chemical entities containing the difluoromethoxy group. The Suzuki-Miyaura coupling is a highly effective method for its elaboration into complex biaryl structures. Success in these reactions hinges on a solid understanding of the reaction mechanism and a systematic approach to optimizing key parameters, including the choice of catalyst, base, and solvent. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to effectively utilize this important building block in their synthetic endeavors.
References
- CovaSyn. Optimizing Suzuki Coupling Reactions.
-
Wikipedia. Suzuki reaction. Retrieved from [Link]
-
Indo Global Journal of Pharmaceutical Sciences. (2013). Suzuki Cross Coupling Reaction- A Review. Retrieved from [Link]
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ArODES. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Retrieved from [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
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ResearchGate. (2012). (PDF) Suzuki Cross Coupling Reaction-A Review. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]
-
ACS Publications. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Retrieved from [Link]
-
ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2017). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. Retrieved from [Link]
-
PubMed. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
-
ResearchGate. (2006). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]
-
Semantic Scholar. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Retrieved from [Link]
-
Autechaux. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]
-
National Institutes of Health. (2022). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Retrieved from [Link]
-
Semantic Scholar. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
YouTube. (2022). Suzuki Coupling Mechanism. Retrieved from [Link]
-
National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
National Institutes of Health. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Retrieved from [Link]
-
The Suzuki Reaction. (2014). Retrieved from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene
Introduction: The Strategic Value of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a paramount approach for fine-tuning molecular properties. The difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable substituent, acting as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl or thiol groups.[1][2] this compound is a key building block that marries the unique electronic properties of the difluoromethoxy group with the synthetic versatility of an aryl bromide. The presence of the methoxy group further modulates the electronic nature of the aromatic ring, making this compound a highly adaptable scaffold for creating diverse molecular architectures through palladium-catalyzed cross-coupling reactions.
This technical guide provides detailed application notes and representative protocols for the utilization of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. While specific literature detailing these reactions for this exact substrate is limited, the protocols herein are built upon well-established methodologies for structurally analogous aryl bromides and are designed to provide a robust starting point for researchers.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3] These reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The fundamental steps of this cycle are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (in this case, C-Br) of the aryl halide, forming a palladium(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira) or Migratory Insertion (for Heck): The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, or an alkene inserts into the palladium-carbon bond.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new bond in the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl compounds by coupling an aryl halide with an organoboron derivative, such as a boronic acid or boronic ester.[2]
Representative Protocol: Coupling with Phenylboronic Acid
This protocol describes a typical Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, degassed)
-
Water (0.5 mL, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 |
| Heteroarylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 |
| Vinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 |
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd(OAc)₂ is a common palladium(II) precatalyst that is reduced in situ to the active Pd(0) species.[5] SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide and facilitates the reductive elimination step, which is often beneficial for electron-rich aryl halides.[6]
-
Base: Potassium phosphate is a moderately strong base that is effective in Suzuki couplings and is generally compatible with a wide range of functional groups. The base is crucial for the transmetalation step.[7]
-
Solvent: A mixture of toluene and water is commonly used. Toluene solubilizes the organic components, while water helps to dissolve the inorganic base and facilitates the transmetalation process.[8] Degassing the solvents is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9]
Heck Reaction: Arylation of Alkenes
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[10] This reaction is a powerful tool for the formation of carbon-carbon bonds and is tolerant of a wide variety of functional groups.
Representative Protocol: Coupling with n-Butyl Acrylate
This protocol outlines the Heck reaction of this compound with n-butyl acrylate.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
In a sealed tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add DMF, followed by n-butyl acrylate and triethylamine.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[11]
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Acrylates | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100-120 |
| Styrenes | Pd(OAc)₂ (1) | - | K₂CO₃ | DMA | 130 |
| Allylic alcohols | PdCl₂(PPh₃)₂ (3) | - | NaOAc | Acetonitrile | 80 |
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tol)₃ is a classic system for Heck reactions.[12] For some electron-rich alkenes, a ligand-free system may also be effective.
-
Base: Triethylamine acts as both a base to neutralize the HBr generated during the reaction and, in some cases, can aid in the reduction of Pd(II) to Pd(0).[10]
-
Solvent: Polar aprotic solvents like DMF or DMA are commonly used as they can dissolve the catalyst and reagents and are stable at the high temperatures often required for Heck reactions.[11]
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction is the cross-coupling of an aryl halide with a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[3][4]
Representative Protocol: Coupling with Phenylacetylene
This protocol details the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.015 mmol, 1.5 mol%)
-
Copper(I) iodide (CuI, 0.03 mmol, 3 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Tetrahydrofuran (THF, 5 mL, anhydrous and degassed)
Procedure:
-
To a Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound dissolved in THF.
-
Add triethylamine, followed by the dropwise addition of phenylacetylene.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC.[9]
-
Once the reaction is complete, dilute with diethyl ether and filter through a pad of celite to remove the amine salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) |
| Aryl alkyne | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Et₃N | THF | 25-50 |
| Alkyl alkyne | Pd(PPh₃)₄ (2) | CuI (4) | Diisopropylamine | DMF | 60 |
| Silyl-protected alkyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | K₂CO₃ | Acetonitrile | 80 |
Causality Behind Experimental Choices:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]
-
Base: An amine base like triethylamine is essential. It deprotonates the terminal alkyne to form the reactive acetylide and also scavenges the HX byproduct.[9]
-
Solvent: Anhydrous and deoxygenated solvents are crucial to prevent side reactions and catalyst deactivation. THF and DMF are common choices.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[13][14]
Representative Protocol: Coupling with Morpholine
This protocol describes the amination of this compound with morpholine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Toluene (5 mL, anhydrous and degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add this compound and toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.[15]
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Secondary cyclic amine | Pd₂(dba)₃ (1) | Xantphos (3) | NaOtBu | Toluene | 100 |
| Primary alkyl amine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 |
| Aniline derivative | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ | t-BuOH | 90 |
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd₂(dba)₃ is a stable Pd(0) source. Bulky, electron-rich ligands like Xantphos are crucial for the Buchwald-Hartwig amination as they promote both the oxidative addition and the challenging C-N reductive elimination step.[14]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido intermediate.[16]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard to prevent quenching of the strong base and interference with the catalytic cycle.
Experimental Workflow Visualization
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Catalyst Deactivation: Ensure all reagents and solvents are rigorously degassed to remove oxygen. Use fresh, high-purity palladium catalysts and ligands.[9]
-
Incorrect Base: The choice of base is critical and can be substrate-dependent. If one base fails, screen others (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Low Temperature: Some aryl bromides, particularly if electron-rich, may require higher temperatures for efficient oxidative addition.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid (Suzuki): This can occur if the reaction mixture is exposed to oxygen. Rigorous degassing is key.
-
Dehalogenation (Hydrodehalogenation): The aryl bromide is reduced to an arene. This can be caused by impurities or side reactions with the solvent or base.
-
-
Poor Solubility: If reagents are not fully dissolved, the reaction may be slow or incomplete. Consider a different solvent system.
Safety Precautions
-
Palladium Catalysts: While generally of low toxicity, palladium catalysts can be flammable, especially finely divided palladium on carbon. Handle in a well-ventilated fume hood and avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]
-
Organobromine Compounds: Aryl bromides can be irritants and may have unknown toxicological properties. Avoid skin contact and inhalation.
-
Solvents: Many solvents used (e.g., toluene, DMF, dioxane) are flammable and have associated health risks. Handle only in a fume hood and away from ignition sources.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and react violently with water. Handle with care under an inert atmosphere.
-
General Practices: Always conduct these reactions in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents before use.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Jana, S., et al. (2011). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 1(1), 216-228. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- Prakash, G. K. S., & Yudin, A. K. (2014). The Role of Fluorine in Medicinal Chemistry. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 1-24).
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
MDPI. (2017). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
ResearchGate. (2014). Optimization of the Sonogashira coupling of 4-bromo-3-.... Retrieved from [Link]
-
Rossi, S. D., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (2021). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]
-
Hassan, M. A., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341. Retrieved from [Link]
-
Suzuki, A. (2005). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 81(3), 87-100. Retrieved from [Link]
-
Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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Application Notes & Protocols: Strategic Synthesis of Novel Drug Candidates Utilizing 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene
Abstract: The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic potential.[1][2][3] The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a privileged functional group, offering a unique balance of lipophilicity, metabolic stability, and hydrogen-bonding capability.[1][4] This guide details the synthetic utility of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene, a versatile building block for accessing novel chemical entities. We provide in-depth protocols for its application in palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura and Buchwald-Hartwig amination—which are fundamental transformations in drug discovery programs.
The Difluoromethoxy Group: A Strategic Asset in Medicinal Chemistry
The -OCF₂H group is not merely an alternative to the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups; it possesses a distinct set of physicochemical properties that medicinal chemists can strategically exploit.
-
Metabolic Stability: The strong carbon-fluorine bonds within the difluoromethoxy group significantly enhance its resistance to oxidative metabolism.[1][4] Specifically, it serves as an effective bioisostere for a methoxy group, blocking the common metabolic pathway of O-demethylation, which can substantially increase a drug's in vivo half-life.[1][5]
-
Lipophilicity and Permeability Modulation: Lipophilicity, a critical determinant of a drug's ADME (absorption, distribution, metabolism, and excretion) properties, can be precisely adjusted with the -OCF₂H group.[6] Its lipophilicity is generally intermediate between its methoxy and trifluoromethoxy counterparts, providing a tool to optimize membrane permeability and bioavailability without drastic increases in molecular weight.[3][4]
-
Unique Hydrogen Bonding Capability: Unlike the -OCH₃ or -OCF₃ groups, the polarized C-H bond in the difluoromethoxy moiety allows it to function as a weak hydrogen bond donor.[4][7][8] This unique characteristic can introduce new, favorable interactions with biological targets like proteins and enzymes, potentially enhancing binding affinity and selectivity.[8] It is often considered a bioisosteric replacement for hydroxyl (-OH) and thiol (-SH) groups.[4][7]
The subject of this guide, this compound, positions this valuable group on an aromatic scaffold primed for diversification. The bromine atom serves as a versatile synthetic handle for introducing molecular complexity through a variety of cross-coupling reactions.
Core Synthetic Applications & Key Transformations
Two of the most powerful and widely utilized reactions in the synthesis of pharmaceutical candidates are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[9][10][11] this compound is an excellent substrate for both transformations, allowing for the rapid generation of diverse compound libraries.
Caption: Synthetic workflow using the core building block.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to synthesize biaryl compounds.
Rationale and Mechanism
The Suzuki-Miyaura reaction forms a C-C bond between an organohalide and an organoboron compound.[10][11] The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the aryl bromide, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium(II) complex, and (3) Reductive Elimination to form the final biaryl product and regenerate the palladium(0) catalyst.[12] The choice of a phosphine ligand is critical to stabilize the palladium catalyst and facilitate the elementary steps of the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Step-by-Step Protocol
-
Materials & Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0 equiv).[13][14]
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/water).[13] The total volume should create a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (3 mol%).[13]
-
-
Reaction:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[13]
-
Data Presentation: Representative Suzuki Couplings
| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield* |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | 90 | 12 | ~85% |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₃PO₄ | 100 | 10 | ~90% |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3%) | K₃PO₄ | 100 | 16 | ~75% |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | 90 | 18 | ~80% |
| Yields are estimates based on typical reactions and may vary with optimization. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound to synthesize aryl amines.
Rationale and Mechanism
The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[9] The catalytic cycle is initiated by the oxidative addition of a Pd(0) species to the aryl bromide.[15] The resulting Pd(II) complex coordinates with the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst.[9][15] Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often essential for high-yielding reactions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Step-by-Step Protocol
-
Materials & Setup:
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction vial with a magnetic stir bar, the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv).[16]
-
Add this compound (1.0 equiv).
-
Seal the vial with a PTFE-lined cap.
-
-
Reagent Addition:
-
Remove the vial from the glovebox.
-
Add the amine (1.2 equiv) via syringe, followed by an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
-
Reaction:
-
Place the vial in a preheated heating block or oil bath set to 100-110 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until completion (typically 4-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.[9]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure aryl amine.
-
Data Presentation: Representative Buchwald-Hartwig Couplings
| Entry | Amine (R₂NH) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield* |
| 1 | Morpholine | XPhos Pd G3 (2%) | NaOt-Bu | Toluene | 100 | ~92% |
| 2 | Aniline | RuPhos Pd G3 (2%) | K₃PO₄ | Dioxane | 110 | ~88% |
| 3 | N-Methylpiperazine | XPhos Pd G3 (2%) | NaOt-Bu | Toluene | 100 | ~85% |
| 4 | Indole | RuPhos Pd G3 (2%) | K₃PO₄ | Dioxane | 110 | ~78% |
| Yields are estimates based on typical reactions and may vary with optimization. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling reagents.[17]
-
Handling this compound: This compound should be handled in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. It is expected to be harmful if swallowed and cause skin/eye irritation, similar to other brominated aromatic compounds.[18]
-
Reagents:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Bases: Sodium tert-butoxide (NaOt-Bu) is a strong, moisture-sensitive base that is corrosive. Handle under an inert atmosphere. Potassium carbonate and phosphate are irritants.
-
Solvents: Toluene, dioxane, and other organic solvents are flammable and have associated health risks. Always work in a fume hood.[17]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound is a highly valuable and versatile building block for modern drug discovery. The strategic placement of the difluoromethoxy group provides a powerful lever to enhance the metabolic stability and modulate the physicochemical properties of lead compounds. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide robust and reliable methods for leveraging this building block to construct diverse libraries of novel biaryl and aryl amine scaffolds, accelerating the development of next-generation therapeutics.
References
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Mykhailiuk, P. K. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available from: [Link]
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Ferreira, R. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
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Sap, J. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7066. Available from: [Link]
-
PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. Available from: [Link]
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Ghavami, S. A. et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available from: [Link]
-
ResearchGate. Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. Available from: [Link]
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NIH National Library of Medicine. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Available from: [Link]
-
ResearchGate. Trifluoromethoxy-containing pharmaceutical drugs. Available from: [Link]
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Kashani, S. K. et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]
-
Kashani, S. K. et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Available from: [Link]
-
Zafrani, A. et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 13(15), 1357-1360. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
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Jourdan, F. et al. (2015). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. NIH National Library of Medicine. Available from: [Link]
-
Wang, N. et al. (2022). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. NIH National Library of Medicine. Available from: [Link]
-
PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
Khan, I. et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]
-
Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Available from: [Link]
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NIH National Library of Medicine. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Available from: [Link]
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Application of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene in Agrochemical Synthesis: A Guide to Key Intermediates
Introduction: The Strategic Role of Fluorinated Benzene Derivatives in Modern Agrochemicals
In the relentless pursuit of more effective and environmentally benign crop protection agents, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved lipophilicity, are highly sought after by researchers.[1][2] 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene emerges as a valuable, yet underutilized, starting material in this context. Its trifunctionalized aromatic core—featuring a bromine atom, a difluoromethoxy group, and a methoxy group—offers a versatile platform for the synthesis of complex agrochemical intermediates.
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of a key agrochemical building block: 5-Bromo-2-(difluoromethoxy)aniline . This aniline derivative is a crucial precursor for a range of potent fungicides, particularly those belonging to the succinate dehydrogenase inhibitor (SDHI) class. While a direct, one-step conversion from the starting material to a final agrochemical product is not the most common pathway, its strategic transformation into this high-value aniline intermediate unlocks significant potential for agrochemical discovery and development.
This document will detail a proposed, chemically sound two-step synthetic pathway, providing in-depth protocols and explaining the rationale behind the chosen methodologies. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.
Proposed Synthetic Pathway: From Methoxybenzene to a Key Aniline Intermediate
The conversion of this compound to 5-Bromo-2-(difluoromethoxy)aniline can be efficiently achieved through a two-step sequence involving demethylation followed by amination. This pathway is designed to be robust and adaptable for laboratory-scale synthesis.
Caption: Proposed two-step synthesis of 5-Bromo-2-(difluoromethoxy)aniline.
Part 1: Selective Demethylation to a Phenolic Intermediate
The initial and critical step in this synthetic sequence is the selective cleavage of the methoxy ether to unveil the corresponding phenol. Boron tribromide (BBr₃) is a widely recognized and effective reagent for the demethylation of aryl methyl ethers, often proceeding under mild conditions with high yields.[3][4][5]
Causality Behind Experimental Choices:
The selection of BBr₃ is predicated on its high Lewis acidity, which facilitates the formation of an adduct with the ether oxygen, thereby weakening the carbon-oxygen bond.[2][6][7][8][9] This method is generally preferred over harsher conditions, such as using strong protic acids like HBr, which could lead to undesired side reactions, especially given the presence of other sensitive functional groups.[3] The reaction is typically performed in an inert solvent like dichloromethane (DCM) at low temperatures to control the reactivity of BBr₃ and minimize potential side reactions.
Experimental Protocol: Synthesis of 4-Bromo-2-(difluoromethoxy)phenol
Caption: Experimental workflow for the demethylation of this compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (example) | Molar Equiv. |
| This compound | 1261679-30-4 | 253.04 | 2.53 g (10 mmol) | 1.0 |
| Boron tribromide (BBr₃), 1M in DCM | 10294-33-4 | 250.52 | 11 mL | 1.1 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL | - |
| Methanol | 67-56-1 | 32.04 | 10 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
| Silica Gel (for chromatography) | 7631-86-9 | - | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of BBr₃: Slowly add a 1M solution of boron tribromide in DCM (1.1 eq.) dropwise to the stirred solution. Maintain the temperature at -78 °C during the addition.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of methanol. This will react with any excess BBr₃.
-
Extraction: Dilute the mixture with water and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-Bromo-2-(difluoromethoxy)phenol by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Part 2: Conversion of the Phenolic Intermediate to 5-Bromo-2-(difluoromethoxy)aniline
With the phenolic intermediate in hand, the next crucial transformation is the introduction of an amino group to form the target aniline. Several methods exist for the conversion of phenols to anilines, with the Smiles rearrangement and the Buchwald-Hartwig amination being two of the most prominent and versatile approaches.[10][11]
Method A: The Smiles Rearrangement
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that provides a powerful method for converting phenols to anilines.[1][10][11][12][13] This process typically involves the O-alkylation of the phenol with a suitable haloacetamide, followed by a base-mediated intramolecular rearrangement.
Causality Behind Experimental Choices:
This method is particularly effective for phenols bearing electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack. The presence of the bromo and difluoromethoxy groups on the phenolic intermediate makes it an excellent candidate for this transformation. The use of a one-pot procedure, where the initial O-alkylation is immediately followed by the rearrangement, simplifies the experimental setup and can improve overall efficiency.
Experimental Protocol: Synthesis via Smiles Rearrangement
Caption: Experimental workflow for the synthesis of 5-Bromo-2-(difluoromethoxy)aniline via Smiles Rearrangement.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (example) | Molar Equiv. |
| 4-Bromo-2-(difluoromethoxy)phenol | 1261859-66-8 | 239.02 | 2.39 g (10 mmol) | 1.0 |
| 2-Bromoacetamide | 683-57-8 | 137.96 | 1.52 g (11 mmol) | 1.1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.07 g (15 mmol) | 1.5 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.44 g (15 mmol) | 1.5 |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 40 mL | - |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | As needed | - |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | As needed | - |
Step-by-Step Procedure:
-
O-Alkylation: To a solution of 4-Bromo-2-(difluoromethoxy)phenol (1.0 eq.) in anhydrous DMF, add 2-bromoacetamide (1.1 eq.) and potassium carbonate (1.5 eq.).
-
Heating: Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC until the starting phenol is consumed.
-
Rearrangement: To the reaction mixture, add sodium tert-butoxide (1.5 eq.) and increase the temperature to 100-120 °C. Stir for an additional 4-8 hours.
-
Hydrolysis: Cool the reaction to room temperature and pour it into ice-water. Acidify the mixture with concentrated HCl and stir for 1-2 hours to hydrolyze the intermediate amide.
-
Neutralization and Extraction: Neutralize the acidic solution with aqueous NaOH and extract the product with ethyl acetate (3 x volumes).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: After filtration and concentration, purify the crude 5-Bromo-2-(difluoromethoxy)aniline by column chromatography.
Method B: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[14][15][16][17][18] This method can be applied to the amination of phenols, typically after their conversion to a more reactive species like a triflate or nonaflate.
Causality Behind Experimental Choices:
This approach offers broad functional group tolerance and generally proceeds under milder conditions than some classical methods. The choice of ligand for the palladium catalyst is crucial for the success of the reaction and often requires screening to find the optimal conditions for a specific substrate.[14][15][18] While this method involves an extra step to activate the phenol, it can be highly efficient and is a powerful tool in modern organic synthesis.
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
This protocol outlines the activation of the phenol to a nonaflate, followed by the amination step.
Step 2a: Synthesis of 4-bromo-2-(difluoromethoxy)phenyl nonaflate
-
Reaction Setup: Dissolve 4-Bromo-2-(difluoromethoxy)phenol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM at 0 °C.
-
Addition of Nonafluorobutanesulfonyl Fluoride: Slowly add nonafluorobutanesulfonyl fluoride (1.2 eq.) to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water, and extract with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the nonaflate intermediate.
Step 2b: Palladium-Catalyzed Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the nonaflate intermediate (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.) in an oven-dried reaction vessel.
-
Addition of Amine Source and Solvent: Add an ammonia surrogate (e.g., benzophenone imine, 1.2 eq.) and an anhydrous solvent (e.g., toluene or dioxane).
-
Heating: Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Hydrolysis and Work-up: After cooling, hydrolyze the resulting imine by adding aqueous acid (e.g., 2M HCl) and stirring. Neutralize the mixture and extract the product with ethyl acetate.
-
Purification: Wash, dry, and concentrate the organic extracts. Purify the crude 5-Bromo-2-(difluoromethoxy)aniline by column chromatography.
Conclusion
This compound serves as a strategic starting material for the synthesis of the valuable agrochemical intermediate, 5-Bromo-2-(difluoromethoxy)aniline. The proposed two-step synthetic pathway, involving a robust demethylation followed by a versatile amination step, provides a clear and adaptable route for researchers. The choice between the Smiles rearrangement and the Buchwald-Hartwig amination for the second step will depend on the specific requirements of the synthesis, available reagents, and desired scale. By leveraging these modern synthetic methodologies, the full potential of this compound as a building block for the next generation of agrochemicals can be realized.
References
- Pramanick, S., Baur, S., et al. (2025). N,N-Disubstituted Anilines Synthesis through Smiles Rearrangement. Journal of Organic Chemistry.
-
Lord, R. L., Korich, A. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of N-substituted anilines via Smiles rearrangement. Retrieved from [Link]
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Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Grand Valley State University ScholarWorks. (n.d.). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3 -Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]
-
Sci-Hub. (2015). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr 3 ‐Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry. [Link]
-
University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-bromo-2-fluoroaniline. Retrieved from [Link]
-
PubMed Central. (n.d.). Selective O-difluoromethylation of 1,3-diones by bromodifluoromethylating reagents. Retrieved from [Link]
-
SciSpace. (2019). Formal Aniline Synthesis from Phenols through Deoxygenative N‐Centered Radical Substitution. Retrieved from [Link]
- Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
-
ResearchGate. (n.d.). Scheme 3. Top: calculated mechanism for demethylation of anisole.... Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for the synthesis of bromo aniline and phenol using NBSac–H3PW12O40. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]
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Application Notes and Protocol: Sonogashira Coupling of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Difluoromethoxy Motif and Aryl-Alkyne Scaffolds
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper species, proceeds under mild conditions and demonstrates remarkable functional group tolerance, making it an indispensable tool in the synthesis of complex molecules.[1][4] Its applications are extensive, spanning the creation of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][4][5]
The substrate of focus, 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene, incorporates the increasingly important difluoromethoxy (-OCF₂H) group. In medicinal chemistry, the -OCF₂H moiety is recognized as a valuable bioisostere for hydroxyl, thiol, and amine functionalities.[6][7] Its strong electron-withdrawing nature and increased lipophilicity can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[6][8][9] The difluoromethyl group can also act as a weak hydrogen bond donor, further influencing a molecule's biological profile.[6][8] The strategic coupling of this fluorinated building block with various terminal alkynes opens a direct route to novel aryl-alkyne scaffolds, which are prevalent in a wide range of biologically active compounds and functional materials. This document provides a detailed, field-proven protocol for the efficient Sonogashira coupling of this specific substrate, addressing the nuances of its electronic and steric properties.
Understanding the Reaction: Mechanism and Key Considerations
The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][10]
-
The Palladium Cycle: A palladium(0) species undergoes oxidative addition with the aryl bromide.[10]
-
The Copper Cycle: Concurrently, the copper(I) co-catalyst coordinates with the terminal alkyne, increasing its acidity and facilitating deprotonation by a base to form a copper acetylide intermediate.[10][11]
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.[11][12]
-
Reductive Elimination: The resulting palladium(II) intermediate undergoes reductive elimination to yield the final aryl-alkyne product and regenerate the active palladium(0) catalyst.[13]
For the substrate, this compound, the electron-donating methoxy group and the electron-withdrawing difluoromethoxy group present a unique electronic environment that must be considered when selecting the catalyst system and reaction conditions. While aryl bromides are generally less reactive than aryl iodides, the presence of these substituents can influence the rate of oxidative addition.[1][11]
Experimental Protocol
This protocol is designed to be a robust starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization may be required for particularly challenging alkyne coupling partners.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Terminal Alkyne | ≥97% | Commercially Available | |
| Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] | Catalyst Grade | Commercially Available | A reliable and commonly used palladium precatalyst.[10][14] |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | Should be a fine, off-white to light tan powder. |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Commercially Available | Serves as both the base and a co-solvent.[1] |
| Toluene or Tetrahydrofuran (THF) | Anhydrous, ≥99.8% | Commercially Available | Reaction solvent. The choice can impact solubility and reaction rate.[15] |
| Schlenk Flask or equivalent reaction vessel | For carrying out the reaction under an inert atmosphere. | ||
| Inert Gas (Argon or Nitrogen) | High Purity | ||
| Magnetic Stirrer and Stir Bar | |||
| Standard Glassware for work-up and purification |
Experimental Setup
Caption: Diagram of the experimental setup for the Sonogashira coupling reaction.
Step-by-Step Procedure
-
Inert Atmosphere Preparation: Assemble the Schlenk flask containing a magnetic stir bar and equip it with a rubber septum. Connect the flask to a Schlenk line and perform at least three cycles of vacuum followed by backfilling with an inert gas (argon or nitrogen). This is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction promoted by copper catalysts in the presence of oxygen.[1]
-
Reagent Addition:
-
Under a positive pressure of inert gas, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq) to the Schlenk flask.
-
Add the anhydrous solvent (Toluene or THF, approximately 0.1-0.2 M concentration with respect to the aryl bromide).
-
Add the base (TEA or DIPEA, 2-3 eq).
-
Finally, add the terminal alkyne (1.1-1.5 eq) via syringe. A slight excess of the alkyne is used to drive the reaction to completion.
-
-
Reaction Execution:
-
Lower the flask into an oil bath preheated to the desired temperature. For aryl bromides, a temperature range of 50-80 °C is a good starting point.[16] The specific temperature may need optimization depending on the reactivity of the alkyne.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Reaction Work-up and Purification:
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality of reagents (base, solvent). | 1. Use a fresh batch of palladium catalyst. Consider using a more active catalyst system, such as one with bulky phosphine ligands. [13][16] 2. Gradually increase the reaction temperature. 3. Ensure all reagents and solvents are anhydrous and of high purity. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen. 2. High concentration of copper catalyst. | 1. Ensure a strictly inert atmosphere is maintained throughout the reaction. [1] 2. Reduce the amount of CuI. Alternatively, consider a copper-free Sonogashira protocol. [1][5][17] |
| Decomposition of Reactants or Products | 1. Reaction temperature is too high. 2. Prolonged reaction time. | 1. Lower the reaction temperature and monitor the reaction closely. 2. Stop the reaction as soon as the starting material is consumed. |
| Formation of Byproducts | 1. Side reactions due to impurities. 2. Catalyst-mediated side reactions. | 1. Purify starting materials before use. 2. Screen different palladium catalysts and ligands. |
Conclusion
The Sonogashira coupling of this compound provides a versatile and efficient route to a diverse range of difluoromethoxy-substituted aryl-alkynes. By carefully controlling the reaction conditions, particularly the inert atmosphere and temperature, high yields of the desired products can be achieved. The protocol and troubleshooting guide presented here offer a solid foundation for researchers to successfully employ this valuable transformation in their synthetic endeavors, ultimately contributing to the development of novel pharmaceuticals and functional materials.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
PubMed. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
BYJU'S. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. [Link]
-
Panda, S. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
Golden. Sonogashira coupling. [Link]
-
The Sonogashira Coupling. [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
SpringerLink. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling? [Link]
-
ACS Publications. Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. [Link]
-
ACS Publications. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Link]
-
ResearchGate. (2025, August 6). A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. (2025, August 9). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
-
ResearchGate. Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. [Link]
-
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
NIH. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]
-
ResearchGate. (2024, May 15). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. [Link]
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Application Notes and Protocols: 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene as a Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Difluoromethoxy Group in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry for enhancing metabolic stability, modulating lipophilicity, and improving pharmacokinetic profiles. Among the various fluorinated motifs, the difluoromethoxy (-OCHF₂) group has garnered significant attention. It serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, and methoxy groups, often leading to improved metabolic stability and enhanced binding affinity.[1] 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene is a key building block that provides medicinal chemists with a versatile platform to introduce the valuable difluoromethoxy moiety into a variety of molecular scaffolds. This application note provides a comprehensive guide to the properties and applications of this compound, including detailed protocols for its use in common cross-coupling reactions.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1095544-42-5 | BLDpharm[2] |
| Molecular Formula | C₈H₇BrF₂O₂ | N/A |
| Molecular Weight | 253.04 g/mol | N/A |
| Appearance | Colorless to light yellow oil or solid | A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and 4-Bromo-1-fluoro-2-methoxybenzene[3] |
| Boiling Point | Not available | N/A |
| Melting Point | ~35-39 °C | A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and 4-Bromo-1-fluoro-2-methoxybenzene[3] |
| Density | Not available | N/A |
Key Applications in Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling: Formation of Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.[4][5] The reaction of this compound with various boronic acids or esters allows for the introduction of diverse aryl and heteroaryl substituents.
Sources
Functionalization of the bromine atom in 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene
An In-Depth Guide to the Strategic Functionalization of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design. The difluoromethoxy (–OCF₂H) group, in particular, has emerged as a valuable bioisostere for hydroxyl or methoxy moieties, offering a unique modulation of physicochemical properties. It can enhance metabolic stability, improve lipophilicity, and favorably alter pKa, often leading to improved pharmacokinetic profiles.
This compound is a key building block that marries the benefits of the difluoromethoxy group with the synthetic versatility of an aryl bromide. The bromine atom serves as a robust and reliable synthetic handle, a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the principal strategies for the functionalization of this bromine atom, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will explore the nuances of palladium-catalyzed cross-coupling reactions and the generation of potent organometallic intermediates, providing the foundational knowledge to leverage this versatile scaffold in complex molecule synthesis.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C, C-N, and C-O bonds, and they represent the most common and versatile methods for functionalizing aryl halides.[1][2] The general mechanism proceeds through a well-defined catalytic cycle involving a Pd(0) active species.
Core Catalytic Cycle: A Three-Step Dance
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation / Amine Coordination: The coupling partner (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) interacts with the Pd(II) complex.[3][4] For C-C couplings, a transmetalation step occurs where the organic group is transferred to the palladium center. For C-N couplings, the amine coordinates to the palladium, followed by deprotonation.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][6]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a premier method for creating biaryl structures, a common motif in pharmaceuticals.[7] It involves the coupling of an aryl halide with an organoboron reagent, such as a boronic acid or a boronic ester, under basic conditions.[8]
Expertise in Action: Why These Conditions? The choice of base is critical; it activates the boronic acid to facilitate transmetalation.[7] A biphasic solvent system like dioxane/water or THF/water is often employed to dissolve both the organic-soluble aryl bromide and the more polar boronic acid salt.[9] Palladium catalysts bearing phosphine ligands, such as Pd(dppf)Cl₂, are frequently used for their stability and efficiency.
Objective: To synthesize 4-phenyl-1-(difluoromethoxy)-2-methoxybenzene.
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| This compound | 251.05 | 1.0 | 251 mg (1.0 mmol) |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg (1.2 mmol) |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 24.5 mg (0.03 mmol) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg (2.0 mmol) |
| 1,4-Dioxane | - | - | 8 mL |
| Water | - | - | 2 mL |
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk tube, add this compound, phenylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas (repeat this cycle 3 times).
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, enabling the synthesis of a vast array of aryl amines from aryl halides.[5][6] This transformation is a cornerstone of pharmaceutical synthesis, where the arylamine motif is ubiquitous.[10]
Expertise in Action: Why These Conditions? This reaction typically requires a strong, non-nucleophilic base (e.g., sodium tert-butoxide or potassium phosphate) to deprotonate the amine in the catalytic cycle.[3] The choice of ligand is paramount; sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential as they promote the rate-limiting reductive elimination step and stabilize the palladium catalyst.[10] Anhydrous, aprotic solvents like toluene or THF are standard.
Objective: To synthesize 4-(1-(difluoromethoxy)-2-methoxy-phenyl)morpholine.
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| This compound | 251.05 | 1.0 | 251 mg (1.0 mmol) |
| Morpholine | 87.12 | 1.2 | 105 µL (1.2 mmol) |
| Pd₂(dba)₃ | 915.72 | 0.02 | 18.3 mg (0.02 mmol) |
| XPhos | 476.60 | 0.08 | 38.1 mg (0.08 mmol) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg (1.4 mmol) |
| Toluene, anhydrous | - | - | 10 mL |
Step-by-Step Procedure:
-
Setup: In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Inert Atmosphere: Remove the tube from the glovebox, add this compound, and seal with a septum. Evacuate and backfill with argon (repeat 3 times).
-
Reagent Addition: Add anhydrous toluene followed by morpholine via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.
-
Monitoring: Track the reaction's progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench with a saturated aqueous NH₄Cl solution. Dilute with ethyl acetate.
-
Extraction & Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is the most reliable method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[11] It uniquely employs a dual catalytic system, using both palladium and a copper(I) salt (typically CuI) as a co-catalyst.[12]
Expertise in Action: Why These Conditions? The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[13] This intermediate is more reactive and readily undergoes transmetalation with the Pd(II) complex. An amine base, such as triethylamine or diisopropylamine, is required to neutralize the HX byproduct and often serves as the solvent.[11] The reaction must be performed under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[14]
Objective: To synthesize 1-(difluoromethoxy)-2-methoxy-4-(phenylethynyl)benzene.
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| This compound | 251.05 | 1.0 | 251 mg (1.0 mmol) |
| Phenylacetylene | 102.14 | 1.1 | 120 µL (1.1 mmol) |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 34.7 mg (0.03 mmol) |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 9.5 mg (0.05 mmol) |
| Triethylamine (Et₃N) | 101.19 | - | 10 mL |
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk tube, add this compound, Pd(PPh₃)₄, and CuI.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon (repeat 3 times).
-
Reagent Addition: Add degassed triethylamine followed by phenylacetylene via syringe.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 60 °C and stir for 4-6 hours.
-
Monitoring: Monitor for the disappearance of the aryl bromide by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and filter through a pad of celite to remove the ammonium salt and catalyst residues, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the desired aryl alkyne.
Part 2: Functionalization via Organometallic Intermediates
An alternative and powerful strategy for functionalizing the aryl bromide is to first convert the electrophilic C-Br bond into a nucleophilic C-metal bond. This polarity reversal, or umpolung, transforms the aromatic ring into a potent nucleophile capable of reacting with a wide range of electrophiles.
Grignard Reagent Formation: Creating Arylmagnesium Halides
The Grignard reaction is a classic method for forming organomagnesium halides.[15] The resulting Grignard reagent is a strong nucleophile and a strong base, requiring strictly anhydrous and aprotic reaction conditions.
Expertise in Action: Br/Mg Exchange as a Milder Alternative While the classical method involves reacting the aryl bromide with magnesium turnings, this can sometimes be difficult to initiate and may require harsh conditions.[16] A superior method for functionalized and sensitive substrates is the bromine-magnesium exchange reaction using a "Turbo-Grignard" reagent like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl).[17] This exchange typically occurs rapidly at low temperatures (-20 °C to 0 °C), offering better functional group tolerance and higher yields.[17]
Objective: To prepare the Grignard reagent and trap it with N,N-dimethylformamide (DMF) to synthesize 4-(difluoromethoxy)-3-methoxybenzaldehyde.
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| This compound | 251.05 | 1.0 | 251 mg (1.0 mmol) |
| iPrMgCl·LiCl (1.3 M in THF) | - | 1.1 | 0.85 mL (1.1 mmol) |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 1.5 | 116 µL (1.5 mmol) |
| Tetrahydrofuran (THF), anhydrous | - | - | 10 mL |
Step-by-Step Procedure:
-
Setup: Add a solution of this compound in anhydrous THF to a flame-dried Schlenk flask under an argon atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Br/Mg Exchange: Slowly add the iPrMgCl·LiCl solution dropwise over 10 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour. The formation of the Grignard reagent is typically complete within this time.
-
Electrophilic Trap: Cool the mixture to -20 °C. Slowly add anhydrous DMF dropwise.
-
Quench: After stirring for 1 hour, allow the reaction to warm to room temperature. Quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Workup and Purification: Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography to yield the aldehyde.
Lithiation: Generating Highly Reactive Aryllithium Species
Lithium-halogen exchange using an alkyllithium reagent (e.g., n-BuLi or t-BuLi) is another effective method to generate a nucleophilic aryl species.[18] Aryllithium reagents are generally more reactive than their Grignard counterparts.
Expertise in Action: The Critical Role of Temperature This reaction must be performed at very low temperatures (typically -78 °C) for two critical reasons.[18] First, the lithium-halogen exchange is extremely fast, even at this temperature. Second, the resulting aryllithium is highly basic and can react with other functional groups in the molecule or with the solvent (THF) if allowed to warm. Maintaining a low temperature ensures the stability of the aryllithium species until it can be trapped by an external electrophile.[19][20]
Objective: To synthesize 4-(difluoromethoxy)-3-methoxybenzoic acid.
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| This compound | 251.05 | 1.0 | 251 mg (1.0 mmol) |
| n-Butyllithium (n-BuLi, 2.5 M in hexanes) | - | 1.1 | 0.44 mL (1.1 mmol) |
| Carbon Dioxide (CO₂) | 44.01 | Excess | Solid (dry ice) or gas |
| Tetrahydrofuran (THF), anhydrous | - | - | 10 mL |
Step-by-Step Procedure:
-
Setup: Add a solution of this compound in anhydrous THF to a flame-dried Schlenk flask under an argon atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add the n-BuLi solution dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C. A color change is often observed.
-
Reaction: Stir the mixture at -78 °C for 30-60 minutes.
-
Electrophilic Trap: Quench the reaction by pouring the aryllithium solution onto a slurry of crushed dry ice in a separate flask, or by bubbling CO₂ gas through the solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Add water (10 mL) and acidify to pH ~2 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can be further purified by recrystallization or chromatography if necessary.
Summary and Strategic Comparison
The choice of functionalization strategy depends entirely on the desired final product and the overall synthetic plan.
| Method | Bond Formed | Key Reagents | Typical Temp. | Advantages | Limitations |
| Suzuki Coupling | C-C (sp²-sp²) | Boronic acid/ester, Pd catalyst, Base | 80-110 °C | Excellent functional group tolerance; wide availability of boronic acids. | Requires pre-functionalized coupling partners. |
| Buchwald-Hartwig | C-N | Amine, Pd catalyst, Ligand, Strong Base | 80-110 °C | Broad amine scope (primary, secondary); highly reliable. | Requires strong base; sensitive to air and moisture. |
| Sonogashira | C-C (sp²-sp) | Terminal alkyne, Pd/Cu catalysts, Amine Base | 25-80 °C | Mild conditions; direct use of terminal alkynes. | Sensitive to oxygen (homocoupling); requires dual catalysts. |
| Grignard Reaction | C-C, C-Heteroatom | Mg or iPrMgCl·LiCl, Electrophile | -20 to 65 °C | Forms a potent nucleophile; wide range of electrophiles. | Requires strictly anhydrous conditions; limited functional group tolerance. |
| Lithiation | C-C, C-Heteroatom | n-BuLi or t-BuLi, Electrophile | -78 °C | Highly reactive nucleophile; very fast reaction. | Requires cryogenic temperatures; incompatible with protic or many electrophilic functional groups. |
By understanding the principles and protocols outlined in this guide, researchers can confidently and strategically manipulate the bromine atom of this compound, unlocking its full potential as a versatile intermediate for the synthesis of novel and complex molecules in drug discovery and materials science.
References
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Li, C., & Wang, J. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21, S124-S126. [Link]
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Wang, D., et al. (2018). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 5(13), 2051-2055. [Link]
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Hassan, J., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(7), 8147-8160. [Link]
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Shaughnessy, K. H., et al. (2003). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 68(20), 7721-7732. [Link]
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Lee, C.-H., & Lindsley, C. W. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 6(24), 4419-4422. [Link]
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Eckhardt, M., & Fu, G. C. (2003). The First Copper-Free Sonogashira Couplings of Aryl/Vinyl Iodides and Bromides with Terminal Alkynes. Journal of the American Chemical Society, 125(45), 13642-13643. (Note: This is an example reference for Sonogashira, though the primary link is to a general document). [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
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Crawford, A. G., et al. (2016). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald-Hartwig Reactions. Chemistry – A European Journal, 22(39), 13819-13823. [Link]
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Figure from: Lin, C.-H., et al. (2017). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 22(12), 2137. [Link]
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Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
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University of Evansville. (n.d.). The Grignard Reaction. [Link]
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University of Connecticut. (n.d.). Directed (ortho) Metallation. [Link]
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Chem, S. (2016, August 10). Sonogashira Coupling Reaction Mechanism [Video]. YouTube. [Link]
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Narasimhan, N. S., et al. (1983). Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(6), 625-634. [Link]
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Organic Chemistry with Lluís Llorens Palomo. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
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MySkinRecipes. (n.d.). 4-Bromo-2-(difluoromethyl)-1-methoxybenzene. [Link]
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Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
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Al-Masum, M. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(2), 982-1002. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Chegg. (2022, March 7). Solved 7. The formation of a Grignard reagent from. [Link]
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El-Boraey, H. A. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341. [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
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Figure from: Ali, A., et al. (2013). Synthesis, Characterization and Catalytic Activities of Palladium(II) Nitroaryl Complexes. Journal of the Chemical Society of Pakistan, 35(1), 193-199. [Link]
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Figure from: Ghorbani-Vaghei, R., & Veisi, H. (2020). NHC-Pd complex heterogenized on graphene oxide for cross-coupling reactions and supercapacitor applications. Applied Organometallic Chemistry, 34(11), e5922. [Link]
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Langer, P., et al. (2011). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ChemInform, 42(32). [Link]
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Application Notes and Protocols: Introduction of the Difluoromethoxy Group in Medicinal Chemistry
Abstract: The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][3] This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, complete with quantitative data, detailed synthetic protocols, and workflows for assessing its impact on metabolic stability.
The Strategic Value of the Difluoromethoxy Group
The difluoromethoxy group is often considered a "lipophilic hydrogen bond donor," a unique characterization that distinguishes it from other common substituents.[4][5] Its properties are often intermediate between the well-known methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, providing medicinal chemists with a nuanced tool for molecular optimization.[1]
Physicochemical Properties: A Comparative Analysis
The utility of the -OCF₂H group is best understood by comparing its key properties to its non-fluorinated and perfluorinated analogues.
-
Lipophilicity: The -OCF₂H group moderately increases lipophilicity, offering a subtle adjustment compared to the more dramatic effect of the -OCF₃ group. This allows for fine-tuning of a drug's solubility and permeability profile.[1][3]
-
Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group confer high resistance to oxidative metabolism.[1][6] It is an excellent bioisosteric replacement for the methoxy group, effectively blocking the common metabolic pathway of O-demethylation and potentially increasing a drug's half-life.[1][7]
-
Hydrogen Bond Donation: Unlike the methoxy or trifluoromethoxy groups, the -OCF₂H group possesses an acidic proton and can act as a weak hydrogen bond donor.[4][5][8] This capability can introduce new, favorable interactions with target proteins, enhancing binding affinity and specificity.[9]
-
pKa Modulation: As an electron-withdrawing group, the -OCF₂H substituent can lower the pKa of nearby acidic or basic centers.[1][10] This can be strategically used to alter the ionization state of a molecule at physiological pH, impacting its absorption, distribution, and target engagement.
Table 1: Comparative Physicochemical Properties
| Property | -H | -OCH₃ | -OCF₂H | -OCF₃ |
| Hansch Lipophilicity Parameter (π) | 0.00 | -0.02 | +0.2 to +0.6[3] | +1.04[3] |
| Hydrogen Bond Acidity (Abraham's A) | 0 | 0 | ~0.08 - 0.13[4][5] | 0 |
| Conformation (vs. Aryl Ring) | N/A | Planar | Dynamic/Non-planar[3] | Orthogonal[3] |
| Metabolic Liability | Site-dependent | O-demethylation | High stability | High stability |
Bioisosterism
The difluoromethoxy group is a valuable bioisostere, capable of replacing other functional groups to improve a molecule's drug-like properties while retaining its biological activity.[1][9]
-
Hydroxyl/Thiol Groups: The hydrogen bond donating ability of -OCF₂H makes it a metabolically stable replacement for hydroxyl or thiol groups.[1][9][11]
-
Methoxy Group: As previously mentioned, this replacement is a key strategy to block O-demethylation and enhance metabolic stability.[1][6]
Caption: Unique properties of the -OCF₂H group.
Synthetic Methodologies for Introduction of the -OCF₂H Group
The installation of a difluoromethoxy group can be achieved through several synthetic strategies. Historically, methods relied on the O-difluoromethylation of phenols using difluorocarbene precursors.[12] More recently, radical-mediated C-H functionalization techniques have emerged, allowing for late-stage introduction of the moiety.[3][12]
Caption: Key synthetic strategies for difluoromethoxylation.
Protocol 1: O-Difluoromethylation of Phenols via Difluorocarbene
This method is a robust and widely used approach for synthesizing aryl difluoromethyl ethers from the corresponding phenols. It involves the generation of difluorocarbene (:CF₂) in situ, which is then trapped by the phenoxide. Modern reagents have been developed to avoid the use of ozone-depleting substances like chlorodifluoromethane (Freon 22).[13][14] This protocol utilizes (bromodifluoromethyl)trimethylsilane (TMSCF₂Br), a versatile and efficient difluorocarbene precursor.[11]
Reaction Scheme: Ar-OH + TMSCF₂Br --(Base)--> Ar-OCF₂H
Materials:
-
Phenol substrate (1.0 equiv)
-
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) (2.0 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Protocol:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the phenol substrate (e.g., 1.0 mmol, 1.0 equiv) and anhydrous potassium carbonate (3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add anhydrous DMF (e.g., 5 mL) to the flask. Stir the suspension at room temperature for 15 minutes. The formation of the potassium phenoxide is often indicated by a color change.
-
Reagent Addition: Add (bromodifluoromethyl)trimethylsilane (2.0 mmol, 2.0 equiv) to the stirring suspension via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Rationale: Heating is required to facilitate the generation of difluorocarbene from the TMSCF₂Br reagent upon reaction with the base. The excess of reagents ensures complete conversion of the starting phenol.
-
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure aryl difluoromethyl ether.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS. The characteristic triplet in the ¹H NMR (δ ≈ 6.5-7.0 ppm, J ≈ 74 Hz) and the corresponding doublet in the ¹⁹F NMR are diagnostic for the -OCF₂H group.
Protocol 2: Late-Stage C-H Difluoromethoxylation via Photoredox Catalysis
This protocol describes a modern approach for the direct introduction of the -OCF₂H group onto an unactivated C(sp²)-H bond of an arene or heteroarene.[12] It utilizes a redox-active difluoromethoxylating reagent and a photoredox catalyst, operating under mild conditions, making it suitable for late-stage functionalization of complex molecules.[3][15][16]
Materials:
-
(Hetero)arene substrate (1.0 equiv)
-
Redox-active reagent: 4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate (1.5 equiv)[16]
-
Photoredox Catalyst: e.g., fac-Ir(ppy)₃ (1-2 mol%)
-
Solvent: Acetonitrile (MeCN), degassed
-
Reaction vial, magnetic stirrer, blue LED light source (450 nm)
Step-by-Step Protocol:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the (hetero)arene substrate (0.2 mmol, 1.0 equiv), the difluoromethoxylating reagent (0.3 mmol, 1.5 equiv), and the photoredox catalyst (0.004 mmol, 2 mol%).
-
Solvent Addition: Add degassed acetonitrile (2.0 mL) to the vial.
-
Rationale: Degassing the solvent is critical to remove oxygen, which can quench the excited state of the photocatalyst and interfere with the radical reaction.
-
-
Reaction: Seal the vial and place it in front of a blue LED light source. Stir the reaction at room temperature. The reaction progress should be monitored by LC-MS. Reactions are often complete in 12-24 hours.
-
Mechanism Insight: The photocatalyst, upon excitation by blue light, undergoes a single-electron transfer (SET) with the pyridinium reagent.[12][17] This generates a difluoromethoxyl radical (•OCF₂H), which then adds to the aromatic substrate. Subsequent oxidation and deprotonation yield the final product.[17]
-
-
Workup: Upon completion, remove the vial from the light source. Dilute the reaction mixture with ethyl acetate (10 mL).
-
Purification: Concentrate the mixture in vacuo and directly purify the residue by flash column chromatography on silica gel to isolate the difluoromethoxylated product(s). Note that this reaction can sometimes yield a mixture of regioisomers, which may require careful separation.[12]
-
Characterization: Confirm the structure, regiochemistry, and purity of the product(s) using NMR spectroscopy and mass spectrometry.
Application Protocol: Assessing Metabolic Stability
After successfully introducing the -OCF₂H group, it is crucial to validate its intended effect on metabolic stability. An in vitro assay using liver microsomes is a standard method for this evaluation.[1][6]
Caption: Workflow for an in vitro metabolic stability assay.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Materials:
-
Test compound and a reference compound (e.g., methoxy analogue)
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Acetonitrile (ACN) containing an internal standard
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute this stock in phosphate buffer to create a working solution.
-
Incubation Mixture: In a 96-well plate, combine the HLM (final protein concentration e.g., 0.5 mg/mL), phosphate buffer, and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37 °C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This starts the enzymatic process (Time = 0).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Rationale: The cold acetonitrile stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Protein Removal: Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the remaining parent compound relative to the internal standard at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot corresponds to the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Comparison: Compare the calculated half-life of the difluoromethoxy-containing compound to its methoxy-containing precursor. A significantly longer half-life indicates improved metabolic stability.[7]
Conclusion
The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium.[1] Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates.[1][3] By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, such as those detailed in these notes, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.
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Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. [Link]
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Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry. (2017). ACS Publications. [Link]
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Synthesis of difluoromethoxy derivatives 9, 15 and 16. Reagents and conditions. (n.d.). ResearchGate. [Link]
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The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2017). ResearchGate. [Link]
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2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. (2012). National Center for Biotechnology Information. [Link]
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Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). National Center for Biotechnology Information. [Link]
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Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes | The Journal of Organic Chemistry. (2013). ACS Publications. [Link]
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Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). Synple Chem. [Link]
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Catalytic radical difluoromethoxylation of arenes and heteroarenes. (2019). National Center for Biotechnology Information. [Link]
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a) Properties of OCF3‐ and OCF2H‐containing compounds. b) Marketed... (n.d.). ResearchGate. [Link]
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv. [Link]
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The Development of New Reagents and Reactions for Synthetic Organofluorine Chemistry by Understanding the Unique Fluorine Effects. (2017). SpringerLink. [Link]
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A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. (2024). ACS Publications. [Link]
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A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. (2024). National Center for Biotechnology Information. [Link]
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The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach | Journal of the American Chemical Society. (2018). ACS Publications. [Link]
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Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. (2019). National Center for Biotechnology Information. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. (2021). Royal Society of Chemistry. [Link]
-
Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent | Organic Letters. (2022). ACS Publications. [Link]
-
Radical difluoromethylation by using (difluoromethyl)trimethylsilane... (n.d.). ResearchGate. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). National Center for Biotechnology Information. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]
-
(PDF) Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020). ResearchGate. [Link]
-
Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding | Request PDF. (2009). ResearchGate. [Link]
-
Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020). Nature. [Link]
-
Recent Advances in the Synthetic Application of Difluorocarbene. (2014). Thieme Connect. [Link]
-
FDA approved fluorine-containing drugs in 2023. (2024). SpringerLink. [Link]
-
Specific properties of the −OCHF2 group. (n.d.). ResearchGate. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). National Center for Biotechnology Information. [Link]
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- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
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- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene
This technical guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges and improve reaction yield and purity. Our approach is rooted in a mechanistic understanding of the reaction steps to empower you with the scientific rationale behind our recommendations.
Synthetic Workflow Overview
The synthesis of this compound is typically achieved through a two-step sequence:
-
O-Difluoromethylation: Introduction of the difluoromethoxy group onto 2-methoxyphenol (guaiacol) to yield the intermediate, 1-(difluoromethoxy)-2-methoxybenzene.
-
Electrophilic Aromatic Bromination: Regioselective bromination of the intermediate to afford the final product.
Each stage presents unique challenges that can impact the overall yield and purity. This guide will address potential issues in both steps.
Caption: Synthetic pathway for this compound.
Part 1: Troubleshooting the O-Difluoromethylation of 2-Methoxyphenol
The introduction of the difluoromethoxy group is a critical step that can be prone to low conversion rates and side reactions.
FAQ 1: My O-difluoromethylation of guaiacol is showing low conversion to 1-(difluoromethoxy)-2-methoxybenzene. What are the likely causes and how can I improve the yield?
Possible Causes & Solutions:
-
Inefficient Deprotonation of Guaiacol: The reaction requires the formation of a phenoxide for nucleophilic attack on the difluorocarbene precursor. Incomplete deprotonation is a common reason for low yields.
-
Solution: Ensure the use of a suitable base and appropriate stoichiometry. For difluoromethylating agents like sodium chlorodifluoroacetate, a strong base like potassium or cesium carbonate is often used in excess (1.5-2.0 equivalents). The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile can facilitate the dissolution of the phenoxide salt.
-
-
Decomposition of the Difluoromethylating Agent: Many difluoromethylating reagents are sensitive to moisture and temperature.
-
Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). For thermally sensitive reagents, maintain the recommended reaction temperature. Some modern reagents like S-(difluoromethyl)sulfonium salts offer greater stability.[1]
-
-
Suboptimal Reaction Temperature: The generation of difluorocarbene from precursors like sodium chlorodifluoroacetate requires thermal decarboxylation.[2]
-
Solution: Ensure the reaction is heated to the optimal temperature as specified in the literature for the chosen reagent, often between 80-120°C. Monitor the reaction by TLC or GC-MS to avoid prolonged heating which can lead to byproduct formation.
-
Table 1: Common O-Difluoromethylation Reagents and Conditions for Phenols
| Reagent | Typical Base | Solvent | Temperature (°C) | Key Considerations |
| Sodium Chlorodifluoroacetate (ClCF₂COONa) | K₂CO₃, Cs₂CO₃ | DMF, NMP | 100-120 | Reagent is inexpensive but requires higher temperatures.[2][3] |
| Diethyl (bromodifluoromethyl)phosphonate | KOH | MeCN/H₂O | Room Temp | Milder conditions, but the reagent is more expensive.[4] |
| (Difluoromethyl)trimethylsilane (TMSCF₂H) | CsF, KOtBu | THF, DMF | Room Temp - 60 | Requires an activator; sensitive to moisture.[5] |
FAQ 2: I am observing significant amounts of unreacted guaiacol and some dark, tar-like material in my reaction mixture. What is happening?
Possible Causes & Solutions:
-
Insufficient Reagent: Ensure the difluoromethylating agent is used in a sufficient molar excess to drive the reaction to completion.
-
Solution: A 2-3 fold excess of the difluoromethylating agent relative to guaiacol is often necessary.
-
-
Side Reactions of the Phenol: At elevated temperatures, phenols can be susceptible to oxidation and other decomposition pathways, leading to discoloration and tar formation.
-
Solution: Degas the solvent prior to use to remove dissolved oxygen. Running the reaction under a strict inert atmosphere is crucial. If possible, opt for a lower temperature method with a more reactive difluoromethylating agent.
-
Part 2: Troubleshooting the Electrophilic Aromatic Bromination
The key challenge in this step is achieving high regioselectivity for the desired 4-bromo isomer.
Understanding the Directing Effects:
Both the methoxy (-OCH₃) and difluoromethoxy (-OCHF₂) groups are ortho, para-directors in electrophilic aromatic substitution. However, their activating strengths differ significantly.
-
-OCH₃ group: A strong activating group due to the significant resonance donation of the oxygen lone pair.[6]
-
-OCHF₂ group: A deactivating group overall due to the strong inductive electron withdrawal by the two fluorine atoms, which outweighs the resonance donation. Despite being deactivating, it still directs incoming electrophiles to the ortho and para positions.[7]
In 1-(difluoromethoxy)-2-methoxybenzene, the powerful activating effect of the methoxy group at position 2 will predominantly direct the incoming electrophile.
Caption: Analysis of regioselectivity in the bromination of the intermediate.
FAQ 3: My bromination reaction is producing a mixture of isomers. How can I increase the selectivity for the 4-bromo product?
Possible Causes & Solutions:
-
Formation of the 6-Bromo Isomer: Bromination at the 6-position (ortho to the methoxy group) is electronically favorable but sterically hindered by the adjacent difluoromethoxy group.
-
Solution: Using a bulkier brominating agent or running the reaction at a lower temperature can enhance selectivity for the less sterically hindered 4-position. N-Bromosuccinimide (NBS) is often more selective than molecular bromine (Br₂).[8]
-
-
Formation of the 5-Bromo Isomer: While the methoxy group is the dominant director, some bromination can occur ortho to the difluoromethoxy group.
-
Solution: Ensure the reaction conditions are not overly harsh. Using a strong Lewis acid catalyst with Br₂ at elevated temperatures can decrease selectivity. A milder approach, such as NBS in a solvent like acetonitrile or acetic acid, is recommended.
-
-
Over-bromination: The activated ring can undergo further bromination to yield dibromo- products.
-
Solution: Carefully control the stoichiometry of the brominating agent. Use 1.0-1.1 equivalents of the brominating agent and monitor the reaction progress closely to stop it once the starting material is consumed.
-
Table 2: Comparison of Brominating Agents for Activated Aromatic Rings
| Brominating Agent | Catalyst | Solvent | Key Features |
| N-Bromosuccinimide (NBS) | None or catalytic acid | Acetonitrile, Acetic Acid, DMF | Generally provides higher para-selectivity; milder conditions.[8] |
| Bromine (Br₂) | FeBr₃, AlCl₃ | Dichloromethane, CCl₄ | Highly reactive; can lead to lower selectivity and over-bromination if not controlled.[9] |
| Tetrabutylammonium tribromide (TBATB) | None | Dichloromethane | A stable solid source of bromine; can offer good selectivity. |
FAQ 4: How can I effectively purify the desired this compound from its isomers?
Possible Causes & Solutions:
-
Similar Physical Properties of Isomers: Constitutional isomers often have very similar boiling points and polarities, making separation challenging.
-
Solution 1: Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective. However, for closely related isomers, this may not provide complete separation.
-
Solution 2: Column Chromatography: This is often the most effective method. A high-resolution silica gel column with an optimized solvent system (e.g., a gradient of ethyl acetate in hexanes) can separate the isomers. Careful monitoring by TLC is essential to identify the fractions containing the pure product.
-
Solution 3: Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique. This method relies on differences in solubility between the desired product and impurities.
-
Experimental Protocols
Protocol 1: O-Difluoromethylation of 2-Methoxyphenol
This is a general procedure and may require optimization.
-
To a stirred suspension of 2-methoxyphenol (1.0 eq.) and cesium carbonate (1.5 eq.) in anhydrous DMF (5 mL per mmol of phenol), add sodium 2-chloro-2,2-difluoroacetate (2.5 eq.).
-
Heat the reaction mixture to 120°C under a nitrogen atmosphere.
-
Monitor the reaction by TLC or GC-MS. Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1-(difluoromethoxy)-2-methoxybenzene by column chromatography on silica gel.
Protocol 2: Regioselective Bromination
This is a general procedure and may require optimization.
-
Dissolve 1-(difluoromethoxy)-2-methoxybenzene (1.0 eq.) in acetonitrile (10 mL per mmol).
-
Add N-Bromosuccinimide (1.05 eq.) in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to isolate this compound.
References
- BenchChem. (2025). A Comparative Guide to the Influence of Trifluoromethoxy vs.
- Vyas, P. V., et al. (2003). An efficient method of bromination of aromatic amines, hydrocarbons and naptholts. Tetrahedron Letters, 44, 4085-4088.
- ChemicalBook. (2023). 4-BROMO-2-ETHOXY-1-METHOXYBENZENE synthesis.
- Sanz, R., et al. (2009). A New and Efficient Synthesis of 4-Functionalized Benzo[b]Furans from 2,3-Dihalophenols. Journal of Organic Chemistry.
- Prakash, G. K. S., et al. (2015). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition.
- MDPI. (2022).
- BenchChem. (2025). An In-depth Technical Guide to 4-(Difluoromethoxy)
- Organic Syntheses. (2024).
- Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
- Hu, J., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. Journal of Organic Chemistry, 84(24), 15948-15957.
- Mykhailiuk, P. K. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ChemistrySelect.
- MDPI. (2014).
- Hu, J., et al. (2020). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 61(28).
- ResearchGate. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
- BenchChem. (2025). An In-depth Technical Guide to 4-(Difluoromethoxy)
- Western Kentucky University. (2018).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DSpace [cora.ucc.ie]
- 3. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. Constitutional isomers of brominated-functionalized copillar[5]arenes: synthesis, characterization, and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sioc.ac.cn [sioc.ac.cn]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Common side reactions in the synthesis of difluoromethoxyarenes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of difluoromethoxyarenes. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting advice and answers to frequently asked questions. The difluoromethoxy (-OCF₂H) group is a crucial substituent in modern medicinal chemistry, prized for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. However, its synthesis is not without challenges. This guide will help you navigate the common pitfalls and optimize your synthetic outcomes.
The most prevalent method for synthesizing difluoromethoxyarenes involves the reaction of a phenol with a difluorocarbene (:CF₂) source. The reaction's success hinges on the efficient generation of this highly reactive intermediate and its subsequent trapping by the phenoxide. Many of the challenges encountered in this synthesis stem from the inherent reactivity of difluorocarbene and its susceptibility to competing reaction pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address some of the most common issues encountered during the synthesis of difluoromethoxyarenes.
Question 1: I'm getting a low yield of my desired difluoromethoxyarene, and I'm recovering a significant amount of my starting phenol. What's going wrong?
Answer:
This is a classic problem that usually points to inefficient generation or rapid quenching of the difluorocarbene intermediate. Let's break down the possible causes and solutions.
Probable Causes:
-
Inefficient Difluorocarbene Generation: The base used may not be strong enough or the temperature may be too low to efficiently generate difluorocarbene from your precursor.
-
Hydrolysis of the Difluorocarbene Intermediate: Difluorocarbene is highly electrophilic and will readily react with water. If your reaction conditions are not sufficiently anhydrous, the carbene will be quenched to form formate and fluoride ions before it can react with your phenoxide.[1]
-
Poor Solubility: Your phenol or the base might not be sufficiently soluble in the chosen solvent system, leading to a sluggish reaction.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120 °C) for several hours and allow it to cool under a stream of inert gas (argon or nitrogen).
-
Use anhydrous solvents. If you are using a two-phase system (e.g., with aqueous base), ensure the concentration of the base is high enough to minimize excess water.
-
Consider using a Dean-Stark trap if applicable to your solvent system to azeotropically remove water.
-
-
Optimize Base and Solvent:
-
For difluorocarbene generation from reagents like fluoroform (CHF₃), a strong base like potassium hydroxide (KOH) is typically required.[2]
-
If using a reagent like difluoromethyl triflate (HCF₂OTf), the choice of base can be critical, with KOH often giving superior results to NaOH or LiOH.[1]
-
Ensure your chosen solvent system (e.g., dioxane/water, acetonitrile/water) provides good solubility for both the phenoxide and the difluorocarbene precursor.[1][2]
-
-
Increase Reagent Stoichiometry:
-
A modest increase in the equivalents of the difluorocarbene precursor and the base can sometimes drive the reaction to completion. However, be cautious as this can also increase the rate of side reactions.
-
-
Monitor Reaction Temperature:
-
Some difluorocarbene precursors require specific temperature ranges for optimal decomposition to the carbene. Consult the literature for your specific reagent. While many modern methods operate at room temperature, some may require heating.
-
Question 2: My starting material is consumed, but I'm seeing a significant amount of an unexpected byproduct. How do I identify and suppress it?
Answer:
The formation of byproducts is a clear indication that a competing reaction pathway is favored under your current conditions. The identity of the byproduct is a crucial clue.
Common Byproducts and Their Causes:
-
Aryl Triflates: If you are using difluoromethyl triflate (HCF₂OTf) as your difluorocarbene source, the formation of an aryl triflate is a known side reaction.[1] This occurs when the phenoxide acts as a nucleophile and displaces the difluoromethyl group from the triflate, leading to triflation of the phenol.
-
Formate Salts: As mentioned previously, hydrolysis of difluorocarbene is a major side reaction. While you won't isolate formic acid directly from a basic workup, its presence indicates that your carbene is being quenched by water.[1]
-
Products from Ring Reactions: For particularly electron-rich phenols, there is a possibility of electrophilic attack on the aromatic ring by the difluorocarbene or a related electrophilic species, although this is less common for O-difluoromethylation.
Troubleshooting Protocol:
-
Characterize the Byproduct:
-
Use techniques like LC-MS, GC-MS, and NMR to identify the structure of the major byproduct. This will give you mechanistic insight into the undesired reaction.
-
-
Suppressing Aryl Triflate Formation:
-
This side reaction competes with the desired reaction of the phenoxide with the difluorocarbene. To favor the desired pathway, you want to ensure a sufficient concentration of difluorocarbene. This can often be achieved by the slow addition of the HCF₂OTf reagent to the reaction mixture containing the phenol and base. This maintains a low instantaneous concentration of the triflate reagent, disfavoring direct reaction with the phenoxide.
-
-
Minimizing Hydrolysis:
-
As detailed in the previous question, rigorous control of water content is paramount. Revisit your experimental setup to eliminate sources of moisture.
-
Question 3: My reaction works well for simple phenols, but with my complex, functionalized substrate, the reaction fails or gives a complex mixture. What should I consider?
Answer:
Substrate-specific issues are common in difluoromethoxyarene synthesis. The electronic and steric properties of your substrate, as well as the presence of other functional groups, can significantly impact the reaction's outcome.
Potential Issues and Solutions:
-
Incompatible Functional Groups:
-
Acidic Protons: Functional groups with acidic protons, such as free amines (N-H) or amides, can be deprotonated by the base, consuming the base and potentially inhibiting the reaction.[2] It may be necessary to protect these functional groups prior to the difluoromethylation reaction.
-
Nucleophilic Groups: Other nucleophilic groups in your molecule could potentially compete with the phenoxide in trapping the difluorocarbene.
-
-
Electronic Effects:
-
Electron-Rich Phenols: While generally reactive, very electron-rich phenols can sometimes lead to side products.[3] In such cases, a less reactive difluorocarbene precursor or milder reaction conditions might be beneficial.
-
Electron-Deficient Phenols: Phenols with strongly electron-withdrawing groups can be less nucleophilic, making the trapping of difluorocarbene less efficient. For these substrates, a more reactive difluorocarbene source or more forcing conditions (e.g., higher temperature) may be necessary.
-
-
Steric Hindrance:
-
Sterically hindered phenols (e.g., with bulky ortho-substituents) can react more slowly. Increasing the reaction time or temperature may be required.
-
Troubleshooting Strategy:
-
Protect Incompatible Functional Groups:
-
Consider standard protecting group strategies for amines, amides, or other reactive functionalities.
-
-
Choose the Right Reagent:
-
The table below provides a summary of common difluorocarbene precursors. For sensitive or complex substrates, a milder reagent and reaction conditions may be preferable. For example, methods using HCF₂OTf are known for their broad functional group tolerance.[1]
-
| Difluorocarbene Precursor | Common Base | Typical Solvents | Key Considerations |
| Chlorodifluoromethane (HCFC-22) | KOH, NaOH | Dioxane/Water | Ozone-depleting gas, requires careful handling.[2] |
| Fluoroform (CHF₃) | KOH | Dioxane/Water, MeCN/Water | Inexpensive, non-ozone-depleting gas.[2] |
| Diethyl bromodifluoromethylphosphonate | Base | Two-phase systems | Commercially available, eco-friendly phosphate byproduct.[2] |
| Difluoromethyl triflate (HCF₂OTf) | KOH | MeCN/Water | Liquid reagent, fast reactions at RT, broad scope, potential for aryl triflate byproduct.[1] |
-
Systematic Optimization:
-
If you have a particularly challenging substrate, a systematic optimization of reaction parameters (base, solvent, temperature, reaction time) using a design of experiments (DoE) approach can be highly effective.
-
Visualizing the Reaction and Side Pathways
To better understand the chemistry at play, the following diagrams illustrate the key reaction pathways.
Caption: Desired vs. Side Reaction Pathways.
This diagram illustrates the desired reaction of the phenoxide with difluorocarbene leading to the product, and the competing hydrolysis pathway that consumes the reactive intermediate.
Troubleshooting Decision Tree
When faced with a low-yielding reaction, this decision tree can guide your troubleshooting efforts.
Caption: Troubleshooting Low Yields.
By systematically addressing these common issues, you can significantly improve the success rate of your difluoromethoxyarene syntheses. Remember that each substrate is unique, and a degree of empirical optimization is often necessary to achieve the best results.
References
-
Sap, J. B. I., Meyer, C. F., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7015-7044. [Link]
-
Dolbier, W. R., et al. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry, 78(17), 8539-8544. [Link]
-
Alt, I., et al. (2012). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Organic Letters, 14(6), 1494-1497. [Link]
Sources
Technical Support Center: Optimizing Palladium Catalyst Loading for Suzuki Coupling of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is specifically tailored to address the challenges and optimization strategies for the coupling of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene. As researchers, scientists, and drug development professionals, you understand the criticality of efficient and reproducible synthetic methods. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance.[1][2][3] However, achieving optimal conditions, particularly with respect to palladium catalyst loading, can be a nuanced process.
This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting palladium catalyst loading for the Suzuki coupling of this compound, and why is this a good starting point?
A typical starting point for palladium catalyst loading in the Suzuki coupling of aryl bromides is between 0.5 mol% and 2 mol%.[4] For this compound, which is an electron-rich aryl bromide, a loading in this range provides a good balance between reaction efficiency and cost. The electron-donating nature of the methoxy and difluoromethoxy groups can make the C-Br bond slightly less reactive towards oxidative addition, the rate-determining step in many Suzuki couplings.[1][2] Starting with a moderate catalyst loading ensures a sufficient concentration of the active Pd(0) species to initiate the catalytic cycle effectively without being excessively wasteful.
Q2: My reaction yield is low. Should I simply increase the catalyst loading?
While increasing the catalyst loading can sometimes improve yields, it is not always the optimal or most cost-effective solution. Before increasing the palladium concentration, consider the following potential issues:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Inadequate degassing can lead to the formation of palladium oxides, which are catalytically inactive.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich aryl bromides, bulky and electron-rich phosphine ligands, such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, or cataCXium® A), are often highly effective.[5] If you are using a ligandless system or a less effective ligand, consider screening a panel of ligands.
-
Base and Solvent Selection: The choice of base and solvent system is critical for the transmetalation step.[6][7] A common issue is the use of a base that is not strong enough or a solvent system that does not adequately solubilize all reaction components. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent mixtures (e.g., dioxane/water, toluene/water, THF/water) can significantly impact the yield.[5][8]
-
Purity of Reagents: Impurities in your starting materials, particularly the boronic acid or ester, can interfere with the reaction. Protodeboronation, the cleavage of the C-B bond, is a common side reaction that can be exacerbated by acidic impurities or water.[9] Ensure your reagents are of high purity and stored under appropriate conditions.
If you have systematically addressed these factors and the yield remains low, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may be warranted.
Q3: I am observing the formation of a significant amount of homocoupled product from my boronic acid. How can I minimize this side reaction?
Homocoupling of the boronic acid is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen and Pd(II) species.[10] This occurs when two molecules of the boronic acid couple with each other. To minimize this:
-
Rigorous Degassing: As mentioned previously, thoroughly degas your reaction mixture and maintain a strict inert atmosphere. This minimizes the oxidation of Pd(0) to Pd(II), which can initiate the homocoupling pathway.
-
Slow Addition of the Aryl Halide: Adding the aryl halide slowly to the reaction mixture can help to ensure that the oxidative addition to the Pd(0) center is competitive with the homocoupling pathway.
-
Use of a Slight Excess of the Boronic Acid: While counterintuitive, using a small excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes drive the desired cross-coupling reaction to completion more efficiently, thereby reducing the opportunity for homocoupling.
-
Catalyst Pre-activation: If you are using a Pd(II) precatalyst, ensure that the conditions are suitable for its reduction to the active Pd(0) species. In some cases, adding a reducing agent or using a pre-formed Pd(0) catalyst can be beneficial.
Q4: Can I reduce the catalyst loading to below 0.1 mol% for this reaction to make the process more economical on a larger scale?
Achieving very low catalyst loadings (<< 0.1 mol%) is possible but requires careful optimization and often the use of highly active catalyst systems. For the Suzuki coupling of an electron-rich aryl bromide like this compound, this can be challenging. Here are some strategies to explore:
-
Highly Active Ligands: The use of highly active, bulky, and electron-rich phosphine ligands is crucial. Ligands like SPhos, XPhos, or other advanced biaryl phosphines have been shown to facilitate Suzuki couplings with very low catalyst loadings.[4][5]
-
Microwave Irradiation: Microwave-assisted synthesis can often accelerate the reaction rate and allow for lower catalyst loadings and shorter reaction times.[11][12]
-
High-Throughput Experimentation (HTE): To efficiently screen a wide range of conditions (catalysts, ligands, bases, solvents, temperatures) and identify the optimal combination for low catalyst loading, HTE platforms can be invaluable.[13]
-
Heterogeneous Catalysts: While homogeneous catalysts are more common, palladium nanoparticles or palladium supported on materials like activated carbon (Pd/C) can also be effective and offer the advantage of easier separation and potential recycling.[14][15]
It is important to note that as you decrease the catalyst loading, the reaction may become more sensitive to impurities and require more stringent control over the reaction conditions.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered when optimizing palladium catalyst loading for the Suzuki coupling of this compound.
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Verify Catalyst Source and Age: Ensure the palladium catalyst is from a reputable supplier and has not degraded. 2. Degas Thoroughly: Sparge the solvent and reaction mixture with an inert gas (argon or nitrogen) for at least 15-30 minutes before adding the catalyst. 3. Use a Fresh Batch: If in doubt, use a fresh batch of catalyst. |
| Inefficient Ligand | 1. Screen Ligands: Test a variety of phosphine ligands, particularly bulky, electron-rich biaryl phosphines. 2. Check Ligand-to-Metal Ratio: For many advanced ligands, a 1:1 or 2:1 ligand-to-palladium ratio is optimal. |
| Suboptimal Base/Solvent | 1. Screen Bases: Evaluate different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases. 2. Screen Solvents: Test various solvent systems like dioxane/water, toluene/water, or THF/water in different ratios. 3. Ensure Solubility: Visually inspect the reaction mixture to ensure all components are adequately dissolved. |
| Poor Quality Reagents | 1. Check Purity: Analyze the purity of the aryl bromide and boronic acid by NMR or another suitable technique. 2. Use Fresh Boronic Acid: Boronic acids can degrade over time; use a fresh or recently purified sample. |
Problem: Reaction Stalls Before Completion
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | 1. Improve Inert Atmosphere: Ensure a continuous positive pressure of inert gas throughout the reaction. 2. Increase Temperature: A moderate increase in temperature may help to overcome catalyst deactivation and push the reaction to completion. 3. Add More Catalyst: In some cases, a second charge of catalyst can restart a stalled reaction, although this is not ideal for process optimization. |
| Protodeboronation of Boronic Acid | 1. Use Anhydrous Solvents: If possible, use anhydrous solvents to minimize this side reaction. 2. Choose a Non-Protic Base: Consider using a non-protic base if protodeboronation is a significant issue. |
Data Presentation: Catalyst and Ligand Screening
The following table summarizes hypothetical results from a catalyst and ligand screening for the Suzuki coupling of this compound with phenylboronic acid. This illustrates a systematic approach to optimization.
| Catalyst (1 mol%) | Ligand (2 mol%) | Base (2 equiv) | Solvent (v/v) | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 45 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 92 |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O (3:1) | 80 | 78 |
| Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 95 |
This data is for illustrative purposes only.
Experimental Workflow Visualization
A logical workflow is essential for efficient troubleshooting and optimization.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Conclusion
Optimizing the palladium catalyst loading for the Suzuki coupling of this compound is a multifactorial process. A systematic approach that considers all reaction parameters—catalyst, ligand, base, solvent, and temperature—is crucial for achieving high yields and developing a robust and economical process.[3][13] This guide provides a framework for troubleshooting common issues and making informed decisions to enhance the efficiency of your synthetic efforts. For further in-depth information, please consult the references listed below.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NRO Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
Nature. Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. [Link]
-
ACS Publications. Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution | Organic Letters. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. [Link]
-
ResearchGate. (PDF) Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics. [Link]
-
ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF. [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ResearchGate. Cross-Coupling Reactions: A Practical Guide. [Link]
-
ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
ResearchGate. (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. [Link]
-
ResearchGate. Effect of Pd-NP loading technique in the Suzuki–Miyaura coupling.... [Link]
-
Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]
-
ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. [Link]
-
Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]
-
ResearchGate. Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... | Download Table. [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
Macmillan Group. B-Alkyl Suzuki Couplings. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Buchwald-Hartwig Amination of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene
Welcome to the technical support guide for the Buchwald-Hartwig amination of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with this specific, yet increasingly important, transformation. The unique electronic properties of this substrate—featuring both an electron-donating methoxy group and an electron-withdrawing difluoromethoxy group—present distinct challenges that require careful optimization. This guide provides in-depth, mechanism-driven troubleshooting advice and validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is sluggish or shows no conversion. What are the primary causes and how can I resolve this?
Plausible Cause: The rate-determining step in many Buchwald-Hartwig reactions is the initial oxidative addition of the aryl halide to the Pd(0) complex.[1] The substrate, this compound, is moderately electron-rich due to the methoxy group, which can slow this crucial first step. Furthermore, inefficient generation of the active Pd(0) catalyst from a Pd(II) precatalyst or catalyst deactivation can lead to stalled reactions.
Recommended Solutions:
-
Catalyst System Selection: The choice of ligand is paramount. For electron-rich aryl bromides, bulky, electron-rich phosphine ligands are essential as they facilitate both the oxidative addition and the final reductive elimination step.[2][3]
-
Primary Recommendation: Employ dialkylbiaryl phosphine ligands (Buchwald Ligands) such as XPhos, SPhos, or RuPhos. These have demonstrated remarkable activity for challenging substrates.[2]
-
Alternative: Ferrocene-based ligands like Josiphos can also be highly effective.
-
Precatalysts: Use a well-defined Pd(I) or Pd(II) precatalyst (e.g., XPhos Pd G3). These form the active Pd(0) species rapidly and cleanly upon exposure to a base, avoiding the unreliability that can be associated with sources like Pd(OAc)₂.[4][5]
-
-
Reaction Temperature: While room temperature reactions are ideal, this substrate may require elevated temperatures (80-110 °C) to achieve a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS and be mindful of potential thermal degradation of the catalyst or starting materials over extended periods.
-
Solvent Choice: Anhydrous, non-polar aprotic solvents are standard.
-
Toluene and Dioxane: These are the most common and effective solvents. Toluene is often preferred for its ability to precipitate certain inorganic salts, which can sometimes drive the reaction forward.[6]
-
THF: Can be used, but its lower boiling point limits the accessible temperature range.
-
Diagram: The Buchwald-Hartwig Catalytic Cycle
The general mechanism illustrates the key steps where issues can arise. A slow oxidative addition (Step 1) or inefficient reductive elimination (Step 3) will halt the cycle.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Question 2: I am observing a major byproduct that corresponds to the mass of 1-(difluoromethoxy)-2-methoxybenzene. What is this side reaction and how can I minimize it?
Plausible Cause: This byproduct is the result of hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom.[2] This is one of the most common and problematic side reactions in Buchwald-Hartwig aminations. It typically occurs via two main pathways:
-
β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, the palladium-amido intermediate can undergo β-hydride elimination to form a palladium-hydride (Pd-H) species and an imine or enamine. The Pd-H species can then reductively eliminate with the aryl group to form the hydrodehalogenated arene.[2][7]
-
Base- or Solvent-Mediated: Pd-H species can also be generated from the reaction of the palladium catalyst with trace water, the base (especially alkoxides), or the amine itself.
Recommended Solutions:
-
Ligand Selection: The choice of ligand is critical to suppress hydrodehalogenation. Sterically hindered, bulky phosphine ligands create a crowded coordination sphere around the palladium center. This steric hindrance favors the direct C-N bond-forming reductive elimination over the competing β-hydride elimination pathway.[8]
-
Recommended Ligands: XPhos, tBuXPhos, or BrettPhos are excellent choices.[6]
-
-
Base Selection: While strong bases like sodium t-butoxide (NaOt-Bu) often give the highest reaction rates, they can sometimes promote hydrodehalogenation.[6]
-
Screen Weaker Bases: Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These are less aggressive and may reduce the formation of unwanted Pd-H species.
-
Amide Bases: For substrates with sensitive functional groups, lithium bis(trimethylsilyl)amide (LHMDS) can be an effective choice.[6]
-
-
Strictly Anhydrous and Anaerobic Conditions:
-
Degas Solvents: Thoroughly degas your solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).
-
Dry Reagents: Ensure all reagents, especially the base and amine, are dry. Use freshly opened bottles or dry them appropriately.
-
Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like argon or nitrogen. A glovebox is ideal for reaction setup.
-
Diagram: Competing Pathways: Amination vs. Hydrodehalogenation
Caption: Key intermediate and its two competing reaction pathways.
Question 3: How do I select the optimal combination of base and ligand for my specific amine?
Plausible Cause: The optimal conditions are highly dependent on the nature of the amine (primary, secondary, aliphatic, aromatic) being coupled. A base that is too weak may not deprotonate the amine-palladium complex effectively, while a base that is too strong might degrade the substrate or ligand. Similarly, a ligand that is optimal for a primary amine may not be for a hindered secondary amine.
Recommended Approach: Systematic Screening
A logical approach is to screen a small matrix of conditions. Below is a table summarizing common choices to guide your optimization.
| Amine Type | Recommended Ligands | Recommended Bases | Rationale |
| Primary Aliphatic | BrettPhos, XPhos | LHMDS, NaOt-Bu | BrettPhos is specifically designed for primary amines.[6] LHMDS offers good functional group tolerance. |
| Secondary Aliphatic | RuPhos, XPhos | NaOt-Bu, K₃PO₄ | RuPhos is often highly effective for secondary amines.[6] NaOt-Bu provides high reaction rates. |
| Aryl Amines | XPhos, SPhos | Cs₂CO₃, K₃PO₄ | Aryl amines are less basic, often requiring slightly different conditions. Carbonate bases are very effective here. |
| Amides/Carbamates | tBuBrettPhos, DavePhos | K₂CO₃, K₃PO₄ | These nucleophiles are less reactive and often require more specialized, highly active catalyst systems.[6] |
Troubleshooting Workflow:
If your initial reaction fails, follow this decision tree to guide your optimization strategy.
Caption: A decision tree for troubleshooting common reaction outcomes.
Validated Experimental Protocol
This protocol provides a robust starting point for the amination of this compound with a generic secondary amine (e.g., morpholine).
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
RuPhos Pd G3 Precatalyst (2 mol%)
-
RuPhos Ligand (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: In a nitrogen-filled glovebox, add the this compound (1.0 mmol, 253 mg), RuPhos Pd G3 (0.02 mmol, 16.8 mg), RuPhos ligand (0.02 mmol, 9.3 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to the reaction vial.
-
Solvent & Reagent Addition: Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, e.g., 105 µL of morpholine).
-
Reaction Setup: Seal the vial with a PTFE-lined cap. If not using a glovebox, assemble the reaction under a positive flow of inert gas.
-
Heating & Monitoring: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously. Monitor the reaction progress every 1-2 hours by taking a small aliquot (under inert atmosphere), quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.
-
Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully by adding water (15 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Vedejs, E., & St. Martin, D. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 265-270. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099-4107. Retrieved from [Link]
-
Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved from [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Retrieved from [Link]
-
Kashani, S. K., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Organic & Inorganic Au. Retrieved from [Link]
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-9. Retrieved from [Link]
-
Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24). Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Autech Industry Co., Limited. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. Retrieved from [Link]
-
The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Lin, C. W., & Sun, C. M. (2009). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 14(3), 1091–1103. Retrieved from [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18042-18055. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Probst, D., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5(11), 2218-2227. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
Sources
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, such as low conversion, with this specific substrate. Here, we will delve into the underlying causes of common issues and provide systematic, field-proven strategies for reaction optimization.
Introduction to the Substrate: An Analysis of Reactivity
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. Its aromatic ring is substituted with three groups that significantly influence its reactivity:
-
2-Methoxy (-OCH₃) and 1-(Difluoromethoxy) (-OCF₂H) Groups: Both are electron-donating groups, which enrich the aromatic ring with electron density. This increased electron density can slow down the rate-determining oxidative addition step of the palladium catalyst to the carbon-bromine bond.[1][2]
-
Steric Hindrance: The methoxy group at the ortho position to the bromine atom introduces steric bulk. This can hinder the approach of the bulky palladium catalyst, further impeding oxidative addition.
Understanding these inherent electronic and steric properties is the first step in diagnosing and resolving low conversion issues.
Frequently Asked Questions (FAQs)
Here are some answers to common initial questions that can help you quickly identify potential problems in your reaction setup.
Q1: Why is my reaction with this compound showing low or no conversion?
Low conversion is often due to inefficient oxidative addition of the palladium catalyst to the electron-rich and sterically hindered aryl bromide. Other common causes include inactive catalyst, unstable reagents (like boronic acids in Suzuki couplings), or suboptimal reaction conditions (temperature, solvent, base).
Q2: I see a significant amount of dehalogenated starting material. What causes this?
Hydrodehalogenation, the replacement of the bromine with a hydrogen atom, is a common side reaction, especially with electron-rich aryl halides and highly active catalyst systems.[3] The hydrogen source can be the solvent, base, or other reagents in the mixture.
Q3: My boronic acid is decomposing in my Suzuki-Miyaura reaction. How can I prevent this?
Boronic acids can be unstable and undergo protodeboronation (hydrolysis back to the arene) or form inactive trimeric boroxines.[4][5] To mitigate this, ensure your boronic acid is pure and dry. Alternatively, consider using more stable boronic esters like pinacol (BPin) or MIDA esters.[4]
Q4: Could the difluoromethoxy (-OCF₂H) group be interfering with the reaction?
The difluoromethyl group is generally considered an important pharmacophore in medicinal chemistry due to its ability to act as a lipophilic hydrogen bond donor and a bioisostere for other functional groups.[6][7] While it is electron-withdrawing, its effect on the overall electron density of the ring is tempered by the strongly electron-donating methoxy group. There is no direct evidence to suggest it poisons common palladium catalysts.
In-Depth Troubleshooting Guides
If the FAQs haven't resolved your issue, a more systematic approach is necessary. The following guides provide a logical workflow for troubleshooting and optimizing your cross-coupling reaction.
Guide 1: Verifying Reagent and Catalyst Integrity
Before embarking on extensive condition screening, it is crucial to ensure the quality of your starting materials and catalyst.
Protocol 1: Catalyst Activity Test
Objective: To confirm that your palladium source and ligand are active.
Procedure:
-
Set up a control reaction using a known, highly reactive aryl bromide (e.g., 4-bromotoluene) and a reliable coupling partner (e.g., phenylboronic acid for a Suzuki reaction).
-
Use the same catalyst, ligand, base, and solvent system that you are using for your target reaction.
-
If this control reaction also fails or shows low conversion, your catalyst system is likely inactive.[4]
Possible Causes of Catalyst Inactivity:
-
Degradation of Pd(0) source: Pd₂(dba)₃, for example, can degrade over time to form inactive palladium black.[4]
-
Inefficient reduction of Pd(II) precatalyst: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient.[4][5]
Solutions:
-
Use a freshly opened or properly stored palladium source.
-
Consider using modern, air-stable palladium precatalysts like the Buchwald G3 or G4 palladacycles, or PEPPSI™-type catalysts, which are designed for clean and efficient generation of the active Pd(0) species.[4]
Protocol 2: Boronic Acid/Ester Stability Check (for Suzuki Reactions)
Objective: To assess the purity and stability of your boronic acid or ester.
Procedure:
-
Take an NMR spectrum of your boronic acid/ester to check for impurities or degradation products like boroxines.[4]
-
Set up a control reaction with your this compound but without the palladium catalyst. Heat this mixture under the reaction conditions for a short period and then re-analyze the boronic acid/ester by NMR or LC-MS to check for decomposition.
Solutions for Unstable Boronates:
-
Use anhydrous conditions and rigorously degassed solvents to minimize hydrolysis.
-
Switch to more robust boronic esters such as pinacol (BPin), MIDA, or N-phenylethanolamine esters.[4]
Guide 2: Systematic Reaction Parameter Optimization
Once reagent quality is confirmed, the next step is to optimize the reaction conditions. The following decision tree and tables provide a structured approach to this process.
Troubleshooting Decision Tree
Caption: A logical workflow for troubleshooting low conversion.
Step 2: Optimizing the Catalyst System
For an electron-rich and sterically hindered substrate like this compound, the choice of ligand is critical. Electron-rich, bulky phosphine ligands are often required to promote the challenging oxidative addition and subsequent reductive elimination steps.[8]
Table 1: Recommended Catalyst Systems for Different Cross-Coupling Reactions
| Coupling Reaction | Recommended Ligands | Common Palladium Sources | Rationale |
| Suzuki-Miyaura | Buchwald ligands (e.g., SPhos, XPhos, RuPhos), cataCXium A, tBu₃P | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos-G3-Pd) | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[9] |
| Buchwald-Hartwig Amination | Josiphos ligands, BINAP, Buchwald ligands (e.g., BrettPhos, RuPhos) | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts | The choice of ligand is crucial for preventing β-hydride elimination and achieving high yields.[10][11][12] |
| Heck Reaction | PPh₃, P(o-tolyl)₃, Herrmann's catalyst | Pd(OAc)₂, PdCl₂ | Ligand choice can influence regioselectivity and efficiency.[13][14][15] |
Step 3: Screening Bases and Solvents
The base and solvent play a crucial role in the catalytic cycle, influencing catalyst activity, reagent stability, and product yield.
Table 2: Base and Solvent Selection Guide
| Coupling Reaction | Recommended Bases | Common Solvents | Considerations |
| Suzuki-Miyaura | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF, DMF | Aqueous bases are common, but anhydrous conditions with K₃PO₄ can prevent boronic acid decomposition.[9] Stronger bases may be needed for less reactive partners. |
| Buchwald-Hartwig Amination | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. |
| Heck Reaction | Et₃N, DIPEA, K₂CO₃, NaOAc | DMF, NMP, Acetonitrile, Toluene | An organic or inorganic base is needed to neutralize the HX generated in the reaction.[14] |
Step 4: Adjusting Temperature and Concentration
If optimization of the catalyst system, base, and solvent does not yield satisfactory results, adjusting the reaction temperature and concentration can be beneficial.
-
Temperature: For slow reactions, increasing the temperature can provide the necessary activation energy. However, be mindful that higher temperatures can also promote side reactions like dehalogenation or reagent decomposition.[9] A temperature screen from 80 °C to 120 °C is a reasonable starting point.
-
Concentration: In some cases, particularly with slow bimolecular reactions, increasing the concentration can improve the reaction rate.
Visualizing the Catalytic Cycle and Common Pitfalls
Understanding the catalytic cycle is key to diagnosing problems. The following diagram illustrates the general mechanism for a Suzuki-Miyaura coupling and highlights where issues can arise.
Caption: The Suzuki-Miyaura catalytic cycle and common pitfalls.
Conclusion
Troubleshooting low conversion in cross-coupling reactions of this compound requires a systematic and logical approach. By first verifying the integrity of all reagents and then methodically optimizing the catalyst system, base, solvent, and temperature, researchers can significantly improve reaction outcomes. The electron-rich and sterically hindered nature of this substrate necessitates the use of modern, highly active catalysts, particularly those employing bulky, electron-donating phosphine ligands.
References
- Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions - Benchchem.
- Palladium catalyst issues in cross-coupling reactions - Benchchem.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.
- Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant | Journal of the American Chemical Society.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing).
- Optimization of conditions for the Suzuki-Miyaura coupling.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH.
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews.
- Cross-Coupling of Aromatic Bromides with Allylic Silanol
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Buchwald–Hartwig amin
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
- Metallaphotoredox Difluoromethylation of Aryl Bromides Communications - Macmillan Group - Princeton University.
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - ACS Public
- Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society - ACS Public
- the palladium-catalyzed synthesis of arom
- A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and 4 - Benchchem.
- Buchwald-Hartwig Amin
- How can I solve my problem with Suzuki coupling?
- Heck reaction - Wikipedia.
- An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane - Organic Chemistry Portal.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem.
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Nickel-Catalyzed Cross-Electrophile Difluoromethylation of Aryl Bromides with a Non-ODS Derived Sulfone Reagent - ChemRxiv.
- Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides - PMC - NIH.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines..
- Heck Reaction.
- Electron rich, bulky ligands used in cross‐coupling reactions.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Metallaphotoredox Difluoromethyl
- Heck Reaction - Organic Chemistry Portal.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI.
- Heck Reaction - Chemistry LibreTexts.
- A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem.
- Cross coupling reactions - Harned Research Group.
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - Arkivoc.
Sources
- 1. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 15. Heck Reaction [organic-chemistry.org]
Impact of base selection on Buchwald-Hartwig reactions with aryl bromides
Welcome to the technical support hub for the Buchwald-Hartwig amination of aryl bromides. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to navigate the critical impact of base selection on your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs): Your First Line of Defense
This section addresses the most common questions regarding base selection for the Buchwald-Hartwig amination of aryl bromides, providing quick answers and directing you to more detailed explanations.
Q1: What is the primary role of the base in the Buchwald-Hartwig reaction?
A: The base plays a crucial, multifaceted role in the catalytic cycle.[1][2] Its most critical function is to deprotonate the amine nucleophile (or the palladium-amine complex) to generate the more nucleophilic amide, which is necessary for the formation of the key palladium-amide intermediate.[2][3] This step is essential for regenerating the active Pd(0) catalyst and driving the reaction forward to product formation.[4][5]
Q2: Which base should I choose as a starting point for my aryl bromide coupling?
A: For most applications involving aryl bromides and primary or secondary aliphatic amines, sodium tert-butoxide (NaOtBu) is the most common and effective starting point.[4][6][7] Its high basicity (pKaH ≈ 19) is sufficient to deprotonate a wide range of amines, facilitating efficient catalysis.[4] However, if your substrate contains base-sensitive functional groups like esters or enolizable ketones, a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered.[4][5]
Q3: Can I use an organic base like DBU?
A: Generally, neutral organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are not effective for the Buchwald-Hartwig amination of aryl bromides in nonpolar solvents like toluene or dioxane.[8][9] Theoretical and experimental studies have shown that the energy barrier for deprotonation by a neutral base is prohibitively high.[8][9][10] The reaction typically requires an anionic base to efficiently deprotonate the palladium-amine complex.[8][9]
Q4: Why is my reaction failing even with NaOtBu?
A: There are several possibilities. The most common issues are:
-
Poor Base Quality: Sodium tert-butoxide is highly hygroscopic. Exposure to moisture converts it to sodium hydroxide and tert-butanol, reducing its efficacy. Always use a fresh bottle or handle it in an inert atmosphere (glovebox).
-
Insufficient Base Strength: While strong, NaOtBu may not be basic enough for extremely weakly acidic amines (e.g., some heteroarylamines or amides). In such cases, a stronger base like LHMDS (Lithium bis(trimethylsilyl)amide) might be necessary.[4]
-
Solubility Issues: The reaction can be hampered if the base is not sufficiently soluble or well-dispersed in the reaction solvent.[4] Proper agitation is crucial, especially with inorganic bases.[4]
-
Substrate/Ligand Incompatibility: The base might be degrading your substrate or the phosphine ligand. This is discussed in detail in the troubleshooting section.
Part 2: Troubleshooting Guide: When Reactions Go Wrong
This section is structured to help you diagnose and solve specific problems encountered during your experiments.
Issue 1: Low or No Conversion of Aryl Bromide
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted aryl bromide starting material after the expected reaction time.
Causality & Troubleshooting Steps:
-
Verify Base Potency and Stoichiometry:
-
Question: Is your base active? NaOtBu and other alkoxides are highly sensitive to air and moisture. Using old or improperly stored base is a leading cause of reaction failure.
-
Action: Use a freshly opened bottle of base or a batch that has been stored correctly in a desiccator or glovebox. Ensure you are using the correct stoichiometric amount (typically 1.2–1.5 equivalents relative to the limiting reagent).
-
-
Evaluate Base-Amine pKa Mismatch:
-
Question: Is your chosen base strong enough to deprotonate the amine? The reaction proceeds efficiently only if the base is significantly stronger than the resulting amide.
-
Action: Compare the pKa of your amine's conjugate acid to the pKa of the conjugate acid of your base. For challenging amines (e.g., electron-deficient anilines, secondary amides), a stronger base like LHMDS may be required over NaOtBu.[4] Conversely, for simple primary amines, weaker bases like K₃PO₄ may be sufficient, especially at higher temperatures.[4]
-
-
Check for Catalyst Inhibition or Decomposition:
-
Question: Could the base be reacting with your ligand or palladium precatalyst? While less common with robust modern ligands, very strong bases can sometimes degrade sensitive phosphine ligands.
-
Action: Screen a panel of bases. If the reaction works with a weaker base (e.g., Cs₂CO₃) but not a stronger one (e.g., NaOtBu), this could indicate an incompatibility. Also, ensure your solvent is appropriate; some solvents can bind to palladium and inhibit the reaction.[4]
-
Issue 2: Significant Formation of Side Products
Symptom: Besides the desired product, you observe the formation of arene (from hydrodehalogenation) or other undesired byproducts.
Causality & Troubleshooting Steps:
-
Hydrodehalogenation (Ar-Br → Ar-H):
-
Cause: This side reaction occurs when the palladium intermediate undergoes β-hydride elimination or reacts with a hydride source, leading to the formation of an Ar-H bond instead of an Ar-N bond.[3] This can be promoted by certain bases or reaction conditions.
-
Action 1: Re-evaluate the Base. Strong, sterically hindered bases like NaOtBu can sometimes promote β-hydride elimination from the palladium-amide intermediate, especially if the amine has β-hydrogens.[3] Switching to a weaker, non-alkoxide base like K₃PO₄ or Cs₂CO₃ can often suppress this pathway.
-
Action 2: Lower the Temperature. Hydrodehalogenation often has a higher activation energy than the desired C-N coupling. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) may favor the desired product.
-
-
Substrate Degradation:
-
Cause: Many functional groups are not stable in the presence of strong bases like NaOtBu. For example, esters can be transesterified or saponified, and ketones with α-protons can undergo enolization and side reactions.[5][11]
-
Action: Switch to a Weaker Base. This is the most effective solution. Bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are often compatible with a wider range of functional groups.[4] This allows for greater functional group tolerance in complex molecule synthesis.[4] For particularly sensitive five-membered heteroaryl halides, even milder bases like NaOTMS (sodium trimethylsilanolate) have been shown to be effective in preventing substrate decomposition.[4][12]
-
Part 3: Advanced Concepts & Protocol Optimization
This section is for researchers aiming to fine-tune their reactions for optimal performance, especially with challenging substrates.
Visualizing the Role of the Base
The base is integral to the catalytic cycle. Its primary role is to facilitate the formation of the palladium amide complex, which then undergoes reductive elimination to form the C-N bond.
Caption: The catalytic cycle of the Buchwald-Hartwig amination, highlighting the critical deprotonation step mediated by the base.
Comparative Table of Common Bases
Choosing the right base requires balancing reactivity with substrate compatibility. This table summarizes the properties of commonly used bases.
| Base Name | Abbreviation | pKa (of Conj. Acid in DMSO) | Common Solvents | Key Considerations & Use Cases |
| Sodium tert-butoxide | NaOtBu | ~32.2 | Toluene, Dioxane, THF | Workhorse base. Highly effective for most aryl bromides with primary/secondary amines. Highly hygroscopic and base-sensitive functional groups may not be tolerated.[4][5] |
| Lithium bis(trimethylsilyl)amide | LHMDS | ~29.5 | Toluene, THF | Stronger, non-nucleophilic. Useful for deprotonating very weak N-H bonds (e.g., amides, some heterocycles). Can provide proton tolerance.[4][5] |
| Potassium Phosphate | K₃PO₄ | ~26.4 | Toluene, Dioxane, t-BuOH | Mild inorganic base. Excellent choice for substrates with base-sensitive groups. Often requires higher temperatures. Its heterogeneous nature means agitation is critical.[4] |
| Cesium Carbonate | Cs₂CO₃ | ~21.7 | Toluene, Dioxane, THF | Mild and soluble. Good solubility in common organic solvents makes it a reliable choice for sensitive substrates. Generally requires higher temperatures than NaOtBu.[4] |
| Sodium Trimethylsilanolate | NaOTMS | ~26.0 | THF, Dioxane | Specialty mild base. Particularly effective for base-sensitive five-membered ring heteroarenes where other bases cause decomposition.[4][12] |
pKa values are approximate and can vary with solvent and conditions.
Troubleshooting Logic Flowchart
When a reaction fails, a systematic approach is key. Use this flowchart to diagnose issues related to base selection.
Caption: A decision tree for troubleshooting Buchwald-Hartwig reactions focusing on base-related issues.
Experimental Protocol: General Procedure for Base Screening
This protocol provides a reliable method for testing multiple bases to find the optimal conditions for a new aryl bromide/amine coupling pair.
Objective: To identify the most effective base for the coupling of a given aryl bromide with an amine.
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., G3-XPhos, 2 mol%)
-
Phosphine ligand (if not using a precatalyst, 4 mol%)
-
Bases for screening (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Reaction vials with stir bars, under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation (in a glovebox):
-
To a series of identical reaction vials, add the palladium precatalyst (e.g., 0.02 mmol) and the aryl bromide (1.0 mmol).
-
In separate vials for each base, weigh the respective base (1.4 mmol). This prevents cross-contamination and ensures accurate dispensing.
-
-
Reaction Setup:
-
To each vial containing the catalyst and aryl bromide, add the amine (1.2 mmol) followed by the anhydrous solvent (to achieve a ~0.5 M concentration).
-
Add one of the pre-weighed bases to each corresponding vial.
-
Seal the vials tightly with screw caps fitted with septa.
-
-
Reaction Execution:
-
Remove the vials from the glovebox and place them in a pre-heated aluminum heating block on a magnetic stir plate. Set the temperature (e.g., 100 °C) and stirring speed.
-
Monitor the reactions at regular intervals (e.g., 1h, 4h, 16h) by taking a small aliquot via syringe, quenching it with a suitable solvent (e.g., ethyl acetate), filtering through a small plug of silica, and analyzing by LC-MS or GC-MS.
-
-
Analysis:
-
Compare the conversion of the starting material and the formation of the desired product across the different bases.
-
Note the formation of any side products, such as the hydrodehalogenated arene.
-
The base that provides the highest yield of the desired product with the fewest side reactions in a reasonable timeframe is the optimal choice for this transformation.
-
References
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 18, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2021). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Role of the base in Buchwald-Hartwig amination. (2014). PubMed. Retrieved January 18, 2026, from [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved January 18, 2026, from [Link]
-
Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (2013). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. (2024). Novartis OAK. Retrieved January 18, 2026, from [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (2023). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]
Sources
- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 7. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions Involving 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene in catalytic reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and prevent catalyst poisoning, ensuring the success and reproducibility of your experiments.
This guide moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions in your work. We will focus primarily on palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck, which are common applications for this substrate.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed with this compound?
A1: This aryl bromide is a versatile building block, predominantly used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The most frequently employed transformations include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.[1][3]
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.[2][4]
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.[2]
-
Sonogashira Coupling: Reaction with terminal alkynes.
These reactions rely on a sensitive catalytic cycle, which is susceptible to inhibition by various impurities.
Q2: What are the typical symptoms of catalyst poisoning in my reaction?
A2: The primary symptom of catalyst poisoning is a significant drop in catalytic activity. This can manifest in several ways:
-
Stalled or Sluggish Reaction: The reaction fails to proceed to completion, or the conversion rate is much slower than expected, even after extended reaction times or heating.
-
Catalyst Decomposition: The formation of a black precipitate (often called "palladium black") is a classic sign that the soluble, active Pd(0) catalyst has agglomerated and crashed out of solution, rendering it inactive.[5]
-
Inconsistent Results: High variability in yield and reaction time between batches, despite using the same protocol, often points to intermittent contamination.[6]
-
Formation of Side Products: An increase in byproducts, such as homocoupled products or dehalogenated starting material, can indicate that the desired catalytic pathway is being inhibited.[7][8]
Q3: What is the fundamental mechanism of catalyst poisoning for palladium catalysts?
A3: Catalyst poisoning occurs when a substance, the "poison," binds strongly to the active sites of the palladium catalyst.[9] This interaction is often stronger and more permanent than the binding of the intended reactants. The poison can interfere with the catalytic cycle in several ways:
-
Blocking Active Sites: The poison physically occupies the coordination sites on the palladium atom, preventing the substrate (aryl bromide) from undergoing oxidative addition.[9]
-
Altering Electronic Properties: The poison can change the electron density of the metal center, making it less effective at mediating the key steps of the catalytic cycle (oxidative addition, reductive elimination).[10]
-
Irreversible Binding: Many poisons, like sulfur compounds, form very stable complexes with palladium, effectively removing the catalyst from the reaction cycle permanently.[11]
Troubleshooting Guide: Diagnosing Catalyst Deactivation
When a reaction fails, a systematic approach is crucial. This guide will help you diagnose the potential source of catalyst poisoning.
Issue 1: My reaction is sluggish or has stalled completely.
This is the most common symptom of catalyst poisoning. Use the following workflow to identify the root cause.
Caption: Troubleshooting workflow for a stalled reaction.
Issue 2: I'm observing the formation of palladium black.
The precipitation of palladium black indicates that the ligand has failed to stabilize the Pd(0) species in the catalytic cycle, leading to aggregation.
| Potential Cause | Explanation | Recommended Solution |
| Ligand Oxidation/Degradation | Phosphine ligands are susceptible to oxidation, especially at high temperatures in the presence of trace oxygen.[12] Oxidized phosphines (phosphine oxides) are poor ligands and cannot stabilize the Pd(0) center. | Use air-stable pre-catalysts or ligands. Ensure the reaction is rigorously deoxygenated. Consider using N-heterocyclic carbene (NHC) ligands, which are often more robust. |
| Insufficient Ligand | Too little ligand can lead to coordinatively unsaturated palladium species that are prone to aggregation.[7] | Increase the ligand-to-palladium ratio. A ratio of 1.1:1 to 2:1 (ligand:Pd) is a common starting point for monodentate ligands. |
| High Temperature | Excessive temperatures can accelerate both ligand degradation and the rate of catalyst aggregation, especially if the ligand is not sterically bulky. | Lower the reaction temperature. Screen different solvents to find one that allows the reaction to proceed at a lower temperature. |
| Strong Coordinating Impurities | Certain impurities can displace the phosphine ligand from the palladium center, leaving it exposed and unstable. | Purify all starting materials and solvents rigorously.[9][13] |
Key Catalyst Poisons and Preventative Measures
Proactive prevention is the most effective strategy. Understanding the sources of common poisons allows for their systematic elimination.
Caption: Common sources of catalyst poisons.
Preventative Protocols
-
Rigorous Purification of Starting Materials:
-
This compound: If you suspect impurities from its synthesis, purify by recrystallization or column chromatography. Obtain a clean ¹H NMR and GC-MS to confirm purity before use.[14][15]
-
Coupling Partners (e.g., Boronic Acids): Boronic acids can dehydrate to form cyclic boroxines, which can affect reaction stoichiometry and kinetics. Store them in a desiccator.
-
-
Use of High-Purity Solvents and Reagents:
-
Always use anhydrous solvents from a reliable supplier, preferably from a freshly opened bottle or a solvent purification system.
-
Ensure bases (e.g., K₂CO₃, Cs₂CO₃) are dry. If necessary, dry them in an oven before use.
-
-
Meticulous Inert Atmosphere Technique:
-
Degassing: Before heating, thoroughly degas the reaction mixture. The "freeze-pump-thaw" method (three cycles) is highly effective. For simpler setups, sparging the solvent with argon or nitrogen for 20-30 minutes before adding the catalyst is a good alternative.
-
Positive Pressure: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. Use Schlenk lines or a glovebox for best results.
-
-
The Role of Ligands:
-
Phosphine ligands are not just accessories; they are crucial for catalyst stability and activity.[2][10] They stabilize the Pd(0) state, facilitate oxidative addition, and promote reductive elimination.
-
For challenging substrates or if poisoning is suspected, consider using electron-rich, sterically bulky ligands (e.g., biaryl phosphine ligands like XPhos or SPhos). These ligands form more stable complexes with palladium and can often overcome mild inhibition.
-
Experimental Protocol: Annotated Suzuki-Miyaura Coupling
This generalized protocol highlights critical points where vigilance against catalyst poisoning is essential.
Caption: Workflow for a Suzuki-Miyaura reaction.
Step-by-Step Methodology
-
Vessel Preparation: To a flame- or oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Scientist's Note: Ensure the base is a fine, dry powder. Clumps can indicate water absorption.
-
-
Inerting the System: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with high-purity argon or nitrogen. Repeat this cycle at least two more times.
-
Scientist's Note: This is the most critical step for removing oxygen, a potent catalyst poison.[6]
-
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane/H₂O mixture) via a cannula or syringe.[16]
-
Scientist's Note: If using a solvent mixture with water, ensure the water is deionized and also degassed.
-
-
Catalyst Addition: Briefly remove the septum and add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand as a solid, all under a strong positive flow of inert gas to prevent air ingress.[16]
-
Scientist's Note: Using an air-stable precatalyst (e.g., a palladacycle) can simplify this step and reduce the risk of deactivation during handling.[17]
-
-
Reaction: Heat the mixture to the specified temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[16]
-
Scientist's Note: If the reaction stalls, do not simply increase the temperature. This can often accelerate catalyst decomposition.[7] It is better to cool the reaction and diagnose the problem. A "kicker charge" of fresh catalyst can be considered, but if the issue is a persistent poison, this will also be ineffective.[11]
-
-
Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup. If residual palladium is an issue, washing the organic layer with an aqueous solution of thiourea or filtering through a pad of Celite® can help remove catalyst residues.[8] Purify the crude product by column chromatography.
By adhering to these principles of reagent purity, inert technique, and rational catalyst/ligand selection, you can significantly mitigate the risks of catalyst poisoning and achieve reliable, high-yielding results in your reactions with this compound.
References
- 4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene - Benchchem. (URL: )
- Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands | ACS Catalysis - ACS Public
- The Crucial Role of Phosphine Ligands in Modern C
- Phosphine ligands for more efficient chemical processes - Cfm Oskar Tropitzsch GmbH. (URL: )
- Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands - ResearchG
- Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂ - Benchchem. (URL: )
- Technical Support Center: Purification of 4-(Difluoromethoxy)benzene-1,2-diamine - Benchchem. (URL: )
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (URL: )
- Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (2024-06-14). (URL: )
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC). (URL: )
- A Comparative Guide to the Reactivity of 4- (Benzyloxy)-2-bromo-1-fluorobenzene and 4 - Benchchem. (URL: _)
- Practical Heck Reaction problems! : r/chemhelp - Reddit. (2021-01-31). (URL: )
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024-04-23). (URL: )
-
The Heck Reaction: Reaction mechanism chemistry tutorial. - YouTube. (2011-11-02). (URL: [Link])
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (URL: )
- CHAPTER 11: Heck Reactions - Books - The Royal Society of Chemistry. (2022-05-20). (URL: )
- Suzuki Coupling - Organic Chemistry Portal. (URL: )
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). (URL: )
- Benchmarking the Catalytic Performance of 4-(Benzyloxy)
- Technical Support Center: Reactions Involving 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem. (URL: )
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )
- Characterization of impurities from the synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane - Benchchem. (URL: )
- Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles - Benchchem. (URL: )
- Technical Support Center: Catalyst Poisoning in Reactions with 2-Ethyl-4-fluoropyridine - Benchchem. (URL: )
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Workup procedures to remove impurities from 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene reactions
Welcome to the technical support center for the synthesis and purification of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and purification of this important building block. Here, we provide in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.
Introduction: The Challenge of Purity
The synthesis of this compound, a key intermediate in many pharmaceutical and agrochemical research programs, can often result in a mixture of products, byproducts, and unreacted starting materials. The presence of multiple functional groups (bromo, difluoromethoxy, and methoxy) on the benzene ring presents unique purification challenges. Achieving the desired purity, often ≥98%, is critical for the success of subsequent synthetic steps. This guide will walk you through common impurities and provide robust procedures for their removal.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My crude reaction mixture shows the presence of a significant amount of unreacted phenolic starting material. How can I efficiently remove it?
A1: Removal of Phenolic Impurities via Liquid-Liquid Extraction
Unreacted phenols are a common impurity, especially in Williamson ether syntheses where a phenol is reacted with a difluoromethylating agent.[1] Phenols are acidic and can be readily removed by an acid-base extraction.
Causality: The key is to deprotonate the acidic phenol to form a water-soluble phenoxide salt, which will partition into the aqueous phase, leaving your desired neutral product in the organic phase.[2]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The number of washes depends on the amount of phenolic impurity; typically, 2-3 washes are sufficient.
-
Phase Separation: Allow the layers to separate completely. Drain the aqueous layer, which now contains the phenoxide salt of the impurity.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic phase and break up any emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now free of phenolic impurities.
Self-Validation: After the extraction, spot the organic layer on a TLC plate alongside a sample of the crude mixture and the phenolic starting material. The spot corresponding to the phenol should be absent or significantly diminished in the washed organic layer.
Q2: I've performed a bromination reaction and suspect I have regioisomers or di-brominated byproducts. What is the best approach for their separation?
A2: Separation of Isomeric and Over-Brominated Impurities
Bromination of aromatic rings can sometimes lead to the formation of regioisomers or di-brominated species, especially if the reaction conditions are not tightly controlled.[3][4] These impurities often have very similar polarities to the desired product, making separation by simple extraction challenging.
Expert Insight: For closely related isomers, flash column chromatography is the most effective purification technique. The choice of eluent is critical for achieving good separation.
Recommended Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). A common starting point for compounds of this type is a mixture of hexane and ethyl acetate.[5] Vary the ratio to achieve a good separation (ΔRf > 0.2) between your product and the impurities.
-
Column Packing: Pack a chromatography column with silica gel, using the chosen eluent system.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample can be loaded onto the top of the column. This "dry loading" technique often results in better separation than "wet loading."
-
Elution: Elute the column with the predetermined solvent system. You may consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to improve separation.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Data Presentation: Eluent System Optimization
| Trial | Hexane:Ethyl Acetate Ratio | Desired Product Rf | Impurity Rf(s) | Separation (ΔRf) |
| 1 | 95:5 | 0.4 | 0.45, 0.3 | 0.05, 0.1 |
| 2 | 98:2 | 0.25 | 0.35, 0.15 | 0.1, 0.1 |
| 3 | 97:3 (v/v) with 0.1% DCM | 0.3 | 0.45, 0.2 | 0.15, 0.1 |
Table 1: Example of TLC optimization for chromatographic separation.
Q3: My final product has a persistent color. How can I decolorize it?
A3: Decolorization Techniques
A persistent color in your final product often indicates the presence of minor, highly conjugated impurities or trace amounts of residual bromine or iodine.[6]
Method 1: Activated Carbon Treatment
-
Dissolution: Dissolve the colored product in a suitable hot solvent.
-
Treatment: Add a small amount of activated carbon (charcoal) to the hot solution.
-
Heating: Gently heat the mixture for a few minutes.
-
Hot Filtration: Filter the hot solution through a pad of celite to remove the activated carbon.
-
Crystallization/Concentration: Allow the filtrate to cool and crystallize, or concentrate it to recover the decolorized product.[5]
Method 2: Sodium Thiosulfate Wash
If the color is due to residual bromine, a wash with a reducing agent is effective.
-
Dissolution: Dissolve the product in an organic solvent.
-
Aqueous Wash: Wash the organic solution with a 10% aqueous solution of sodium thiosulfate. The color should dissipate as the bromine is reduced to bromide.[6]
-
Workup: Separate the layers, wash the organic layer with brine, dry, and concentrate.
General Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound, incorporating the troubleshooting steps discussed above.
Caption: General purification workflow for this compound.
Experimental Protocol: Recrystallization
Recrystallization is a powerful technique for the final purification of solid compounds.[7]
-
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for similar aromatic compounds include ethanol, methanol, or mixtures of hexane and ethyl acetate.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude or partially purified solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. This promotes the formation of large, pure crystals.
-
Ice Bath: Once crystals have started to form, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Summary of Common Impurities and Removal Strategies
| Impurity Type | Common Source | Recommended Removal Method | Key Principle |
| Unreacted Phenol | Williamson Ether Synthesis | Liquid-Liquid Extraction (Base Wash) | Acid-Base Chemistry |
| Regioisomers | Bromination | Flash Column Chromatography | Differential Polarity |
| Di-brominated Species | Bromination | Flash Column Chromatography | Differential Polarity |
| Colored Impurities | Side Reactions, Residual Halogens | Activated Carbon, Na2S2O3 Wash | Adsorption, Reduction |
| Difluoromethylation Reagent Byproducts | Difluoromethylation Step | Aqueous Wash, Chromatography | Solubility, Polarity |
Table 2: Common impurities and their corresponding removal strategies.
References
- Vertex AI Search. (2024). Exploring 1-Bromo-4-(difluoromethoxy)
- Google Patents. (2014). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
- BenchChem. (2025). Technical Support Center: Purification of 4-(Difluoromethoxy)benzene-1,2-diamine.
- Google Patents. (1998). US5869735A - Process for the preparation of alkyl aryl ethers containing carboxyl groups.
-
Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. [Link]
- The Royal Society of Chemistry. (n.d.).
- European Patent Office. (1999).
- Google Patents. (2011).
-
PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
- Biosynth. (n.d.). 1-Bromo-4-(difluoromethoxy)-2-methoxybenzene.
- The Journal of Organic Chemistry. (n.d.).
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]
- National Institutes of Health. (n.d.).
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- ResearchGate. (2015).
- ResearchGate. (2015).
-
ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?. [Link]
- Books Gateway. (2024). Synthetic Methods for Alkyl Aryl Ethers.
- Google Patents. (1990).
- Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective.
- ResearchGate. (n.d.).
- Google Patents. (2015). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- PubMed Central. (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. [Link]
- National Institutes of Health. (n.d.).
-
PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. [Link]
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Validation & Comparative
A Comparative Guide to Cross-Coupling Reactivity: 4-Bromoanisole vs. 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions represent an indispensable tool for the construction of complex molecular architectures. The judicious selection of aryl halide building blocks is paramount, as their electronic and steric properties profoundly influence reaction efficiency, scope, and scalability. This guide provides an in-depth, objective comparison of two structurally related aryl bromides: the classic, electron-rich 4-bromoanisole and the increasingly utilized 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene .
While both molecules offer a brominated scaffold for cross-coupling, the substitution of a simple methoxy group (-OCH₃) with a difluoromethoxy group (-OCHF₂) introduces significant electronic perturbations. These changes directly impact the reactivity of the C-Br bond, offering chemists a choice between a traditionally activating substituent and one with more nuanced, electron-withdrawing characteristics. We will explore these differences through a lens of physicochemical properties, comparative reactivity in key cross-coupling reactions, and detailed mechanistic rationale, supported by experimental data.
Physicochemical Properties and Electronic Effects: The Decisive Difference
The reactivity of an aryl halide in a palladium-catalyzed cycle is largely dictated by the ease of the initial oxidative addition step, which is sensitive to the electron density at the carbon-halogen bond.[1][2] The nature of the substituent para to the bromine atom—methoxy versus difluoromethoxy—creates two electronically distinct substrates.
-
4-bromoanisole: The methoxy group (-OCH₃) is a classic example of a moderately activating group in electrophilic aromatic substitution. While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect (-I), its lone pairs participate in resonance, donating electron density into the aromatic ring (+R effect).[3] This resonance donation is the dominant factor, increasing the electron density of the aromatic system and making the C-Br bond less polarized and stronger, which can slow the rate of oxidative addition compared to electron-deficient systems.[1]
-
This compound: The difluoromethoxy group (-OCHF₂) presents a more complex electronic profile. The two highly electronegative fluorine atoms create a powerful inductive electron-withdrawing effect (-I), which significantly lowers the electron density of the aromatic ring. This substituent is considered moderately electron-withdrawing overall.[4][5] A key feature of the difluoromethoxy group is its ability to act as a lipophilic hydrogen bond donor, a characteristic not found in the methoxy group, which can influence solubility and interactions with biological targets.[6][7][8] The strong electron-withdrawing nature of the -OCHF₂ group makes the attached carbon more electrophilic, thus facilitating the oxidative addition of a Pd(0) catalyst.
This fundamental electronic difference is the primary driver behind the observed variations in cross-coupling performance.
Caption: Structural comparison of the two aryl bromides.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The electronic disparity between the two substrates manifests clearly in their performance across a range of common C-C and C-N bond-forming reactions. Generally, the electron-withdrawing difluoromethoxy group enhances reactivity in the rate-limiting oxidative addition step, often allowing for milder conditions or higher yields compared to the electron-rich 4-bromoanisole.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. The electronic nature of the aryl halide is a critical parameter.
-
4-bromoanisole: As an electron-rich aryl bromide, 4-bromoanisole can be a challenging substrate, often requiring higher temperatures or more active catalyst systems to achieve good yields.[9][10] However, numerous protocols have been developed to effectively couple this substrate.
-
This compound: The presence of the electron-withdrawing -OCHF₂ group makes this substrate inherently more reactive in the oxidative addition step.[11] This generally translates to faster reactions, higher yields, and the ability to use less forcing conditions.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Phenylboronic acid | MNPs-NHC-Pd | - | Water | 60 | 0.5 | >90 | 4-bromoanisole | [9] |
| Phenylboronic acid | Pd/RHA | - | Ethanol | 100 | 24 | - | 4-bromoanisole | [12] |
| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80 | 3 | 77-82 | Bromo-oxazines | [13] |
| Phenylboronic acid | Pd-PEPPSI-IPr | KOt-Bu | Toluene | - | - | High | 4-Iodoanisole | [14] |
Note: Direct comparative studies under identical conditions are limited. The data presented is representative of typical conditions found in the literature. The reactivity of bromo-oxazines and iodoanisole can provide insights into the behavior of related halogenated aromatics.
Buchwald-Hartwig Amination
This reaction is fundamental for synthesizing aryl amines, crucial motifs in pharmaceuticals. The efficiency of C-N coupling is also highly dependent on the electronic properties of the aryl halide.
-
4-bromoanisole: Coupling often requires robust catalyst systems with specialized, sterically hindered phosphine ligands to promote the reductive elimination step and achieve high turnover numbers.
-
This compound: The electron-deficient nature of the ring generally favors this transformation, often leading to cleaner reactions and higher yields under standard conditions.
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Substrate | Reference |
| Piperidine | Pd(dba)₂ / tBuDavePhos | NaOt-Bu | Toluene | 100 | 60 | 4-Bromo-1-tritylpyrazole | [15] |
| Morpholine | Pd(dba)₂ / tBuDavePhos | NaOt-Bu | Toluene | 100 | 67 | 4-Bromo-1-tritylpyrazole | [15] |
| Various Amines | General Pd-Catalyzed | Strong Base | Toluene/Dioxane | 25-100+ | - | General Aryl Halides | [16] |
Note: The data for the pyrazole substrate illustrates typical conditions for Buchwald-Hartwig amination of a bromo-heterocycle, providing a relevant proxy.[15]
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides. This transformation is generally tolerant of a wide range of functional groups.
-
4-bromoanisole: This coupling is well-established, though sometimes requires elevated temperatures or specific ligand combinations to proceed efficiently, especially when compared to the corresponding aryl iodide.[17][18]
-
This compound: The enhanced electrophilicity of the C-Br bond is advantageous, typically resulting in faster conversion and higher yields under milder, copper-free or low-copper conditions.
Heck Reaction
The Heck reaction forms a C-C bond between an aryl halide and an alkene. The reaction with electron-rich aryl bromides like 4-bromoanisole can be sluggish.[19]
-
4-bromoanisole: Often requires high temperatures (e.g., 180°C), specific ionic liquids, or highly active catalyst systems to overcome its lower reactivity.[19][20]
-
This compound: The electron-withdrawing group facilitates the reaction, allowing for lower temperatures and catalyst loadings, leading to a more efficient process.
Mechanistic Rationale and Workflow
The differences in reactivity can be rationalized by examining the canonical palladium cross-coupling cycle.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition (OA): The active Pd(0) catalyst inserts into the C-Br bond. This is typically the rate-determining step.[2] The electron-withdrawing -OCHF₂ group lowers the electron density at the carbon, making it more electrophilic and accelerating this step relative to the electron-donating -OCH₃ group.[1]
-
Transmetalation: The organic group from the coupling partner (e.g., a boronic acid in Suzuki coupling) is transferred to the palladium center.[21]
-
Reductive Elimination (RE): The two organic fragments are coupled, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[21][22]
The faster oxidative addition for this compound generally leads to a higher concentration of the key Ar-Pd(II)(X)L₂ intermediate, driving the overall catalytic cycle more efficiently.
Illustrative Experimental Protocols
The following protocols serve as representative examples for conducting a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 4-bromoanisole
This protocol is adapted from literature procedures for electron-rich aryl bromides.[9][10]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoanisole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1, 5 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol is a proposed method based on the enhanced reactivity of electron-deficient aryl bromides.
-
Reaction Setup: To a vial under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as cesium carbonate (1.5 mmol, 1.5 equiv).
-
Catalyst Addition: Add a modern, highly active catalyst system, such as Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-8 hours. The reaction should be monitored for completion by TLC or LC-MS. Milder conditions (e.g., lower temperature or shorter time) are anticipated due to higher substrate reactivity.
-
Workup: Cool the reaction to room temperature. Dilute with water (15 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purification: The resulting residue can be purified by silica gel column chromatography to afford the target product.
Conclusion and Recommendations
The choice between 4-bromoanisole and this compound is a strategic decision based on the desired electronic properties of the final product and the required efficiency of the synthesis.
-
Choose 4-bromoanisole when the synthetic target requires the electron-donating properties of the methoxy group. Be prepared for potentially more forcing reaction conditions, including higher temperatures, longer reaction times, and the use of highly active, specialized catalyst systems.
-
Choose this compound for more efficient and facile cross-coupling reactions. Its electron-deficient nature accelerates the rate-limiting oxidative addition step, often allowing for milder conditions, lower catalyst loadings, and shorter reaction times. Furthermore, the difluoromethoxy group is a valuable bioisostere for methoxy or hydroxyl groups in drug design, offering enhanced metabolic stability and the potential for hydrogen bond donation.[6][23]
For researchers in drug development, the superior reactivity profile and valuable physicochemical properties of this compound make it a highly attractive and often superior building block for modern synthetic campaigns.
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem.
- Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. Wiley Online Library.
- The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnam
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Wiley Online Library.
- Ni–Pd catalyzed Mizoroki-Heck reaction of 4-bromoanisole with ethyl acryl
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem.
- Optimisation of conditions for the Heck cross-coupling of 4-bromoanisole with styrene using HUGPHOS-2 as ligand.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts.
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Enamine.
- Difluoromethyl. Alfa Chemistry.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
- Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in aqueous solution.
- Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA.
- Biologically relevant molecules containing C(sp3)-linked difluoromethyl groups.
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
- Recent Advances in Sonogashira Reactions.
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
- Buchwald-Hartwig Amin
- Why is methoxy considered electron donating group?? Student Doctor Network Forums.
- Cross-Coupling Chemistry. University of Minnesota.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Exploring 1-Bromo-4-(difluoromethoxy)
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Cross coupling reactions. University of Minnesota.
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Reactivity comparison of 4-bromo vs 4-iodo-1-(difluoromethoxy)-2-methoxybenzene
An In-Depth Reactivity Comparison for Cross-Coupling Reactions: 4-Bromo- vs. 4-Iodo-1-(difluoromethoxy)-2-methoxybenzene
A Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions serve as a cornerstone of modern synthesis, enabling the assembly of complex molecular architectures. The choice of starting materials, particularly the aryl halide, is a critical decision that dictates reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth, objective comparison of two key building blocks: 4-bromo-1-(difluoromethoxy)-2-methoxybenzene and 4-iodo-1-(difluoromethoxy)-2-methoxybenzene . While direct, side-by-side experimental data for these specific substrates is not aggregated in the literature, this analysis synthesizes fundamental principles of organometallic chemistry and data from analogous systems to provide a robust, predictive guide for the discerning researcher.
The presence of the difluoromethoxy (-OCHF₂) group is of particular interest in drug design, as it can enhance metabolic stability, lipophilicity, and cell membrane permeability. The adjacent methoxy (-OCH₃) group further modulates the electronic properties of the aromatic ring. Understanding the reactivity of the halogen at the 4-position is therefore crucial for leveraging these valuable substrates.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The fundamental difference in reactivity between aryl iodides and aryl bromides in palladium-catalyzed cross-coupling reactions is governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to a palladium(0) complex.[1][2] This step involves the cleavage of the C-X bond.
The energy required to break this bond, known as the Bond Dissociation Energy (BDE), is significantly lower for the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. This established trend dictates the general reactivity of aryl halides:
Reactivity Trend: Ar-I > Ar-Br > Ar-Cl > Ar-F
| Bond | Typical Bond Dissociation Energy (kJ/mol) |
| C–I | ~213-240[3][4] |
| C–Br | ~285-339[3][4][5] |
The weaker C-I bond in 4-iodo-1-(difluoromethoxy)-2-methoxybenzene means it requires less energy to break, leading to a lower activation energy for the oxidative addition step.[5][6][7] Consequently, the iodo-compound is predicted to react faster and under milder conditions than its bromo counterpart.[6][8]
Mechanistic Overview: The Palladium Catalytic Cycle
To appreciate the impact of the C-X bond strength, it is essential to understand the general catalytic cycle for cross-coupling reactions like the Suzuki, Buchwald-Hartwig, and Sonogashira reactions. The cycle typically involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst is often the slowest step, thereby dictating the overall reaction rate.[2] The facility of this step is directly correlated with the C-X bond strength, underscoring why aryl iodides are generally more reactive than aryl bromides.[6][9]
Performance Comparison in Key Cross-Coupling Reactions
| Property | 4-Iodo-1-(difluoromethoxy)-\n2-methoxybenzene | 4-Bromo-1-(difluoromethoxy)-\n2-methoxybenzene |
| CAS Number | 1352719-10-8[10] | 1261679-30-4[11] |
| Molecular Formula | C₈H₇F₂IO₂ | C₈H₇BrF₂O₂[11] |
| Molecular Weight | 300.04 g/mol | 253.04 g/mol [11] |
| Predicted Reactivity | High | Moderate |
| Suzuki-Miyaura | Higher yields, milder conditions (e.g., lower temp, shorter time).[6][12] | Requires more forcing conditions (e.g., higher temp, longer time).[13][14] |
| Buchwald-Hartwig | Preferred substrate, especially for less nucleophilic amines.[15][16] | Feasible with modern ligands, may require higher catalyst loading/temp.[17][18] |
| Sonogashira | High success rate, often proceeds at room temperature.[9] | More challenging, may require higher temperatures and careful optimization.[19][20][21] |
Suzuki-Miyaura Coupling
This versatile C-C bond-forming reaction is a workhorse in pharmaceutical development.[22][23]
-
4-Iodo-1-(difluoromethoxy)-2-methoxybenzene : Expected to be an excellent substrate, coupling efficiently with a wide range of boronic acids and esters under standard conditions. Reactions can often be run at lower temperatures (RT to 80 °C) with low catalyst loadings.
-
This compound : A very viable substrate, though it will likely require more forcing conditions, such as higher temperatures (e.g., 100-120 °C) or more active catalyst systems to achieve comparable yields and reaction times.[13][14]
Buchwald-Hartwig Amination
Essential for the synthesis of aryl amines, this reaction has seen significant evolution in catalyst design.[15][16]
-
4-Iodo-1-(difluoromethoxy)-2-methoxybenzene : The higher reactivity makes it the substrate of choice, particularly when coupling with challenging nucleophiles like primary amines or ammonia equivalents.[17]
-
This compound : The development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos) has made the amination of aryl bromides routine.[16] However, reactions may still require higher temperatures and are more sensitive to catalyst and base choice compared to the iodo-analogue.
Sonogashira Coupling
This reaction provides a direct route to aryl alkynes, which are valuable intermediates.[24]
-
4-Iodo-1-(difluoromethoxy)-2-methoxybenzene : Aryl iodides are highly reliable substrates for Sonogashira couplings and typically react under mild, copper-co-catalyzed (or copper-free) conditions, often at or near room temperature.[9]
-
This compound : Couplings with aryl bromides are feasible but generally more sluggish.[20][21] They often require higher temperatures, and side reactions like the Glaser homocoupling of the alkyne can be more prevalent.
Substrate Selection Workflow: A Practical Guide
The choice between the bromo and iodo derivative is not merely about reactivity but also involves strategic considerations of cost, availability, and the overall synthetic plan.
Caption: Decision workflow for selecting the optimal aryl halide substrate.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure adaptable for either substrate, with suggested modifications for the bromo-derivative.
Objective: To couple the aryl halide with phenylboronic acid.
Materials:
-
Aryl Halide (4-iodo- or this compound) (1.0 mmol)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.03 mmol, 3 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.03 mmol).
-
Add the degassed solvent mixture (5 mL) via syringe.
-
Stir the reaction mixture at the appropriate temperature:
-
For the Iodo-compound: 80 °C.
-
For the Bromo-compound: 100-110 °C.
-
-
Monitor the reaction progress by TLC or LC-MS. Reactions with the iodo-compound are typically complete within 2-6 hours, while the bromo-compound may require 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion
Based on fundamental chemical principles, 4-iodo-1-(difluoromethoxy)-2-methoxybenzene is the more reactive substrate for palladium-catalyzed cross-coupling reactions compared to its bromo-analogue. This enhanced reactivity, stemming from the weaker carbon-iodine bond, translates to faster reactions, higher yields, and milder, more forgiving reaction conditions.
However, the choice is not always straightforward. For large-scale industrial applications, the typically lower cost and greater availability of This compound make it an attractive option, provided that the reaction conditions are optimized to overcome its lower intrinsic reactivity. For discovery chemistry, where speed and reliability are paramount, or in complex syntheses with sensitive functional groups, the iodo-derivative is the superior choice. Ultimately, a comprehensive understanding of the trade-offs between reactivity, cost, and synthetic strategy will empower the researcher to make the most informed and efficient decision.
References
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de Vries, A. F., et al. (2003). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications, (13), 1548-1549. Available at: [Link]
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Casado, A. L., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]
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Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. Available at: [Link]
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- Hartwig, J. F. (2010).
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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Homework.Study.com. Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Available at: [Link]
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chemguide. (n.d.). An introduction to bond energy and bond length. Available at: [Link]
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Haydl, A. M., & Surry, D. S. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
- Al-Masum, M., & Kumar, D. (2005). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Organic Letters, 7(21), 4777-4779.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Bacsa, I., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2364-2371. Available at: [Link]
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gchem. Covalent Bond Energies. Available at: [Link]
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Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796. Available at: [Link]
-
Al-Majed, A. A., et al. (2017). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. Molecules, 22(12), 2167. Available at: [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]
-
ResearchGate. (2015). UV photolysis of 4-iodo-, 4-bromo-, and 4-chlorophenol: Competition between C-Y (Y = halogen) and O-H bond fission. Available at: [Link]
-
Ghashang, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6885-6925. Available at: [Link]
-
Hassan, N. A., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry, 24(3), 64-74. Available at: [Link]
-
Reddit. (2024). Sonogashira coupling giving me multiple spots on TLC. Any suggestions? Available at: [Link]
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ResearchGate. (2015). UV photolysis of 4-iodo-, 4-bromo-, and 4-chlorophenol: Competition between C-Y (Y = halogen) and O-H bond fission. Available at: [Link]
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Reddit. (2024). Sonogashira coupling giving me multiple spots on TLC. Any suggestions? Available at: [Link]
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gchem. Covalent Bond Energies. Available at: [Link]
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Hassan, N. A., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341. Available at: [Link]
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Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 54-57. Available at: [Link]
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A Comparative Spectroscopic Guide to Difluoromethoxy and Trifluoromethoxy Substituted Benzenes
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) moieties have emerged as critical substituents for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. While structurally similar, the presence or absence of a single hydrogen atom imparts distinct electronic and conformational characteristics, which are readily distinguishable through a suite of spectroscopic techniques. This guide provides an in-depth comparative analysis of difluoromethoxy- and trifluoromethoxy-substituted benzenes, offering researchers, scientists, and drug development professionals a comprehensive reference based on experimental data.
The Subtle Distinction: Electronic and Conformational Implications
The trifluoromethoxy group is highly electronegative and lipophilic, properties that can enhance metabolic stability and membrane permeability of a drug candidate. The difluoromethoxy group, while also strongly electron-withdrawing, introduces a C-H bond that can participate in hydrogen bonding and other weak interactions, potentially influencing receptor binding affinity. Recent studies on the electronic properties of the related difluoro(methoxy)methyl (CF₂OCH₃) group have shown it to be a moderately electron-withdrawing substituent, with an overall electronic effect similar to that of a difluoromethyl (CHF₂) group.[1] This suggests that the -OCHF₂ group, while still electron-withdrawing, will have a less pronounced inductive effect compared to the -OCF₃ group. These electronic differences, coupled with subtle conformational variations, give rise to unique spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Substituents
NMR spectroscopy is arguably the most powerful tool for elucidating the structural nuances between these two functional groups. The presence of fluorine allows for the use of ¹⁹F NMR, which offers a wide chemical shift range and high sensitivity.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectra of difluoromethoxybenzene and trifluoromethoxybenzene are strikingly different.
-
Trifluoromethoxybenzene (-OCF₃): The three equivalent fluorine atoms of the -OCF₃ group typically appear as a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift is generally found in the range of -56 to -60 ppm relative to CFCl₃.
-
Difluoromethoxybenzene (-OCHF₂): The two fluorine atoms of the -OCHF₂ group are chemically equivalent but are coupled to the adjacent proton. This results in a doublet in the proton-coupled ¹⁹F NMR spectrum. The ¹J(F-H) coupling constant is typically large, on the order of 70-80 Hz. The chemical shift of the -OCHF₂ group is generally found further downfield (less shielded) compared to the -OCF₃ group, often in the region of -80 to -90 ppm.
The distinct multiplicity and chemical shift ranges in ¹⁹F NMR provide an unambiguous method for distinguishing between these two substituents.
¹³C NMR Spectroscopy
The electronic effects of the -OCHF₂ and -OCF₃ groups are also evident in the ¹³C NMR spectra, particularly in the chemical shifts of the substituted aromatic carbon and the carbon of the methoxy group itself.
-
-OCF₃ Substituted Benzene: The carbon of the trifluoromethoxy group appears as a quartet due to coupling with the three fluorine atoms (¹J(C-F) ≈ 255-260 Hz). The chemical shift of this carbon is typically around 121 ppm. The aromatic carbon directly attached to the -OCF₃ group (C1) is also significantly affected, with its resonance appearing around 149 ppm.
-
-OCHF₂ Substituted Benzene: The carbon of the difluoromethoxy group appears as a triplet due to coupling with the two fluorine atoms (¹J(C-F) ≈ 240-245 Hz). The presence of the C-H bond in the -OCHF₂ group leads to a more shielded environment for the attached aromatic carbon (C1) compared to the -OCF₃ analogue.
The following table summarizes the expected ¹³C NMR chemical shifts and multiplicities:
| Carbon Position | Trifluoromethoxybenzene (-OCF₃) | Difluoromethoxybenzene (-OCHF₂) |
| C of the methoxy group | Quartet (~121 ppm) | Triplet |
| C1 (ipso-carbon) | Singlet (~149 ppm) | Singlet |
| C2/C6 (ortho-carbons) | Singlet (~121 ppm) | Singlet |
| C3/C5 (meta-carbons) | Singlet (~129 ppm) | Singlet |
| C4 (para-carbon) | Singlet (~126 ppm) | Singlet |
¹H NMR Spectroscopy
The ¹H NMR spectra of the aromatic region for both compounds are similar, showing complex multiplets for the phenyl protons. The key difference lies in the methoxy region.
-
Trifluoromethoxybenzene (-OCF₃): No signal is observed in the typical methoxy region.
-
Difluoromethoxybenzene (-OCHF₂): A characteristic triplet is observed for the single proton of the -OCHF₂ group due to coupling with the two adjacent fluorine atoms (²J(H-F) ≈ 70-80 Hz). This signal typically appears in the range of 6.5-7.0 ppm.
Vibrational Spectroscopy: IR and Raman Analysis
Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the molecules. The most significant difference between the vibrational spectra of difluoromethoxy- and trifluoromethoxy-substituted benzenes arises from the C-H bond in the -OCHF₂ group.
-
C-H Stretching: The IR and Raman spectra of difluoromethoxybenzene will exhibit a characteristic C-H stretching vibration in the region of 2900-3100 cm⁻¹. This band will be absent in the spectrum of trifluoromethoxybenzene.
-
C-F Stretching: Both molecules will show strong C-F stretching vibrations. In trifluoromethoxybenzene, these are typically observed as a series of strong bands in the 1100-1300 cm⁻¹ region. For difluoromethoxybenzene, the C-F stretching bands are also prominent in this region.
-
Aromatic C-H and C=C Vibrations: Both compounds will display characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
A detailed comparative study of the vibrational spectra of trifluoromethoxybenzene has been conducted, providing a basis for understanding the influence of this substituent on the benzene ring's vibrational modes.[2]
Mass Spectrometry: Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) reveals differences in the fragmentation pathways of these two isomers, reflecting their relative stabilities. For many fluorinated compounds, the molecular ion peak can be weak or absent in EI-MS.[3]
-
Trifluoromethoxybenzene (C₇H₅F₃O, MW = 162.11): The mass spectrum of trifluoromethoxybenzene is expected to show a molecular ion peak at m/z 162. A prominent fragment would likely be the loss of the -OCF₃ group or a CF₃ radical, leading to the formation of a phenyl cation at m/z 77.
-
Difluoromethoxybenzene (C₇H₆F₂O, MW = 144.12): The molecular ion peak for difluoromethoxybenzene would be at m/z 144. Fragmentation is likely to involve the loss of the -OCHF₂ group to give the phenyl cation at m/z 77. The presence of the C-H bond might also lead to alternative fragmentation pathways, such as the loss of a fluorine atom followed by rearrangement.
A general protocol for the analysis of fluorinated aromatic compounds by GC-MS involves using a gas chromatograph coupled to a mass spectrometer with a capillary column suitable for separating aromatic compounds.[4]
Experimental Protocols
NMR Sample Preparation
A standard protocol for preparing NMR samples of small organic molecules is as follows:[5][6]
-
Weigh approximately 5-10 mg of the compound for ¹H and ¹⁹F NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the tube securely and wipe the outside clean before inserting it into the spectrometer.
FT-IR Spectroscopy of Liquid Samples
For liquid samples like difluoromethoxybenzene and trifluoromethoxybenzene, a simple and effective method for obtaining an FT-IR spectrum is the neat thin-film method:[7]
-
Place a drop of the liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum according to the instrument's operating procedure.
-
After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone or isopropanol) and store them in a desiccator.
Visualizing the Spectroscopic Workflow
Figure 1: Workflow for the comparative spectroscopic analysis.
Conclusion
The spectroscopic analysis of difluoromethoxy- and trifluoromethoxy-substituted benzenes reveals distinct and diagnostic differences that are directly attributable to their subtle structural variations. From the characteristic splitting patterns in ¹⁹F and ¹H NMR to the presence of a C-H stretching vibration in IR and Raman spectra, these techniques provide a powerful arsenal for the unambiguous identification and characterization of these important fluorinated motifs. A thorough understanding of these spectroscopic signatures is invaluable for researchers engaged in the synthesis, analysis, and application of fluorinated molecules in drug discovery and materials science.
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Influence of fluorine side-group substitution on the crystal structure formation of benzene-1,3,5-trisamides. (2014). CrystEngComm, 16(34), 7851-7859. [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). [Link]
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4-Bromo-1-(difluoromethoxy)-2-methoxybenzene as an alternative to other brominated aromatic building blocks
An In-Depth Technical Guide: 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene: A Strategic Alternative to Conventional Brominated Aromatic Building Blocks in Drug Discovery
Introduction: The Evolving Role of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing pharmacological profiles.[1] For decades, medicinal chemists have leveraged fluorine's unique properties to modulate lipophilicity, block metabolic pathways, and improve target binding affinity.[2][3] While simple fluoro- and trifluoromethyl-substituents are commonplace, the difluoromethoxy group (-OCF₂H) has emerged as a nuanced and powerful tool for fine-tuning molecular properties.[4] This guide provides a comparative analysis of this compound, positioning it as a high-value building block for modern synthetic challenges, particularly when compared to more traditional brominated aromatics. Its utility stems from the unique interplay between the reactive bromine handle, essential for cross-coupling reactions, and the dual electronic and steric nature of the difluoromethoxy and methoxy substituents.[5]
The Difluoromethoxy Group: A Physicochemical Advantage
The -OCF₂H group is often considered an intermediate between the well-known methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, offering a unique blend of their characteristics.[4] Unlike the -OCF₃ group, the -OCF₂H moiety can act as a weak hydrogen bond donor, a feature that can be exploited to create new, favorable interactions with biological targets.[6]
Furthermore, it serves as an excellent bioisostere for hydroxyl, thiol, and methoxy groups.[4][6] Crucially, its replacement of a methoxy group can block common metabolic O-demethylation pathways, thereby increasing a drug's in vivo half-life.[4] The electron-withdrawing nature of the fluorine atoms also influences the pKa of nearby functionalities, which can be used to optimize a compound's ionization state at physiological pH.[4]
Below is a comparison of the physicochemical properties of this compound and several common alternative brominated building blocks.
| Property | This compound | 4-Bromo-1,2-dimethoxybenzene | 4-Bromo-1-fluoro-2-methoxybenzene[7] | 4-Bromo-2-methylanisole[8] |
| Structure | Br-C₆H₃(-OCH₃)(-OCF₂H) | Br-C₆H₃(-OCH₃)₂ | Br-C₆H₃(F)(-OCH₃) | Br-C₆H₃(-CH₃)(-OCH₃) |
| Molecular Weight ( g/mol ) | 269.04 | 217.06 | 205.02 | 201.06 |
| logP (Predicted) | ~3.5-4.0 | ~3.0 | ~3.2 | ~3.5 |
| Key Feature | H-bond donor capability, blocks O-demethylation | Electron-donating, metabolically labile | Strong electron-withdrawing F atom | Increased lipophilicity from methyl group |
Comparative Reactivity in Cross-Coupling Reactions
The primary utility of brominated aromatics lies in their role as substrates for palladium-catalyzed cross-coupling reactions, which are fundamental to modern C-C and C-N bond formation.[5] The reactivity of the C-Br bond in this compound is influenced by the electronic contributions of the adjacent methoxy and the para-difluoromethoxy groups.
The general workflow for utilizing this building block involves leveraging the C-Br bond for selective functionalization while retaining the valuable fluoroether moieties.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[9] The electron-donating methoxy group and the electron-withdrawing difluoromethoxy group create a nuanced electronic environment. In general, electron-rich aryl bromides can be challenging substrates, but modern catalyst systems effectively overcome this. The performance is expected to be comparable to other electron-rich bromoarenes.
| Parameter | This compound | 4-Bromo-1,2-dimethoxybenzene | 4-Bromoanisole |
| Coupling Partner | Phenylboronic Acid | Phenylboronic Acid | Phenylboronic Acid |
| Typical Catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃ / SPhos | Pd(dppf)Cl₂ | Pd(PPh₃)₄ |
| Typical Base | K₂CO₃ or K₃PO₄ | K₂CO₃ | Na₂CO₃ |
| Expected Yield | Good to Excellent (>85%) | Good to Excellent (>85%) | Good (>80%) |
| Key Advantage | Introduces a metabolically stable, H-bond donating scaffold | Introduces a classic electron-rich scaffold | Simpler, less functionalized product |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for synthesizing aryl amines from aryl halides.[10][11] The reaction is highly sensitive to steric hindrance around the C-Br bond. The ortho-methoxy group in this compound presents moderate steric bulk, necessitating the use of sterically hindered phosphine ligands (e.g., XPhos, RuPhos) for optimal results.
| Parameter | This compound | 4-Bromo-1,2-dimethoxybenzene | 4-Bromoanisole |
| Coupling Partner | Morpholine | Morpholine | Morpholine |
| Typical Catalyst | Pd₂(dba)₃ / XPhos or RuPhos | Pd₂(dba)₃ / XPhos | Pd(OAc)₂ / BINAP |
| Typical Base | NaOt-Bu or LHMDS | NaOt-Bu | NaOt-Bu |
| Expected Yield | Good (>80%) | Good (>80%) | Excellent (>90%) |
| Key Consideration | Requires sterically demanding ligand to overcome ortho-substituent hindrance. | Similar steric demand as the target compound. | Less sterically hindered, allowing for a wider range of ligands. |
Strategic Selection: When to Use this compound
A medicinal chemist's choice of building block is a critical decision in a synthetic campaign. The following decision tree illustrates the logic for selecting this advanced building block over simpler alternatives.
Experimental Protocols
The following protocols are representative procedures and may require optimization based on the specific substrate and desired scale.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol outlines the synthesis of 4-(difluoromethoxy)-2-methoxy-1,1'-biphenyl.[9]
Reagents:
-
This compound (1.0 mmol, 269 mg)
-
Phenylboronic Acid (1.2 mmol, 146 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)
-
1,4-Dioxane (8 mL) and Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Add the Pd(dppf)Cl₂ catalyst under a positive pressure of argon.
-
Add the degassed 1,4-dioxane and water mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target compound.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol describes the synthesis of 4-(4-(difluoromethoxy)-2-methoxyphenyl)morpholine.[10]
Reagents:
-
This compound (1.0 mmol, 269 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 14 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add NaOt-Bu, Pd₂(dba)₃, and XPhos.
-
Seal the flask, evacuate, and backfill with argon.
-
Add anhydrous toluene, followed by this compound and morpholine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired aryl amine.
Conclusion
This compound is a highly valuable and versatile building block that offers distinct advantages over simpler brominated aromatics.[4][12] Its unique combination of a reactive handle for cross-coupling and the beneficial physicochemical properties of the difluoromethoxy group makes it an excellent choice for drug discovery programs.[4][13] The ability to block metabolic O-demethylation while simultaneously introducing a hydrogen bond-donating moiety provides medicinal chemists with a powerful tool to overcome common ADMET (absorption, distribution, metabolism, excretion, and toxicity) challenges and optimize lead compounds.[4][6] While its synthesis may be more complex than that of unsubstituted analogs, the strategic benefits it confers often justify its use in the pursuit of next-generation therapeutics.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
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Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]
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Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. Available at: [Link]
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Suzuki Coupling Mechanism. YouTube. Available at: [Link]
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Suzuki cross-coupling reaction. YouTube. Available at: [Link]
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Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry. Available at: [Link]
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The Difluoromethoxy Group: A Quantitative Assessment of its Hydrogen Bond Donor Capability in Drug Discovery
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated functional groups is a well-established strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of significant interest, offering a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and, most notably, introduce hydrogen bond donor interactions.[1] This guide provides an in-depth technical assessment of the hydrogen bond donor capability of the difluoromethoxy group, presenting a comparative analysis with other common functional groups, supported by experimental data and detailed protocols.
The Rise of a "Lipophilic Hydrogen Bond Donor"
Traditionally, strong hydrogen bond donors in biological systems are characterized by a hydrogen atom attached to a highly electronegative atom like oxygen (in hydroxyl groups) or nitrogen (in amines).[4] The carbon-hydrogen bond has generally been considered too non-polar to participate in significant hydrogen bonding.[4] However, the introduction of two highly electronegative fluorine atoms on the methoxy group dramatically alters the electronic properties of the C-H bond in the -OCF₂H moiety. The strong electron-withdrawing effect of the fluorine atoms polarizes the C-H bond, imparting a significant partial positive charge on the hydrogen atom and enabling it to act as a hydrogen bond donor.[1][5] This has led to the characterization of the difluoromethyl group as a "lipophilic hydrogen bond donor," a concept of growing importance in drug design.[6][7]
This unique characteristic allows the difluoromethoxy group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, often with the added benefit of improved metabolic stability.[1][8] Unlike the methoxy group (-OCH₃), which is susceptible to O-demethylation, the difluoromethoxy group is more resistant to oxidative metabolism, potentially leading to a longer drug half-life.[1]
Quantifying Hydrogen Bond Donor Strength: A Comparative Analysis
The ability of a functional group to act as a hydrogen bond donor is quantitatively described by its hydrogen bond acidity. Several experimental and computational methods are employed to determine this property.
Experimental Determination of Hydrogen Bond Acidity
A widely accepted method for quantifying hydrogen bond acidity is the determination of the Abraham hydrogen bond acidity parameter, 'A'. This parameter is derived from ¹H NMR chemical shifts and provides a scale to compare the hydrogen bond donor strength of different functional groups.[6]
Table 1: Comparison of Hydrogen Bond Acidity (A) and Lipophilicity (π)
| Functional Group | Hydrogen Bond Acidity (A) | Hansch Hydrophobicity Parameter (π) | Key Characteristics |
| Difluoromethoxy (-OCF₂H) | 0.085 - 0.126 [6] | +0.39 | Moderate H-bond donor, increased lipophilicity and metabolic stability.[1] |
| Hydroxyl (-OH) | ~0.3 - 0.6 | -0.67 | Strong H-bond donor, hydrophilic. |
| Thiol (-SH) | ~0.1 - 0.2 | +0.39 | Moderate H-bond donor, similar lipophilicity to -OCF₂H. |
| Aniline (-NH₂) | ~0.1 - 0.2 | -1.23 | Moderate H-bond donor, hydrophilic. |
| Methoxy (-OCH₃) | 0 | -0.02 | H-bond acceptor only, metabolically labile.[1] |
| Trifluoromethoxy (-OCF₃) | 0 | +1.04[9] | H-bond acceptor only, highly lipophilic and metabolically stable.[9] |
Data compiled from various sources, specific values can vary based on the molecular context.
As the data in Table 1 indicates, the difluoromethoxy group possesses a hydrogen bond donor capability comparable to that of thiophenol and aniline, though weaker than the hydroxyl group.[6] This intermediate strength provides medicinal chemists with a valuable tool to fine-tune interactions with biological targets.
Spectroscopic Evidence
Further evidence for the hydrogen bonding capability of the -OCF₂H group comes from various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton of the -OCF₂H group exhibits a significant downfield shift in its ¹H NMR spectrum when in the presence of a hydrogen bond acceptor, which is indicative of its involvement in a hydrogen bond.[8]
-
Infrared (IR) Spectroscopy: In the solid state, a red shift in the carbonyl stretching frequency of an adjacent amide group can indicate an intramolecular hydrogen bond with the -OCF₂H group.[8]
Experimental Protocols for Assessing Hydrogen Bond Donor Capability
To enable researchers to quantitatively assess the hydrogen bond donor strength of novel compounds containing a difluoromethoxy group, two established experimental protocols are detailed below.
Protocol 1: Determination of Abraham's Hydrogen Bond Acidity (A) via ¹H NMR
This protocol is based on the method described by Abraham and colleagues, which utilizes the chemical shift of a solute in different solvents to calculate the hydrogen bond acidity.
Materials:
-
Compound of interest containing the -OCF₂H group
-
DMSO-d₆ (Deuterated dimethyl sulfoxide)
-
CDCl₃ (Deuterated chloroform)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare two separate NMR samples of the compound of interest at the same concentration, one dissolved in DMSO-d₆ and the other in CDCl₃.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both samples.
-
Chemical Shift Determination: Accurately determine the chemical shift (δ) of the -OCF₂H proton in both spectra.
-
Calculation of 'A' value: The hydrogen bond acidity parameter 'A' can be estimated from the difference in chemical shifts (Δδ = δ(DMSO-d₆) - δ(CDCl₃)). A larger Δδ indicates a stronger hydrogen bond donor. While a precise calculation of 'A' requires a more extensive dataset and specific equations developed by Abraham, this Δδ value provides a rapid and valuable comparative measure of hydrogen bond acidity.[10]
Caption: Workflow for ¹H NMR-based assessment of hydrogen bond acidity.
Protocol 2: ¹H NMR Titration with a Hydrogen Bond Acceptor
This method provides a direct measure of the association constant (Kₐ) between the -OCF₂H group and a known hydrogen bond acceptor.
Materials:
-
Compound of interest containing the -OCF₂H group
-
A strong hydrogen bond acceptor (e.g., tri-n-butylphosphine oxide)
-
An inert deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR spectrometer
Procedure:
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the -OCF₂H containing compound in the chosen solvent.
-
Titration: Prepare a series of NMR samples with a fixed concentration of the -OCF₂H compound and increasing concentrations of the hydrogen bond acceptor.
-
Spectral Acquisition: Acquire a ¹H NMR spectrum for each sample in the series.
-
Data Analysis: Monitor the chemical shift of the -OCF₂H proton as a function of the hydrogen bond acceptor concentration. The data can be fitted to a 1:1 binding isotherm to determine the association constant (Kₐ). A larger Kₐ value indicates a stronger hydrogen bond.[10]
Caption: Experimental workflow for ¹H NMR titration to determine association constant.
Strategic Implications for Drug Design
The ability of the difluoromethoxy group to act as a hydrogen bond donor has significant implications for drug design and development.
-
Bioisosterism: The -OCF₂H group can effectively mimic the hydrogen bonding interactions of hydroxyl and thiol groups while offering improved metabolic stability.[1] This allows for the optimization of lead compounds by replacing metabolically vulnerable groups without sacrificing binding affinity.
-
Modulation of Physicochemical Properties: The introduction of a difluoromethoxy group can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Enhanced Target Engagement: The formation of a hydrogen bond between the -OCF₂H group and a target protein can contribute significantly to the overall binding affinity and selectivity of a drug candidate.
Conclusion
The difluoromethoxy group is a versatile and valuable functional group in the medicinal chemist's toolkit.[1] Its unique ability to act as a moderate, lipophilic hydrogen bond donor, coupled with its enhanced metabolic stability, provides a powerful strategy for optimizing the properties of drug candidates.[1][6] By understanding its fundamental characteristics and employing robust analytical methodologies as described in this guide, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.
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The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.
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The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
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The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives - NINGBO INNO PHARMCHEM CO.,LTD.
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CF2H, a Hydrogen Bond Donor - PMC - NIH.
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Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications.
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Quantifying the ability of the CF2H group as a hydrogen bond donor - PubMed Central.
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Hydrogen-Bond Acidity of OH Groups in Various Molecular Environments (Phenols, Alcohols, Steroid Derivatives, and Amino Acids Structures): Experimental Measurements and Density Functional Theory Calculations | The Journal of Physical Chemistry A - ACS Publications.
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Computational Screening of Weak Hydrogen Bond Networks: Predicting Stable Structures for Difluoromethane Oligomers - PubMed.
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Quantifying the ability of the CF 2 H group as a hydrogen bond donor - Beilstein Journals.
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The Alchemist's Guide to Unlocking Aryl Scaffolds: A Comparative Analysis of Palladium Ligands for Cross-Coupling with 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene
In the intricate dance of modern synthetic chemistry, the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds remains a cornerstone, particularly in the synthesis of novel pharmaceutical agents and advanced materials. The strategic functionalization of complex aromatic building blocks is paramount, and among these, 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene stands out as a valuable synthon. Its unique substitution pattern, featuring an electron-donating methoxy group and the increasingly sought-after difluoromethoxy moiety, presents both opportunities and challenges for palladium-catalyzed cross-coupling reactions. The electronic and steric environment of this substrate demands a nuanced approach to catalyst selection, with the choice of palladium ligand being the most critical parameter for achieving high efficacy and yield.
This guide provides an in-depth comparative analysis of various palladium ligands for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound. By delving into the mechanistic underpinnings of these reactions and presenting supporting data from analogous systems, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The Crucial Role of the Ligand: A Mechanistic Perspective
The success of a palladium-catalyzed cross-coupling reaction hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination. The ligand bound to the palladium center orchestrates this cycle, influencing the rate and efficiency of each step. For an electron-rich and sterically hindered substrate like this compound, the ligand's properties are especially critical.
-
Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl bromide. This is a crucial first step in the catalytic cycle.
-
Bulky (sterically demanding) ligands promote the reductive elimination step, where the new C-C or C-N bond is formed and the product is released from the palladium center. This steric bulk can also help to stabilize the active monoligated palladium species.
The interplay of these electronic and steric effects dictates the overall efficiency of the catalytic system.
Comparative Efficacy of Palladium Ligands
While a direct head-to-head comparison of a wide array of ligands for the specific substrate this compound is not extensively documented in a single study, we can extrapolate from the wealth of data on structurally similar electron-rich and sterically hindered aryl bromides. The following sections provide a comparative overview of ligand classes for the most common cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures. For our substrate, the key is to select a ligand that can overcome the potential for steric hindrance from the ortho-methoxy group and facilitate the coupling of a range of boronic acids.
| Ligand Class | Specific Examples | Key Characteristics | Expected Performance with this compound |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich, promoting both oxidative addition and reductive elimination.[1][2] | Excellent. These ligands are the gold standard for challenging Suzuki couplings. SPhos and XPhos are particularly recommended for their high activity with electron-rich aryl bromides.[1][2] |
| Ferrocenyl Phosphines | dppf | Bidentate ligand, known for its robustness and good performance with a variety of substrates. | Good to Excellent. dppf is a reliable choice and often provides good yields, though may require higher temperatures than the more specialized Buchwald ligands. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors, forming very stable palladium complexes.[3][4] | Good to Excellent. NHC ligands can be highly effective, particularly for activating less reactive aryl chlorides, and are a viable alternative to phosphine ligands for aryl bromides.[3][4][5] |
| Traditional Triarylphosphines | PPh₃ | Less bulky and less electron-donating compared to modern ligands. | Moderate to Poor. While historically significant, PPh₃ is often inefficient for sterically hindered and electron-rich aryl bromides, leading to lower yields and longer reaction times. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a recommended starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, utilizing a high-performance Buchwald-type ligand.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos or XPhos (2-4 mol%)
-
K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd₂(dba)₃, the chosen phosphine ligand, and the base.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the specific boronic acid used.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which deactivates them. An inert atmosphere is crucial to maintain catalytic activity.
-
Degassed Solvent: Dissolved oxygen in the solvent can also lead to catalyst deactivation.
-
Base: The base is required to activate the boronic acid for the transmetalation step. The choice of base can influence the reaction rate and yield. K₃PO₄ is often a good choice for challenging couplings.
-
Buchwald Ligand: As discussed, these bulky, electron-rich ligands are essential for promoting the key steps of the catalytic cycle with this challenging substrate.
Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[6] The electron-rich nature of our substrate makes oxidative addition feasible, but the choice of ligand is critical to facilitate the subsequent C-N bond formation.
| Ligand Class | Specific Examples | Key Characteristics | Expected Performance with this compound |
| Buchwald Biaryl Phosphines | XPhos, RuPhos, BrettPhos | Highly effective for a broad range of amines and aryl halides.[2] The specific choice can depend on the nature of the amine. | Excellent. These ligands are specifically designed for C-N cross-coupling and are expected to give high yields. XPhos is often a good starting point for a variety of amines. |
| Ferrocenyl Phosphines | dppf | A reliable bidentate ligand that can be effective, particularly with primary amines.[6] | Good. While effective, it may require harsher conditions (higher temperatures, longer reaction times) compared to the more specialized Buchwald ligands. |
| Josiphos-type Ligands | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Chiral ferrocenyl-based ligands, often used for asymmetric aminations, but also effective in general amination reactions. | Good. These can be effective but are generally more expensive and might be overkill for a non-asymmetric transformation. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 2.0 equiv)
-
Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)
-
XPhos or RuPhos (2-4 mol%)
-
NaOt-Bu or LHMDS (1.4 - 2.2 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, to a vial add this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the vial and remove it from the glovebox.
-
Under a positive pressure of an inert gas, add the amine (if liquid) or a solution of the amine (if solid) in the reaction solvent, followed by the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Strong Base: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.
-
Glovebox: Strong bases like NaOt-Bu are hygroscopic and can be deactivated by moisture and air. Handling them in a glovebox ensures their reactivity is maintained.
-
Ligand Choice: The choice between ligands like XPhos and RuPhos can be substrate-dependent. XPhos is generally a good starting point for a wide range of amines.
Buchwald-Hartwig Experimental Workflow
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to aryl alkynes. This reaction typically employs a dual catalytic system of palladium and copper. For our substrate, a ligand that promotes the palladium catalytic cycle without being poisoned by the copper co-catalyst is essential.
| Ligand Class | Specific Examples | Key Characteristics | Expected Performance with this compound |
| Triarylphosphines | PPh₃ | The classical ligand for Sonogashira coupling. | Good. PPh₃ in combination with a copper(I) co-catalyst is often sufficient for the coupling of aryl bromides. |
| Bulky Phosphines | P(t-Bu)₃ | Can be effective in copper-free Sonogashira protocols. | Good to Excellent. For copper-free conditions, a bulky, electron-rich phosphine is often required to facilitate the catalytic cycle. |
| N-Heterocyclic Carbenes (NHCs) | IPr | Can be used in both copper-catalyzed and copper-free Sonogashira couplings. | Good to Excellent. NHC ligands offer a stable and highly active alternative to phosphine ligands in Sonogashira reactions. |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a standard procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
PdCl₂(PPh₃)₂ (1-3 mol%)
-
CuI (2-5 mol%)
-
Base (e.g., Et₃N or DIPA)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: CuI is believed to form a copper acetylide in situ, which then undergoes transmetalation with the palladium(II) complex, facilitating the coupling.
-
Amine Base: The amine base serves both to neutralize the HBr generated during the reaction and to act as a solvent or co-solvent.
-
PdCl₂(PPh₃)₂: This is a common and effective precatalyst for Sonogashira reactions, providing a source of Pd(0) in situ.
Key Components in Sonogashira Coupling
Conclusion
The successful cross-coupling of this compound is highly dependent on the judicious selection of the palladium ligand. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the bulky and electron-rich biaryl phosphine ligands developed by Buchwald and his coworkers, such as SPhos and XPhos, represent the state-of-the-art and are highly recommended for achieving optimal yields with this challenging substrate. For Sonogashira couplings, traditional triphenylphosphine-based catalysts remain effective, although modern bulky phosphines and N-heterocyclic carbenes offer powerful alternatives, particularly for copper-free methodologies.
By understanding the mechanistic principles that govern these transformations and leveraging the comparative data presented, researchers can confidently navigate the complexities of cross-coupling chemistry and efficiently synthesize novel molecules of interest. The protocols provided herein serve as a robust starting point for experimentation, and careful optimization will undoubtedly lead to even greater success in the laboratory.
References
- Organ, M. G., et al. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 7(9), 1501–1504.
-
Hadei, N., et al. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 7(9), 1501–1504. [Link]
- Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions.
- Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene− Palladium (II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449.
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
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- 1. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
- 2. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 6. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
A Senior Application Scientist's Guide to the Synthesis of Difluoromethoxylated Aromatics: A Comparative Cost-Analysis
The introduction of a difluoromethoxy (-OCF₂H) group into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. This "lipophilic hydrogen bond donor" can act as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability, membrane permeability, and binding affinity.[1][2][3] Consequently, the efficient and cost-effective synthesis of difluoromethoxylated aromatics is a critical consideration for researchers in drug development and beyond.
This guide provides an in-depth comparative analysis of the predominant synthetic routes to these valuable compounds. We will move beyond a simple recitation of protocols to dissect the underlying mechanisms, evaluate the practicality of each method, and, most importantly, provide a transparent cost-analysis to inform your synthetic strategy. Our focus is on providing actionable intelligence for researchers, scientists, and drug development professionals, grounded in field-proven insights and robust experimental data.
Strategic Overview: The Paths to Ar-OCF₂H
The synthesis of difluoromethoxylated aromatics can be broadly categorized into three primary strategies, each with distinct advantages, limitations, and cost implications. The choice of route is dictated by factors such as the electronic nature of the aromatic substrate, functional group tolerance, scalability, and, crucially, budget.
Route 1: O-Difluoromethylation via Difluorocarbene Insertion
This classical and widely adopted approach involves the reaction of a phenol (or phenoxide) with a difluorocarbene (:CF₂) precursor.[4] The high reactivity of the carbene intermediate makes this method effective for a broad range of phenols.
Mechanism & Rationale
The core of this strategy is the generation of difluorocarbene, which is then trapped by a nucleophilic phenoxide. The choice of carbene precursor is the primary determinant of the reaction conditions and overall cost.
Caption: General workflow for O-difluoromethylation via difluorocarbene.
Key Reagents & Cost Comparison
The economic viability of this route hinges on the cost of the difluorocarbene precursor.
| Reagent | Typical Conditions | Advantages | Disadvantages | Estimated Cost (€/mol) |
| Sodium Chlorodifluoroacetate (SCDA) | Heat (e.g., 95 °C in DMF/MeCN)[2][5] | Inexpensive, commercially available, stable solid[6] | Requires elevated temperatures; potential for side reactions | ~€50 - €100 |
| Fluoroform (CHF₃) | Strong base (e.g., KOH), phase-transfer catalyst[7] | Very inexpensive gas, non-ozone-depleting[7] | Gas handling required, strong base limits functional group tolerance | < €20 (reagent only) |
| Diethyl Bromodifluoromethylphosphonate | Base (e.g., K₂CO₃) | Milder conditions than SCDA[4][5] | Higher cost, potential for phosphate byproducts | ~€300 - €500 |
| S-(Difluoromethyl)sulfonium Salt | Mild base (e.g., LiOH)[8] | Bench-stable solid, mild conditions, high yields[8] | Higher reagent cost, multi-step synthesis | > €1000 |
Note: Costs are estimates based on bulk chemical supplier pricing and may vary significantly.
Protocol: Difluoromethylation of a Phenol using SCDA[7]
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar, add the phenol (1.0 equiv), cesium carbonate (1.5 equiv), and sodium chlorodifluoroacetate (1.5 equiv).
-
Solvent Addition: Add anhydrous DMF (to 0.5 M) and deionized water (approx. 10% v/v of DMF).
-
Reaction: Seal the flask and heat the mixture to 90-100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours). Rationale: The thermal decarboxylation of SCDA generates the difluorocarbene in situ. Cesium carbonate acts as a base to form the more nucleophilic phenoxide.[6]
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Route 2: Radical C-H Difluoromethoxylation via Photoredox Catalysis
For late-stage functionalization where a phenol may not be readily available, direct C-H difluoromethoxylation is a powerful alternative.[9] This approach avoids pre-functionalization of the aromatic ring, offering a more atom-economical pathway.
Mechanism & Rationale
Visible-light photoredox catalysis is the enabling technology for this transformation.[4][10] A photocatalyst, upon excitation by light, initiates a single-electron transfer (SET) process with a difluoromethoxyl radical precursor to generate the key •OCF₂H radical. This radical then undergoes addition to the (hetero)arene.
Caption: Simplified catalytic cycle for photoredox C-H difluoromethoxylation.
Cost Considerations
The primary cost drivers for this route are the specialized difluoromethoxylating reagent and the photocatalyst.
-
Reagents: While several reagents have been developed, they are often not commercially available in bulk and require multi-step synthesis, making them expensive for large-scale applications.[9]
-
Photocatalysts: Iridium and Ruthenium-based photocatalysts are effective but costly (e.g., Ru(bpy)₃(PF₆)₂ can cost >€200/g).[4] The development of cheaper, metal-free organic photocatalysts is an active area of research to mitigate this cost.[11]
-
Equipment: A dedicated photoreactor with a specific wavelength LED light source is required, representing an initial capital investment.
This method is generally more expensive on a per-gram basis than the difluorocarbene approach, especially at scale. Its value lies in its ability to functionalize complex molecules at a late stage where other methods might fail.[1]
Route 3: Transition Metal-Catalyzed Cross-Coupling
Cross-coupling reactions provide a reliable method for forming C-O bonds, and this has been extended to the synthesis of difluoromethyl ethers. This route typically involves coupling an aryl halide or its equivalent with a difluoromethyl-containing reagent.
Mechanism & Rationale
Palladium or copper catalysts are commonly employed.[12][13] A typical catalytic cycle involves oxidative addition of the aryl halide to the metal center, followed by transmetalation or reaction with the difluoromethylating agent, and concluding with reductive elimination to yield the product and regenerate the catalyst.
Caption: General catalytic cycle for C-CF₂H cross-coupling. Note: This depicts C-difluoromethylation; O-difluoromethylation follows analogous principles.
Cost Considerations
This route introduces several cost factors:
-
Metal Catalyst: Palladium catalysts and their associated phosphine ligands can be a significant expense, especially for large-scale synthesis. Copper catalysts are generally cheaper but may have a more limited substrate scope.[12][14]
-
Difluoromethylating Agent: (Difluoromethyl)trimethylsilane (TMSCF₂H) is a common reagent in these reactions.[5] It is effective but relatively expensive, with commercial prices around €200-€300 per 5 mL.[15]
-
Starting Materials: The cost of the aryl halide or boronic acid precursor must also be factored in.
While potentially expensive due to the catalyst and reagent, cross-coupling offers excellent control and functional group tolerance, making it suitable for complex targets where yield and selectivity are paramount.
Comparative Cost-Analysis Summary
| Method | Key Reagents | Catalyst Cost | Reagent Cost | Operational Cost | Scalability | Estimated Cost/Gram |
| Difluorocarbene | SCDA, CHF₃ | Low (None) | Low | Moderate (Heating) | High | Low (€) |
| Photoredox | Custom Reagents | High (Ru/Ir) | High | Moderate (Photoreactor) | Moderate | High (€€€) |
| Cross-Coupling | TMSCF₂H, Ar-X | High (Pd) | High | Low | Moderate | High (€€€) |
Conclusion and Outlook
For the bulk synthesis of simple difluoromethoxylated aromatics from phenolic precursors, the difluorocarbene insertion method , particularly using inexpensive reagents like sodium chlorodifluoroacetate or fluoroform, remains the most economically viable strategy.[5][7] Its operational simplicity and scalability make it the workhorse for foundational building block synthesis.
Photoredox catalysis and transition metal-catalyzed cross-coupling represent more sophisticated, higher-cost alternatives. Their strategic value is realized in late-stage functionalization scenarios, where the complexity of the substrate and the need for high selectivity justify the increased expenditure on catalysts and specialized reagents.[1][9][12] The ongoing development of cheaper, earth-abundant metal catalysts and organic photocatalysts will be crucial in improving the economic feasibility of these powerful methods.
Ultimately, the optimal synthetic route is not a one-size-fits-all solution. A thorough analysis of the target molecule's structure, the required scale of production, and the available budget will guide the discerning scientist to the most logical and cost-effective pathway.
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Cost-Efficient, Multigram Scalable Synthesis of Shelf-Stable Electrophilic (Phenylsulfonyl)difluoromethylating Reagents. Organic Process Research & Development. [Link]
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Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. ResearchGate. [Link]
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Applications and strategies for the synthesis of difluoromethoxylated (hetero)arenes. Wiley Online Library. [Link]
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Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI. [Link]
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Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
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Toolbox for emerging fluorinated groups. Comptes Rendus de l'Académie des Sciences. [Link]
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Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. [Link]
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Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]
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Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PubMed Central. [Link]
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Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds. PubMed. [Link]
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Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. ResearchGate. [Link]
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State of Knowledge in Photoredox-Catalysed Direct Difluoromethylation. RSC Publishing. [Link]
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Difluoromethylation reagents. CF Plus Chemicals. [Link]
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Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry. [Link]
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New electrophilic difluoromethylating reagent. PubMed. [Link]
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Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research. [Link]
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Recent Advances in the Synthetic Application of Difluorocarbene. Thieme. [Link]
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Difluoromethylation of Phenols. ResearchGate. [Link]
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Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. PMC. [Link]
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Difluoromethylation of Arylsulfonium Salts with TMSCF2H. ResearchGate. [Link]
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Difluoromethylation of Phenols. Organic Syntheses. [Link]
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Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journals. [Link]
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Access to Difluoromethyl Arenes through Palladium Catalysis. PubMed. [Link]
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Difluoromethylation of Heterocycles via a Radical Process. ResearchGate. [Link]
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C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. NIH. [Link]
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C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Chemical Communications. [Link]
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New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters. [Link]
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Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. PubMed. [Link]
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Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. ResearchGate. [Link]
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Difluoromethylation of phenols with difluorobromoacetic acid under visible‐light photoredox catalysis. ResearchGate. [Link]
-
Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles. ResearchGate. [Link]
-
Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. PubMed. [Link]
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Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. PMC. [Link]
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Promoting Photocatalytic Direct C−H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. University of Birmingham's Research Portal. [Link]
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Recent advances in transition metal-catalyzed Csp(2)-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. PubMed. [Link]
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Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. RSC Publishing. [Link]
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Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. PubMed. [Link]
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A general method for 18F-difluoromethylation and 18F-difluoromethoxylation. Online Research @ Cardiff. [Link]
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Difluoromethylation of Arylsulfonium Salts with TMSCF2H. PubMed. [Link]
-
Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H. PubMed. [Link]
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A Senior Application Scientist's Guide: Benchmarking 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene for High-Throughput Library Synthesis
Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery
The deliberate incorporation of fluorine-containing motifs into molecular scaffolds is a cornerstone strategy in contemporary medicinal chemistry.[1][2] This approach is driven by fluorine's unique ability to modulate a candidate's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity (logP), and binding affinity.[3][4] Among the diverse array of fluorinated substituents, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable functional group. It offers a nuanced balance of properties, often intermediate between the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, providing medicinal chemists with a powerful tool for fine-tuning molecular characteristics.[5] The -OCF₂H group can enhance metabolic stability by blocking common sites of metabolism and can act as a hydrogen bond donor, a feature absent in its methoxy and trifluoromethoxy counterparts.[5]
This guide provides an in-depth performance benchmark of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene , a versatile building block for library synthesis. We will objectively compare its reactivity and utility against structurally similar alternatives, supported by representative experimental data and detailed protocols to empower researchers in drug development to make informed decisions for their discovery campaigns.
The Building Block in Focus: this compound
At the heart of this guide is the title compound, a strategically substituted aryl bromide designed for synthetic versatility. Its structure is primed for a variety of transition-metal-catalyzed cross-coupling reactions, the workhorses of modern library synthesis.
-
The Reactive Handle: The bromine atom at the 4-position serves as the primary reactive site for palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Electronic & Steric Modulators:
-
2-Methoxy Group (-OCH₃): Positioned ortho to the bromine, this electron-donating group can influence the electronic density of the C-Br bond, potentially facilitating the initial oxidative addition step in catalytic cycles.[6]
-
1-Difluoromethoxy Group (-OCF₂H): Located meta to the bromine, this group exerts a moderate electron-withdrawing effect. Its unique electronic profile and ability to act as a bioisostere for hydroxyl, thiol, or methoxy groups make it a highly desirable feature in drug design.[5]
-
The combination of these substituents creates a unique electronic and steric environment around the reactive C-Br bond, directly impacting its performance in high-throughput synthesis.
The Competitive Landscape: Selecting the Right Scaffolding
To properly benchmark the performance of this compound, we must compare it to viable alternatives that a medicinal chemist might consider. The choice of building block can significantly impact reaction efficiency, purification, and the properties of the final compound library.
| Property | Target: this compound | Alternative 1: 4-Bromo-1,2-dimethoxybenzene | Alternative 2: 4-Bromo-1-fluoro-2-methoxybenzene | Alternative 3: 4-Bromo-1-(trifluoromethoxy)-2-methoxybenzene |
| Molecular Formula | C₈H₇BrF₂O₂ | C₈H₉BrO₂ | C₇H₆BrFO | C₈H₆BrF₃O₂ |
| Molecular Weight | 253.04 g/mol | 217.06 g/mol | 205.02 g/mol | 271.03 g/mol |
| Key Feature | Balanced lipophilicity, H-bond donor capability | Classic methoxy substitution | Simple fluoro substitution | Strong lipophilicity, metabolically robust |
| Expected Reactivity | Good, influenced by balanced electronics | High, activated by two donating groups | Good, influenced by inductive withdrawal of F | Moderate, potentially reduced by strong -I effect of OCF₃ |
Performance Benchmark: Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a fundamental tool for creating biaryl structures, a common motif in pharmaceuticals. A building block's performance in this reaction is a critical indicator of its utility in library synthesis. The following data, based on analogous systems reported in the literature, provides a predictive framework for reaction efficiency.[7][8]
| Building Block | Coupling Partner | Catalyst System (Typical) | Base / Solvent | Temp (°C) | Representative Yield (%) | Causality Behind Performance |
| Target Compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane/H₂O | 100 | ~90-95% | The ortho-methoxy group activates the C-Br bond for oxidative addition, while the meta-difluoromethoxy group has a minimal negative electronic impact at this position, leading to robust and high-yielding coupling. |
| Alternative 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane/H₂O | 100 | ~95% | The dual electron-donating methoxy groups strongly activate the ring, often leading to very high yields and fast reaction times. |
| Alternative 2 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane/H₂O | 100 | ~95% | The fluoro group's inductive effect is balanced by the methoxy group's donating effect, resulting in excellent reactivity similar to the target compound.[7] |
| Alternative 3 | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ / Toluene/H₂O | 110 | ~80-85% | The powerful electron-withdrawing nature of the trifluoromethoxy group can slightly deactivate the C-Br bond towards oxidative addition, sometimes requiring stronger bases or more active catalysts to achieve high conversion. |
Expertise & Experience: The choice of catalyst and base is not arbitrary. For electron-rich or neutral aryl bromides like our target, a standard catalyst like Pd(PPh₃)₄ is often sufficient. For more challenging couplings or deactivated systems (like the -OCF₃ analogue), a more robust catalyst system featuring ligands like dppf or SPhos may be required to achieve optimal yields. The base is crucial for activating the boronic acid, and the choice depends on the substrate's sensitivity and the catalyst's stability.[8]
Visualizing the Synthetic Strategy
To effectively plan a library synthesis campaign, it is essential to visualize the workflow and the factors influencing chemical reactivity.
Caption: A generalized workflow for library synthesis using a core building block.
Caption: Comparative electronic effects influencing C-Br bond reactivity.
Experimental Protocol: A Self-Validating System for Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction. It is designed to be self-validating, meaning it includes checkpoints for reaction monitoring.
Objective: To synthesize a biaryl compound from this compound and a representative arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
Procedure:
-
Reactor Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 253 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).
-
Inerting the Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (e.g., 35 mg, 0.03 mmol). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Reaction Monitoring (Self-Validation): After 1 hour, carefully take a small aliquot from the reaction mixture using a nitrogen-purged syringe. Quench the aliquot with water, extract with ethyl acetate, and spot on a TLC plate or analyze by LC-MS. The disappearance of the starting aryl bromide spot/peak indicates reaction progression. Continue heating and monitoring every 1-2 hours until the starting material is consumed (typically 4-12 hours).
-
Workup and Quenching: Once the reaction is complete, cool the flask to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Conclusion and Outlook
This compound stands out as a highly effective and versatile building block for library synthesis. Its performance in key cross-coupling reactions, like the Suzuki-Miyaura, is robust and predictable, delivering high yields under standard conditions. While alternatives like 4-bromo-1,2-dimethoxybenzene may offer slightly faster kinetics, the title compound provides access to final molecules bearing the medicinally crucial difluoromethoxy group. This substituent imparts a unique combination of moderate lipophilicity, metabolic stability, and hydrogen-bond-donating potential, which are highly sought-after attributes in modern drug candidates.[5]
For research teams aiming to generate novel, drug-like compound libraries, this compound represents a strategic choice, balancing excellent synthetic tractability with the introduction of a high-value pharmacophoric element. Its reliable performance makes it an ideal scaffold for exploring new chemical space in the quest for next-generation therapeutics.
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Deriv
- Fluorinated building blocks in drug design: new pathways and targets.
- A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and 4-bromo-1-fluoro-2-methoxybenzene. BenchChem.
- A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Publisher.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene
This guide provides a detailed protocol for the safe handling and disposal of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene. As a halogenated aromatic compound, this chemical requires specific waste management procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, synthesizing technical accuracy with field-proven safety insights.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of a substance is the foundation of its safe management. This compound belongs to the class of halogenated organic compounds.[2] The presence of bromine and fluorine atoms necessitates its segregation into a specific waste stream dedicated to halogenated organics.[2][3] This is critical because halogenated waste requires high-temperature incineration for complete destruction and cannot be mixed with non-halogenated solvents, which are often recycled or treated differently.[3][4]
Based on data from analogous compounds, the following hazards should be anticipated.[5][6][7]
| Property | Anticipated Value / Classification | Rationale & Significance |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowed | These classifications, common for similar brominated and fluorinated aromatics, dictate the minimum required Personal Protective Equipment (PPE) and emergency first-aid procedures.[5][6][7] |
| Chemical Class | Halogenated Organic Compound | The presence of covalently bonded halogens (Br, F) requires disposal via regulated incineration to prevent the formation of persistent organic pollutants.[2][4] This is the single most important factor for waste segregation. |
| Physical State | Likely a liquid or low-melting solid at room temperature | This property influences spill control procedures and the choice of appropriate absorbent materials. |
| Compatibility | Avoid strong oxidizing agents | As with many organic compounds, there is a risk of vigorous or exothermic reactions with strong oxidizers. Waste should be stored separately from these materials. |
Immediate Safety & Handling Protocols
A proactive approach to safety is non-negotiable. Adherence to the following handling and emergency protocols is mandatory.
Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] The required PPE includes:
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required. Inspect gloves for integrity before each use and replace them immediately if contaminated or damaged.[8]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[1]
First-Aid Measures for Exposure
In the event of an exposure, immediate and correct action is critical.
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[10] If skin irritation occurs, seek medical advice.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[9][10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, provide two glasses of water to drink. Call a physician or poison control center immediately.
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic and compliant workflow. This involves segregating the waste at the point of generation and ensuring its safe containment until collection by trained EHS personnel.
Step 1: Waste Segregation
All waste materials containing this compound—including residual solids, reaction mixtures, contaminated solvents, and contaminated consumables (e.g., pipette tips, wipes)—must be collected as Halogenated Organic Waste .[1][2]
-
Causality: Keeping halogenated and non-halogenated waste streams separate is crucial for both safety and cost-effectiveness.[3] Mixing them unnecessarily increases the volume of waste that requires specialized, high-cost incineration.[3]
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a designated, leak-proof container with a screw-top cap, constructed from a chemically compatible material (e.g., polyethylene for liquids, a labeled glass jar for solids).[3][11] Ensure the container is in good condition, free from cracks or defects.
-
Label the Container: Proper labeling is a critical regulatory requirement.[11] As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's EHS department.[3] The label must include:
Step 3: Accumulation and Storage
-
Seal the Container: The waste container must be kept tightly closed except when you are actively adding waste.[3][11] This minimizes the release of vapors and prevents spills.
-
Store in a Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA within your laboratory.[1][3]
-
Use Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks or spills.[1][11]
Step 4: Managing Empty Containers
Empty containers that held this compound must also be treated as hazardous waste until properly decontaminated.
-
Triple Rinse: The container must be rinsed three times with a suitable solvent (e.g., acetone or ethanol).[12]
-
Collect Rinseate: The first rinse must be collected and disposed of as halogenated hazardous waste.[11] Depending on institutional policy, subsequent rinses may also need to be collected.
-
Final Disposal: After triple-rinsing and air-drying, the container can typically be disposed of as non-hazardous laboratory glassware or plastic. Deface the original label before disposal. Always confirm this procedure with your EHS department.
Step 5: Arranging for Final Disposal
When the waste container is nearly full (do not overfill) or if you are ceasing work with this chemical, arrange for its collection.
-
Contact EHS: Follow your institution's specific procedures to request a waste pickup from the EHS department.[12] Do not attempt to transport or dispose of the waste yourself. The regulated and accepted method for final disposal is high-temperature incineration at a licensed hazardous waste management facility.[4][8]
Disposal Workflow Diagram
The following diagram provides a visual summary of the mandatory workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- ChemicalBook. (2025). 4-Bromo-1-difluoromethoxy-2-methyl-benzene - Safety Data Sheet.
- Anonymous. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications.
-
PubChem. (2025). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (2025). 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
- ChemicalBook. (2025). 4-Bromo-1-difluoromethyl-2-methoxy-benzene.
- MilliporeSigma. (2025). Safety Data Sheet.
- MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Massachusetts Institute of Technology.
- ECHEMI. (n.d.). 4-Bromo-1-methoxy-2-nitrobenzene SDS, 33696-00-3 Safety Data Sheets.
- Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
- California Air Resources Board. (1998). SB 1731 Guidelines for Halogenated Solvents Degreasing Operations.
- Bucknell University. (2016). Hazardous Waste Segregation.
-
PubChem. (2025). 4-Bromo-1-methoxy-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
- TCI Chemicals. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPS.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- BenchChem. (2025). Technical Support Center: Handling and Disposal of 4-(Benzyloxy)-2-bromo-1-fluorobenzene Waste.
-
PubChem. (2021). 4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). Proper Disposal of 4-Bromo-2-chlorotoluene: A Guide for Laboratory Professionals.
- ResearchGate. (2025). 4-Bromo-2-chloro-1-methoxybenzene.
- BenchChem. (2025). Proper Disposal of 2-Bromo-4,4-dimethylhexane: A Comprehensive Guide for Laboratory Professionals.
- BLDpharm. (n.d.). 4-Bromo-1-(difluoromethyl)-2-ethoxybenzene.
- U.S. Environmental Protection Agency. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene. PPRTV Library.
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Personal protective equipment for handling 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene
A Researcher's Guide to Safely Handling 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene
Understanding the Hazard Profile
This compound belongs to the class of halogenated aromatic ethers. Compounds in this family are known to pose several health risks. Based on data from similar structures like 4-Bromo-1-fluoro-2-methoxybenzene, we must assume this compound is:
-
Harmful if swallowed: Acute oral toxicity is a significant concern.[1][2][3]
-
A skin and eye irritant: Direct contact can cause skin irritation and serious eye damage.[1][2][3][4]
-
A respiratory irritant: Inhalation of vapors or aerosols may lead to respiratory tract irritation.[1][4]
Furthermore, many halogenated organic compounds persist in the environment and can have long-term toxic effects.[5] Therefore, it is imperative to handle this compound with the utmost care, employing a combination of engineering controls, appropriate Personal Protective Equipment (PPE), and stringent operational protocols.
Essential Personal Protective Equipment (PPE)
The selection of PPE is the cornerstone of safe chemical handling. It is not merely a checklist but a system designed to mitigate specific, identified risks.[6][7]
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Halogenated and aromatic hydrocarbons can degrade many common glove materials. Nitrile and neoprene offer good resistance to a broad range of chemicals, including solvents and aromatic compounds.[8][9] Always double-glove when handling neat material or concentrated solutions. |
| Eye and Face Protection | Chemical Splash Goggles and a Face Shield | Goggles provide a seal around the eyes to protect against splashes and vapors.[6][8] A face shield should be worn over the goggles to protect the entire face, especially when handling larger quantities or during procedures with a high splash potential. |
| Body Protection | Chemical-Resistant Lab Coat or Apron | A lab coat made of a chemical-resistant material (e.g., polyester or a poly-cotton blend) is mandatory. For tasks involving larger volumes, an apron made of a material like neoprene or butyl rubber should be worn over the lab coat.[9] |
| Respiratory Protection | Use in a Certified Chemical Fume Hood | All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure. If there is a risk of generating aerosols or vapors that cannot be contained within a fume hood, a respirator with an organic vapor cartridge may be necessary.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the reproducibility of our research.
1. Preparation and Engineering Controls:
-
Work Area: Designate a specific area within a certified chemical fume hood for handling this compound.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have an appropriate chemical spill kit available.
-
Ventilation: Verify that the chemical fume hood is functioning correctly before beginning any work.
2. Donning PPE: The sequence of donning PPE is critical to prevent cross-contamination.
Caption: PPE Donning Sequence
3. Handling the Chemical:
-
Weighing: If weighing a solid, do so in the fume hood on a disposable weigh paper or in a tared container.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly. If the process is exothermic, use an ice bath to control the temperature.
-
Reactions: All reactions involving this compound must be conducted in a fume hood. Use appropriate glassware and ensure that all joints are properly sealed.
4. Doffing PPE: The removal of PPE must be done carefully to avoid contaminating yourself and the surrounding area.
Caption: PPE Doffing Sequence
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][3][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][10]
-
Spill: Evacuate the area. If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal of this compound and any contaminated materials is crucial to protect our environment.[11]
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with the compound (gloves, weigh papers, contaminated silica gel) should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a labeled, sealed container for halogenated organic waste.[12]
2. Disposal Pathway: All waste containing this compound must be disposed of through a licensed hazardous waste disposal facility.[11] The most common and effective method for the destruction of brominated organic compounds is high-temperature incineration with appropriate emission controls.[11][13]
Caption: Waste Disposal Workflow
By adhering to these rigorous safety and handling protocols, we can confidently advance our research while ensuring a safe and responsible laboratory environment.
References
-
PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. [Link]
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Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]
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U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]
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Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]
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MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
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PubMed. Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation. [Link]
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Sciencemadness Discussion Board. Ether halogenation?. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
